molecular formula C9H12ClNO B1285026 3-Amino-3-(4-chlorophenyl)-1-propanol CAS No. 68208-26-4

3-Amino-3-(4-chlorophenyl)-1-propanol

Cat. No.: B1285026
CAS No.: 68208-26-4
M. Wt: 185.65 g/mol
InChI Key: JGNACDMQJLVKIU-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chlorophenyl)-1-propanol is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(4-chlorophenyl)propan-1-ol
Source PubChem
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InChI

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNACDMQJLVKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20588754
Record name 3-Amino-3-(4-chlorophenyl)propan-1-ol
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Molecular Weight

185.65 g/mol
Source PubChem
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CAS No.

68208-26-4
Record name γ-Amino-4-chlorobenzenepropanol
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Record name 3-Amino-3-(4-chlorophenyl)propan-1-ol
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Record name 3-amino-3-(4-chlorophenyl)propan-1-ol
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Foundational & Exploratory

3-Amino-3-(4-chlorophenyl)-1-propanol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Amino-3-(4-chlorophenyl)-1-propanol

Foreword: A Molecule of Strategic Importance

In the landscape of pharmaceutical development and asymmetric synthesis, the chiral β-amino alcohol scaffold is a privileged motif. Its prevalence in bioactive molecules underscores the necessity for a deep, functional understanding of its key exemplars. This compound is one such molecule. More than a mere intermediate, it represents a convergence of key structural features—a chiral center, a nucleophilic amine, a reactive hydroxyl group, and an electronically-defined aromatic ring—that make it a versatile building block for complex molecular architectures. This guide moves beyond a simple recitation of data. It is designed for the practicing researcher, offering not just the "what" but the "why" behind the compound's properties and the experimental logic for its synthesis and characterization. Every procedure is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Core Molecular Structure and Physicochemical Properties

This compound is a chiral amino alcohol with the molecular formula C₉H₁₂ClNO.[1][2] Its structure is characterized by a propanol backbone with a primary amino group and a 4-chlorophenyl group attached to the same stereocenter (C3). This arrangement makes it a critical precursor, notably in the synthesis of GABA-B receptor agonists like Baclofen.[3] The chirality at the C3 position is fundamental to its application, as stereochemistry is often critical for biological activity.[3]

Physical Data Summary

The physical properties of a compound are the first gateway to its handling, purification, and formulation. Below is a summary of reported data. It is crucial to note the variance in reported melting points, which may be attributable to differences in enantiomeric purity or crystalline form. For research purposes, it is imperative to characterize the specific batch in use.

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClNO[1][4]
Molecular Weight 185.65 g/mol [1][4]
Appearance White to yellow crystalline solid/powder[2][5]
Melting Point 53–56°C; 84-87°C; ~95-97°C[2][5][6]
Boiling Point 327.9°C at 760 mmHg[2]
Density 1.216 g/cm³[2]
pKa (Predicted)14.87 (hydroxyl), ~9.5 (amine)[2]
InChIKey JGNACDMQJLVKIU-UHFFFAOYSA-N (racemic)[7]
Solubility Profile (Predicted)

Precise quantitative solubility data is not widely published. However, based on the structure and data from analogous compounds like phenylpropanolamine, a qualitative and estimated solubility profile can be constructed.[8][9][10] The presence of both a polar amino alcohol group and a nonpolar chlorophenyl group results in amphiphilic character.

SolventPredicted SolubilityRationale & Causality
Water Sparingly soluble to solubleThe amino and alcohol groups can form hydrogen bonds with water. Solubility is highly pH-dependent; it is significantly more soluble in acidic aqueous solutions where the amine is protonated to form a more polar ammonium salt.[10]
Methanol, Ethanol Freely SolubleThese polar protic solvents can effectively solvate both the polar functional groups through hydrogen bonding and the aromatic ring through van der Waals interactions.[9]
Dichloromethane SolubleA polar aprotic solvent that can effectively solvate the molecule.
Ethyl Acetate Sparingly SolubleOffers moderate polarity but lacks the hydrogen-bonding capability of alcohols, leading to lower solubility.[8]
Hexanes, Diethyl Ether Insoluble to Very Sparingly SolubleThese nonpolar solvents cannot effectively solvate the polar amino and hydroxyl groups.[8]

Synthesis and Mechanistic Considerations

The primary and most direct route to this compound is the reduction of the corresponding β-amino ketone, 3-amino-3-(4-chlorophenyl)propan-1-one. The choice of reducing agent is critical and dictated by the principles of chemoselectivity.

Key Synthetic Workflow: Reductive Approach

The workflow involves the synthesis of the ketone precursor followed by its selective reduction.

G cluster_0 Precursor Synthesis cluster_1 Target Synthesis A 4-Chlorobenzaldehyde D 3-Amino-3-(4-chlorophenyl)propanoic acid A->D B Malonic Acid B->D C Ammonium Acetate C->D EtOH, Reflux E 3-Amino-3-(4-chlorophenyl)propan-1-one (β-Amino Ketone Precursor) D->E Further Steps (Not Detailed) F This compound E->F NaBH4, Methanol 0°C to RT

Caption: General synthetic workflow for this compound.

Protocol: Reduction of 3-Amino-3-(4-chlorophenyl)propan-1-one

This protocol details the selective reduction of the ketone functionality.

Expertise & Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[11][12] Unlike stronger, more reactive hydride reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is highly chemoselective for aldehydes and ketones.[11] It will not reduce esters, amides, or carboxylic acids under these mild conditions, making it ideal if such groups were present elsewhere in a more complex substrate. Methanol serves as both the solvent and the proton source to quench the intermediate alkoxide.[12] The reaction is initiated at 0°C to moderate the initial exothermic release of hydrogen gas that occurs when NaBH₄ reacts with the protic solvent.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-3-(4-chlorophenyl)propan-1-one (1.0 eq) and dissolve it in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20-30 minutes. Causality: Portion-wise addition is a critical safety measure to control the rate of hydrogen gas evolution and the exothermic reaction.[12]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen evolution will occur. Adjust pH to ~7.

  • Work-up & Isolation:

    • Reduce the volume of methanol using a rotary evaporator.

    • Add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization.

Spectroscopic and Structural Characterization

Structural confirmation is paramount. While publicly available, peer-reviewed spectra for this specific compound are scarce, its structure can be confidently assigned using standard spectroscopic techniques. The following data are predicted based on the known effects of its constituent functional groups and analysis of closely related structures.[13]

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~ 7.35d, J ≈ 8.5 Hz2HAr-H (ortho to Cl)Aromatic protons on a 1,4-disubstituted ring appear as two doublets. These are deshielded by the electronegative chlorine atom.
~ 7.28d, J ≈ 8.5 Hz2HAr-H (meta to Cl)Aromatic protons adjacent to the carbon bearing the amino alcohol group.
~ 4.20dd1HCH (N)The benzylic proton is deshielded by both the aromatic ring and the adjacent amino group. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons on C2.
~ 3.80m2HCH₂ (OH)The methylene group adjacent to the hydroxyl is deshielded by the oxygen atom.
~ 2.50br s3HNH₂ , OH Protons on heteroatoms are often broad and their chemical shift is concentration-dependent. They will exchange with D₂O.
~ 1.95m2HCH₂ The central methylene group protons are diastereotopic and will show complex coupling to both adjacent carbons.
¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale & Causality
~ 142Ar-C (quaternary)The aromatic carbon attached to the propanol chain (ipso-carbon).
~ 133Ar-C -Cl (quaternary)The aromatic carbon bearing the chlorine atom is deshielded.
~ 129Ar-C HAromatic carbons ortho to the chlorine.
~ 128Ar-C HAromatic carbons meta to the chlorine.
~ 61C H₂(OH)The carbon attached to the hydroxyl group is significantly deshielded by oxygen.
~ 53C H(N)The benzylic carbon attached to the nitrogen atom.
~ 40C H₂The central aliphatic carbon.
FT-IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)AssignmentRationale & Causality
3400 - 3200 (broad)O-H and N-H stretchingThe broadness is due to hydrogen bonding. Primary amines often show two distinct N-H stretch bands in this region.
3100 - 3000Aromatic C-H stretchingCharacteristic stretching for sp² C-H bonds.
2950 - 2850Aliphatic C-H stretchingCharacteristic stretching for sp³ C-H bonds.
~ 1600, 1490Aromatic C=C stretchingSkeletal vibrations of the benzene ring.
~ 1100C-O stretchingStrong absorption typical for alcohols.
~ 1090C-N stretchingStretching vibration for the amine group.
~ 830C-H out-of-plane bendingCharacteristic of 1,4-disubstituted (para) benzene rings.
Mass Spectrometry (EI) Fragmentation (Predicted)

Electron ionization will lead to characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z = 185/187 (due to ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) should be observable, though it may be weak for alcohols.

  • Base Peak: Alpha-cleavage is common for amines. Cleavage of the C2-C3 bond would yield a stable benzylic amine fragment [CH(NH₂)(C₆H₄Cl)]⁺ at m/z = 154/156, which is a likely candidate for the base peak.

  • Other Fragments:

    • Loss of H₂O (M-18) from the molecular ion.

    • Loss of the CH₂OH group via cleavage of the C1-C2 bond to give a fragment at m/z = 154/156.

Chemical Reactivity and Handling

The molecule's reactivity is governed by its three key functional groups: the primary amine, the primary alcohol, and the chlorophenyl ring.

Reactivity cluster_amine Amine Reactions cluster_alcohol Alcohol Reactions main This compound n_acyl N-Acylation (Amide Formation) main->n_acyl Acyl Chloride, Base n_alkyl N-Alkylation main->n_alkyl Alkyl Halide o_oxid Oxidation (Aldehyde/Acid) main->o_oxid PCC, CrO₃ o_ester Esterification main->o_ester Carboxylic Acid, Acid Catalyst

Caption: Key reaction pathways for this compound.

  • Amine Group: As a primary amine, it is nucleophilic and basic. It readily undergoes acylation with acyl chlorides or anhydrides to form stable amides, and alkylation with alkyl halides.

  • Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like Pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger agents like chromic acid. It can also undergo esterification with carboxylic acids under acidic catalysis.

  • Chlorophenyl Group: The aromatic ring is relatively inert but can participate in electrophilic aromatic substitution, although the amino alcohol side chain can complicate reactivity. The chlorine atom can be displaced in nucleophilic aromatic substitution reactions under harsh conditions.

Safe Handling and Storage

As with any laboratory chemical, proper handling is essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[14][15]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7] For long-term storage, refrigeration (2-8°C) is recommended.[7]

  • Spill & Disposal: In case of a spill, collect the solid material carefully, avoiding dust generation. Dispose of the chemical waste in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a compound of significant synthetic utility. Its chemical properties are a direct consequence of the interplay between its amino, hydroxyl, and chlorophenyl functional groups. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers to utilize this molecule effectively and safely in the pursuit of novel chemical entities and pharmaceuticals.

References

  • PubChem. 3-Amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • Journal of Food and Drug Analysis. Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. [Link]

  • Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634–6659. [Link]

  • PubChem. (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]

  • Sussex Drug Discovery Centre. (2016). The Sharpless Asymmetric Aminohydroxylation. [Link]

  • ResearchGate. The Sharpless Asymmetric Aminohydroxylation. [Link]

  • Dowse, R. (n.d.). Biopharmaceutics of Phenylpropanolamine. Rhodes University. [Link]

  • Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. [Link]

  • ChemBK. This compound. [Link]

  • Machado, M. A., Harris, M. I. N. C., & Braga, A. C. H. (2006). Studies on the Reduction of β-Enamino Ketones. Journal of the Brazilian Chemical Society, 17(7), 1440-1442. [Link]

  • PubChem. Phenylpropanolamine. National Center for Biotechnology Information. [Link]

  • PubChem. Phenylpropanolamine Hydrochloride. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Wiley-VCH. (2005). Supporting Information. [Link]

  • OrgoSolver. Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). [Link]

  • ResearchGate. Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

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Sources

3-Amino-3-(4-chlorophenyl)-1-propanol CAS number 68208-26-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-3-(4-chlorophenyl)-1-propanol (CAS: 68208-26-4)

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

This compound is a chiral amino alcohol that serves as a critical intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical landscape.[1] Its structure, featuring a 4-chlorophenyl group, an amino group, and a primary alcohol, provides a versatile scaffold for drug design and asymmetric catalysis.[1] This guide offers a comprehensive technical overview of its chemical properties, synthesis methodologies, potential biological significance, analytical characterization, and safety protocols. The insights provided are intended to equip researchers with the foundational knowledge required for its effective application in a laboratory and developmental setting.

Core Chemical and Physical Properties

The compound, identified by CAS number 68208-26-4, possesses a unique combination of functional groups that dictate its chemical behavior and physical characteristics.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 68208-26-4[2][3][][5]
Molecular Formula C₉H₁₂ClNO[1][2][3][][5]
Molecular Weight 185.65 g/mol [1][2][3][]
IUPAC Name 3-amino-3-(4-chlorophenyl)propan-1-ol[6]
Synonyms DL-beta-(4-chlorophenyl)alaninol, γ-Amino-4-chlorobenzenepropanol[3][5]
Appearance White to yellow crystalline solid or powder[1][7]
Melting Point 53–56°C[1]
Boiling Point 327.9°C[1]
Density 1.216 g/cm³[1]
Refractive Index 1.574[1]
pKa 14.87[1]
Solubility Soluble in water and some organic solvents[7]
Storage Store under inert gas (Nitrogen or Argon) at 2–8°C[3][5]

Synthesis and Manufacturing Insights

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the desired yield, purity, and scalability.

Common Synthetic Pathways

Two prevalent methods for its laboratory-scale synthesis involve reductive processes.

  • Reductive Amination of a Ketone Precursor: A common and efficient approach involves the reaction of 3-(4-chlorophenyl)-1-propanone with an ammonia source under reducing conditions. This method directly introduces the amino group and reduces the ketone in a single conceptual process.[1]

  • Reduction of an Amino Ketone: An alternative route is the direct reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone. This pathway is effective if the amino ketone precursor is readily available. The selection of the reducing agent is critical; mild agents like sodium borohydride (NaBH₄) are preferred as they selectively reduce the ketone without affecting other parts of the molecule.[1]

Detailed Experimental Protocol: Reductive Amination

This protocol provides a step-by-step methodology for the synthesis via reductive amination. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To synthesize this compound from 4'-chloroacetophenone.

Workflow Diagram: Synthesis

Figure 1: Synthetic Workflow A Step 1: Mannich Reaction (4'-chloroacetophenone + Formaldehyde + Amine HCl) B Step 2: Reduction (Amino Ketone Intermediate + NaBH4) A->B Formation of Amino Ketone C Step 3: Work-up & Extraction (Quenching, Phase Separation) B->C Reduction to Amino Alcohol D Step 4: Purification (Column Chromatography) C->D Isolation of Crude Product E Final Product (this compound) D->E Purity Enhancement

Figure 1: Synthetic Workflow

Materials:

  • 4'-Chloroacetophenone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of the Mannich Base (Amino Ketone):

    • To a round-bottom flask, add 4'-chloroacetophenone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent like ethanol.

    • Rationale: This is a classic Mannich reaction to form the β-amino ketone intermediate. Paraformaldehyde serves as the source of formaldehyde.

    • Add a catalytic amount of concentrated HCl and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: The acidic catalyst is necessary to facilitate the formation of the electrophilic Eschenmoser's salt equivalent in situ. Refluxing provides the energy needed for the reaction to proceed.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Reduction to the Amino Alcohol:

    • Dissolve the crude amino ketone intermediate in a mixture of methanol and THF.[1]

    • Rationale: This solvent system provides good solubility for both the substrate and the reducing agent.

    • Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise over 30 minutes.

    • Rationale: NaBH₄ is a selective reducing agent for ketones and aldehydes.[1] The slow, portion-wise addition at a reduced temperature is a critical safety and control measure to manage the exothermic reaction and prevent side reactions.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-5 hours until TLC analysis shows complete consumption of the starting material.

  • Aqueous Work-up and Extraction:

    • Carefully quench the reaction by slowly adding water at 0°C to decompose any excess NaBH₄.

    • Adjust the pH to ~9-10 using a 1M NaOH solution to ensure the amino group is deprotonated and the product is in its free base form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Rationale: The product is more soluble in the organic phase (ethyl acetate) than in the basic aqueous phase. Multiple extractions ensure maximum recovery.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The brine wash removes residual water, and MgSO₄ is a drying agent that removes trace moisture from the organic solution.

  • Purification:

    • Purify the resulting crude oil or solid via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

    • Rationale: Column chromatography separates the desired product from unreacted starting materials and by-products based on polarity, providing a high-purity final compound.

Biological Activity and Applications

While comprehensive pharmacological data is limited in the public domain, the structure of this compound suggests several areas of interest for drug development.

Hypothesized Mechanism of Action

The molecule's biological activity is likely derived from the specific interactions of its functional groups with target macromolecules like enzymes or receptors.[1]

  • Hydrogen Bonding: The primary amine (-NH₂) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. These interactions are fundamental for the specific binding of ligands to protein active sites.[1]

  • Electrostatic and Aromatic Interactions: The 4-chlorophenyl group can participate in hydrophobic and van der Waals interactions within a binding pocket. The electron-withdrawing nature of the chlorine atom can also influence π-π stacking or other aromatic interactions.[1]

Diagram: Hypothetical Receptor Interaction

Figure 2: Conceptual Ligand-Receptor Binding cluster_receptor Receptor Binding Pocket cluster_ligand H-Bond Acceptor Acceptor Site (e.g., Carbonyl Oxygen) H-Bond Donor Donor Site (e.g., Amide N-H) NH2_group Amino Group (-NH2) H-Bond Donor->NH2_group H-Bond Hydrophobic Pocket Hydrophobic Pocket Ligand_Core OH_group Hydroxyl Group (-OH) OH_group->H-Bond Acceptor H-Bond NH2_group->H-Bond Acceptor H-Bond Aryl_group 4-Chlorophenyl Group Aryl_group->Hydrophobic Pocket Hydrophobic Interaction

Figure 2: Conceptual Ligand-Receptor Binding

Applications in Research and Development
  • Pharmaceutical Intermediate: This is the primary application. Its chiral nature makes it a valuable building block for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[1] The (R) and (S) enantiomers can exhibit significantly different pharmacological and toxicological profiles.

  • Asymmetric Catalysis: The chiral amino alcohol scaffold is a well-known motif in ligands for asymmetric metal catalysis, which is a powerful tool in modern organic synthesis.[1]

  • Fungicidal Research: Patents related to dipeptide compounds incorporating a similar β-amino acid structure have shown potential fungicidal activity, suggesting a possible research avenue for agrochemical development.[8]

Analytical and Quality Control

Ensuring the identity, purity, and quality of this compound is paramount for its use in research and development. A standard analytical workflow would include spectroscopic and chromatographic techniques.

Workflow Diagram: Quality Control

Figure 3: Analytical QC Workflow Sample Synthesized Batch NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR Structural Confirmation MS Mass Spectrometry (e.g., GC-MS) Sample->MS Molecular Weight Verification HPLC HPLC/UPLC Analysis Sample->HPLC Purity Assay & Impurity Profile FTIR FT-IR Spectroscopy Sample->FTIR Functional Group ID Result Certificate of Analysis (CoA) NMR->Result MS->Result HPLC->Result FTIR->Result

Figure 3: Analytical QC Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound (typically ≥98.0%) and to quantify any impurities.[1] Chiral HPLC methods can be developed to determine the enantiomeric excess (e.e.) of a specific stereoisomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and C-Cl and aromatic C-H stretches.

Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's potential hazards.[9]

Hazard Identification

Based on available safety data sheets, the compound is classified with the following hazards:

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[6][9]

  • H318/H319: Causes serious eye damage/irritation.[6][9]

  • H335: May cause respiratory irritation.[6][9]

The corresponding signal word is Danger or Warning .[6][9]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Always handle in a well-ventilated place, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment:

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

    • Hand Protection: Wear suitable chemical-impermeable gloves.[9]

    • Body Protection: Wear a lab coat or other protective clothing.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[9]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • If Swallowed: Rinse mouth. Get medical help.[9]

Conclusion

This compound is a foundational chemical entity whose value lies in its structural versatility. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher aiming to leverage it as a building block for novel chemical discovery. The protocols and data presented in this guide serve as a robust starting point for its safe and effective application in the pursuit of new pharmaceutical agents and advanced materials.

References

physical properties of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Amino-3-(4-chlorophenyl)-1-propanol

Introduction

This compound is a chiral amino alcohol of significant interest in pharmaceutical development and organic synthesis. Its structural features, comprising a para-substituted chlorophenyl ring, a primary amino group, and a primary alcohol, make it a valuable building block for more complex molecules, particularly as a pharmaceutical intermediate. The compound's molecular formula is C₉H₁₂ClNO, and it has a molecular weight of approximately 185.65 g/mol .[1][2] Understanding the physical properties of this compound is a critical prerequisite for its effective use in synthesis, formulation, and quality control, ensuring reproducibility and safety in research and development settings.

This guide provides a comprehensive overview of the core physical characteristics of this compound, details the experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Chemical Structure and Stereochemistry

The functionality of this compound is dictated by its molecular structure. It possesses a three-carbon propanol backbone with three key functional groups:

  • A 4-chlorophenyl group at the C3 position, which imparts lipophilicity and influences electronic properties.

  • An amino group (NH₂) also at the C3 position, which provides a basic center and a site for hydrogen bonding.

  • A hydroxyl group (OH) at the C1 position, a polar group that can act as a hydrogen bond donor and acceptor.

The carbon atom at position 3 is a chiral center, meaning the compound can exist as two non-superimposable mirror images, the (S) and (R) enantiomers.[3] These enantiomers may exhibit identical physical properties such as melting point and density but can have vastly different biological activities and pharmacological profiles, a crucial consideration in drug development.[3] The compound is often available as a racemic mixture (DL-form) or as individual enantiomers.[2][4]

Core Physical Properties: A Quantitative Overview

The physical properties of a compound are fundamental to its handling, purification, and formulation. The following table summarizes the key physical data for this compound, compiled from various sources.

PropertyValueSource(s)
CAS Number 68208-26-4 (racemate)[2]
886061-26-3 ((S)-enantiomer)[5]
1213362-28-7 ((R)-enantiomer)
Appearance White to yellow crystalline solid/powder[1][5][6]
Melting Point 53-56 °C[1][5]
84-87 °C
95-97 °C[6]
Boiling Point 327.9 °C at 760 mmHg[1][5][6][7]
Density 1.216 g/cm³[1][5][6][7]
pKa (Predicted) 14.87 ± 0.10[1][5]
Refractive Index 1.574[1][5]
Flash Point 152.1 °C[5][6][7]
Vapor Pressure 0.0 ± 0.7 mmHg at 25 °C[5]
Solubility Soluble in water and some organic solvents[6]

Note: The variation in reported melting points may be due to differences in the purity of the material or the specific form being analyzed (racemate vs. enantiomer).

Detailed Analysis of Key Properties

Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound. The reported values for this compound vary, with ranges from 53-56 °C to 95-97 °C.[1][5][6] This discrepancy underscores the importance of in-house verification. Such variations can arise from the presence of impurities, residual solvent, or differences in the crystalline form (polymorphism). For drug development professionals, establishing a consistent melting point specification is essential for quality control of incoming raw materials.

Boiling Point and Thermal Stability

The high boiling point of 327.9 °C at atmospheric pressure indicates low volatility and strong intermolecular forces (hydrogen bonding from the -OH and -NH₂ groups).[1][5][7] This property is relevant for purification by vacuum distillation, where lower pressures would be required to reduce the boiling temperature and prevent thermal decomposition. The flash point of 152.1 °C is the lowest temperature at which vapors will ignite with an ignition source, a key parameter for safe handling and storage protocols.[6][7]

pKa and Ionization State

The predicted pKa of 14.87 is associated with the hydroxyl group, indicating it is a very weak acid, similar to other alcohols.[1][5] The amino group, being a primary amine, will have a pKa (for its conjugate acid, -NH₃⁺) typically in the range of 9-10. This value is crucial as it determines the compound's charge state at physiological pH (~7.4). At this pH, the amino group will be predominantly protonated (-NH₃⁺), enhancing water solubility and enabling ionic interactions with biological targets like receptors and enzymes.

Solubility

The molecule possesses both polar (amino, hydroxyl) and non-polar (chlorophenyl) moieties, making it amphiphilic. It is reported to be soluble in water and some organic solvents.[6] The protonated amine at physiological pH would further enhance aqueous solubility. In drug development, solubility is a cornerstone of bioavailability. Poor aqueous solubility can severely limit a drug candidate's absorption and efficacy. Therefore, quantitative determination of solubility in various media (e.g., water, buffers, biorelevant media) is a mandatory step.

Experimental Protocols for Property Determination

The following sections describe standard, self-validating methodologies for determining the key physical properties discussed.

Melting Point Determination (Capillary Method)

This protocol provides a reliable method for determining the melting range of a crystalline solid.

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities depress and broaden this range, making it a robust indicator of purity.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is packed into a capillary tube to a depth of 2-3 mm.

  • Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Ramp Rate: Begin heating at a rapid rate (e.g., 10-15 °C/min) to approach the expected melting point.

  • Fine Measurement: Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample and the thermometer.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. Calibrate the apparatus periodically using certified standards (e.g., benzophenone, caffeine).

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Output & Validation prep1 Dry Sample Thoroughly prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 meas1 Place in Apparatus prep3->meas1 meas2 Rapid Heat Ramp (10-15 °C/min) meas1->meas2 meas3 Slow Heat Ramp (1-2 °C/min) near expected MP meas2->meas3 meas4 Record T1 (First Drop) meas3->meas4 meas5 Record T2 (Fully Liquid) meas4->meas5 out1 Report Range: T1-T2 meas5->out1 out2 Perform in Triplicate out1->out2 out3 Calibrate with Standards out2->out3

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Causality: This method ensures that an excess of the solid compound is allowed to equilibrate with the solvent over a sufficient period, resulting in a saturated solution. Measuring the concentration of the dissolved compound in the supernatant provides the true thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. The equilibration time must be sufficient to reach a plateau in concentration, typically 24-48 hours. This should be determined experimentally.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Filtration must be performed using a filter material that does not adsorb the compound.

  • Quantification: Withdraw a precise aliquot of the clear supernatant. Dilute it appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: Run the experiment with at least three replicate vials. A concentration-time profile should be established initially to confirm that equilibrium is reached.

Solubility_Workflow cluster_setup Setup cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation Validation setup1 Add Excess Solid to Known Volume of Solvent setup2 Seal Vial setup1->setup2 equil1 Agitate at Constant Temp (e.g., 24-48 hours) setup2->equil1 analysis1 Separate Phases (Centrifuge/Filter) equil1->analysis1 val2 Confirm Equilibration Time equil1->val2 analysis2 Withdraw Supernatant Aliquot analysis1->analysis2 analysis3 Quantify Concentration (e.g., HPLC-UV) analysis2->analysis3 val1 Run in Triplicate analysis3->val1

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis and Safety Considerations

Synthesis Context

This compound is commonly synthesized via the reduction of a corresponding ketone, 3-amino-3-(4-chlorophenyl)-1-propanone, using reducing agents like sodium borohydride.[1] Industrial-scale production may utilize catalytic hydrogenation.[1] The choice of synthesis route can impact the impurity profile, which in turn affects the physical properties of the final product.

Handling and Storage

Based on available safety data, this compound should be handled with care.[7]

  • Hazards: It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5]

  • Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Avoid formation of dust and aerosols.[7]

  • Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere (nitrogen or argon) at 2–8 °C.[2][7]

Conclusion

The define its behavior from the reaction flask to potential formulation. Its high boiling point, moderate melting range, and amphiphilic nature are key characteristics for researchers and drug developers. The chirality of the molecule adds a layer of complexity, demanding stereospecific control in synthesis and analysis. A thorough and validated determination of its physical properties, using standardized protocols as outlined in this guide, is not merely a data-collection exercise; it is fundamental to ensuring the quality, safety, and ultimate success of its application in advanced chemical and pharmaceutical development.

References

  • (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Home Sunshine Pharma. [Link]

  • This compound - ChemBK. ChemBK. [Link]

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol - PubChem. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Key Chemical Intermediate

3-Amino-3-(4-chlorophenyl)-1-propanol (CAS No: 68208-26-4) is a substituted propanolamine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structural architecture, featuring a chiral center at the C-3 position bearing an amino group, a 4-chlorophenyl moiety, and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[2] The presence of amino (-NH2) and hydroxyl (-OH) groups allows for extensive hydrogen bonding, while the chlorophenyl group imparts lipophilicity and potential for aromatic interactions.

Understanding the fundamental physicochemical properties of this compound, specifically its melting and boiling points, is paramount for its practical application. These thermal transition points dictate the necessary conditions for purification (e.g., recrystallization, distillation), storage, and handling, and provide insight into the compound's purity and intermolecular forces. This guide provides a comprehensive overview of the reported melting and boiling points of this compound, the theoretical principles governing these properties, and detailed, field-proven protocols for their experimental determination.

Physicochemical Data Summary

The physical properties of this compound are critical for its handling and use in a laboratory setting. The data compiled from various chemical suppliers and safety data sheets provide a baseline for experimental work.

PropertyValueSource(s)
CAS Number 68208-26-4[1][2][3]
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [2]
Physical Form White to yellow crystalline solid / powder[2]
Melting Point 53-56 °C / 84-87 °C / 95-97 °C (See discussion below)[2][4]
Boiling Point 327.9 °C at 760 mmHg (Atmospheric Pressure)[2][3]

A Note on Discrepancies: The observed variance in the reported melting point (ranging from 53 °C to 97 °C) is significant.[2][4] This variation can stem from several factors, including the presence of different stereoisomers (the compound is chiral), varying levels of purity, or different crystalline polymorphs. For instance, the racemic mixture may have a different melting point than the individual (R) or (S) enantiomers.[5] Therefore, experimental verification is crucial for any specific batch of the compound.

Section 1: The Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow range (typically <1 °C). The presence of impurities depresses the melting point and broadens the melting range, making it a reliable indicator of purity.

Factors Influencing the Melting Point
  • Intermolecular Forces: The relatively high melting point of this compound is attributed to strong intermolecular forces. The amino (-NH2) and hydroxyl (-OH) groups are capable of forming extensive hydrogen bonds, which require significant thermal energy to overcome.

  • Molecular Symmetry and Packing: The efficiency with which the molecules pack into a crystal lattice influences the melting point. The planar chlorophenyl group can contribute to stabilizing π-stacking interactions.

  • Purity: As stated, impurities disrupt the crystal lattice, making it easier to break apart, thus lowering and broadening the melting point range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard capillary method, which is widely used for its accuracy and requirement for only a small amount of sample.[6]

Principle: A small, powdered sample is heated slowly in a sealed capillary tube. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting point range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by crushing the crystals with a spatula on a piece of filter paper or a watch glass. A fine powder ensures uniform heating and packing.[7]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder.[8] Tap the sealed end gently on a hard surface, or drop the tube down a long, vertical glass tube, to pack the powder into the bottom. The packed sample height should be 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find a rough value. Allow the apparatus to cool before performing a precise measurement.[9]

  • Accurate Determination: Heat the block rapidly to about 20 °C below the expected melting point.[9] Then, decrease the heating rate to 1-2 °C per minute.[6] A slow heating rate near the melting point is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1). Continue heating slowly and record the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1 - T2.[9]

  • Post-Measurement: Always use a fresh sample in a new capillary tube for each subsequent measurement. A previously melted sample may have undergone changes in its crystal structure or decomposed, which would yield an inaccurate result upon re-melting.[6]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Prep Dry & Powder Sample Load Load Capillary Tube (2-3 mm) Prep->Load Pack tightly Insert Insert into Apparatus Load->Insert Transfer Heat Heat to ~20°C below MP Insert->Heat SlowHeat Heat Slowly (1-2°C/min) Heat->SlowHeat Observe Observe & Record Range (T1-T2) SlowHeat->Observe BoilingPointWorkflow A Assemble Micro-Distillation Apparatus B Add Sample & Boiling Chip A->B C Seal System & Connect to Vacuum/Manometer B->C D Reduce Pressure to Stable Value (e.g., 10 mmHg) C->D E Heat Sample Gently D->E F Observe for Steady Reflux & Distillation E->F G Record Stable Temperature & Pressure F->G

Sources

Solubility Profile of 3-Amino-3-(4-chlorophenyl)-1-propanol: A Guide to Experimental Determination and Theoretical Prediction in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that governs the efficiency of synthesis, purification, crystallization, and formulation development.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 3-Amino-3-(4-chlorophenyl)-1-propanol, a chiral amino alcohol and a valuable intermediate in organic synthesis.[2] We delve into the molecular properties that dictate its solubility, present a rigorous, self-validating experimental protocol for determining thermodynamic solubility using the gold-standard shake-flask method with HPLC-UV quantification, and discuss the theoretical framework for predicting its behavior in various organic solvent systems. This document is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Critical Role of Solubility

This compound (C₉H₁₂ClNO, MW: 185.65 g/mol ) is a key building block in pharmaceutical synthesis.[2][3] Its structure, featuring a chiral center, a primary amine, a primary alcohol, and a halogenated aromatic ring, presents a unique combination of functional groups that influence its reactivity and physical properties. Understanding its solubility is not merely an academic exercise; it is fundamental to process optimization. Inadequate solubility can lead to poor yields during synthesis, challenges in purification via recrystallization, and significant hurdles in formulating a stable and bioavailable final drug product.[4][5][6] This guide provides the foundational knowledge and practical methodologies to systematically characterize and leverage the solubility of this compound.

Physicochemical Profile and Molecular Structure

The solubility behavior of a molecule is intrinsically linked to its structure. The key features of this compound are:

  • Polar Functional Groups: The primary amine (-NH₂) and primary hydroxyl (-OH) groups are capable of acting as both hydrogen bond donors and acceptors. This confers a high degree of polarity to the molecule.

  • Aromatic Ring: The 4-chlorophenyl group is largely non-polar and hydrophobic, but the chlorine atom adds some polar character.

  • Amphiphilic Nature: The presence of both polar (amine, alcohol) and non-polar (chlorophenyl) regions makes the molecule amphiphilic. Its solubility will thus be highly dependent on the solvent's ability to interact favorably with both parts of the structure.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₂ClNO[2]
Molecular Weight185.65 g/mol [2][3]
AppearanceWhite to yellow crystalline solid[2][7]
Melting Point53-56 °C (racemate may differ, e.g., 84-87 °C)[2][7]
Boiling Point327.9 °C[2]
Density1.216 g/cm³[2]
pKa (Predicted)14.87 (hydroxyl group)[2]

Below is a diagram illustrating the key functional groups that dictate the molecule's solubility.

Caption: Key functional groups influencing solubility.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.

  • Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Due to the presence of the -OH and -NH₂ groups, this compound is expected to exhibit high solubility in these solvents through strong hydrogen bonding interactions.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. Good solubility is still expected, though perhaps slightly less than in protic solvents, driven by dipole-dipole interactions.

  • Non-Polar Solvents (e.g., hexane, toluene): These solvents lack significant dipole moments and cannot form hydrogen bonds. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute is not compensated by the weak van der Waals forces formed with the solvent. Therefore, the compound is expected to have low solubility in non-polar solvents.

Experimental Determination of Thermodynamic Solubility

For drug development, thermodynamic solubility—the concentration of a solute in a saturated solution at equilibrium—is the most crucial measurement.[8] It represents the true solubility limit under a given set of conditions. The following section details the gold-standard shake-flask method coupled with HPLC analysis.

Workflow for Solubility Determination

The experimental process is a multi-step procedure that requires careful execution to ensure data integrity.

Caption: Workflow for thermodynamic solubility measurement.

Detailed Experimental Protocol: Shake-Flask Method with HPLC-UV

This protocol is designed to be self-validating through the use of a standard calibration curve and equilibrium confirmation.

A. Materials and Reagents:

  • This compound (purity ≥98%)

  • Organic solvents (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector[9][10]

  • Autosampler vials

B. Preparation of Calibration Standards:

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., methanol or acetonitrile). This is your primary stock.

  • Working Standards: Perform serial dilutions of the primary stock to prepare at least five calibration standards covering the expected solubility range (e.g., 1, 5, 10, 50, 100 µg/mL).[10]

C. Measurement of Solubility:

  • Add an excess amount of solid this compound (e.g., ~20-50 mg) to a glass vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 hours.

  • After 24 hours, take a small aliquot (~100 µL) of the supernatant for analysis. Be careful not to disturb the solid.

  • Continue agitation for another 24 hours (total 48 hours) and take a second aliquot.

  • Equilibrium Check: If the concentrations measured at 24h and 48h are within a narrow margin (e.g., <5%), equilibrium has been reached. If not, continue agitation and sampling until equilibrium is confirmed.

  • Sample Preparation for HPLC: Immediately filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids. Dilute the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

D. HPLC-UV Analysis:

  • Method: Use a suitable reversed-phase HPLC method. A C18 column is typically a good starting point. The mobile phase could be a gradient or isocratic mixture of acetonitrile and water with a buffer.

  • Detection: Monitor the UV absorbance at a wavelength where the compound has a strong chromophore (likely in the 220-270 nm range due to the phenyl ring).

  • Analysis Sequence: Run the calibration standards first to establish the calibration curve (Peak Area vs. Concentration). Then, inject the diluted samples from the solubility experiment.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Solubility (mg/mL) = (Concentration from curve in mg/mL) × (Dilution Factor)

Anticipated Solubility Profile in Common Organic Solvents

While exhaustive experimental data is not publicly available, a scientifically-grounded prediction of the solubility profile can be made based on the molecular structure and principles of intermolecular forces.

Table 2: Predicted Relative Solubility of this compound

Solvent ClassExample SolventsDominant Solute-Solvent InteractionPredicted Relative SolubilityRationale for Researchers
Polar Protic Methanol, EthanolHydrogen BondingHigh Excellent choice for reactions and recrystallization. The solvent can solvate both the -NH₂ and -OH groups effectively.
Polar Aprotic Acetone, DMSO, THFDipole-Dipole, H-Bond AcceptingModerate to High Good general-purpose solvents. DMSO is a very strong solvent and will likely dissolve the compound well. THF may be slightly less effective.
Halogenated Dichloromethane (DCM)Dipole-DipoleModerate DCM can interact with the polar parts of the molecule and the chlorophenyl ring, offering balanced solvency.
Aromatic Tolueneπ-π Stacking, van der WaalsLow to Moderate May show some solubility due to interaction with the chlorophenyl ring, but lacks strong interactions for the polar groups.
Non-Polar Hexane, Heptanevan der Waals ForcesVery Low Poor choice for dissolution. Can be used as an anti-solvent for precipitation or crystallization from a more polar solvent.

Advanced Topic: Computational Solubility Prediction

For high-throughput screening and early-stage development, experimental determination can be resource-intensive.[11] Modern computational chemistry offers predictive tools.

  • Thermodynamic Models: Methods like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) can predict solubility based on molecular structure and quantum chemical calculations.[12] These models are valuable for pre-screening large numbers of potential solvents to identify the most promising candidates for experimental work.[12]

  • Machine Learning: With the availability of large solubility datasets, machine learning models can be trained to predict solubility with increasing accuracy, offering a rapid and cost-effective screening method.[4][5]

Conclusion

The solubility of this compound is a complex interplay of its polar and non-polar functionalities. A high degree of solubility is anticipated in polar protic solvents like alcohols, with moderate to low solubility in aprotic and non-polar systems. For drug development professionals, a rigorous, systematic approach to determining thermodynamic solubility, as outlined in this guide, is indispensable. Combining this experimental data with theoretical understanding and predictive computational tools will empower researchers to make informed decisions, accelerating process development, optimizing purification, and ensuring the successful formulation of new chemical entities.

References

Mechanism of Action Analysis: 3-Amino-3-(4-chlorophenyl)-1-propanol, a Structural Analogue of Baclofen

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed examination of the predicted mechanism of action for 3-Amino-3-(4-chlorophenyl)-1-propanol. Based on a rigorous structural analysis, this compound is identified as a close analogue of baclofen, the prototypical γ-aminobutyric acid type B (GABA-B) receptor agonist. The core hypothesis presented is that this compound functions as a direct agonist at the GABA-B receptor, mimicking the inhibitory effects of the brain's primary inhibitory neurotransmitter, GABA. This guide elucidates the downstream signaling cascades initiated by GABA-B receptor activation, including G-protein coupling, modulation of adenylyl cyclase, and regulation of key ion channels. Furthermore, potential secondary mechanisms, such as activity at voltage-gated calcium channels, are explored by drawing parallels with related compounds like phenibut. Methodologies for experimentally validating this proposed mechanism are detailed, providing a framework for future research into this compound's pharmacological profile.

Introduction and Structural Analysis

This compound is a chiral amino alcohol whose mechanism of action is best understood by analyzing its molecular architecture in the context of well-characterized neuropharmacological agents[1][2]. Its structure features a 4-chlorophenyl group attached to the β-carbon relative to the hydroxyl group, a critical pharmacophore it shares with the clinically significant muscle relaxant, Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid)[3].

The primary structural difference is the reduction of baclofen's carboxylic acid moiety to a primary alcohol in this compound. This modification is significant as it can alter pharmacokinetic properties such as solubility and blood-brain barrier permeability; however, the core elements required for receptor interaction are largely conserved. The compound is also structurally related to Phenibut (β-phenyl-γ-aminobutyric acid), which lacks the chlorine atom on the phenyl ring[4][5]. These structural relationships strongly predict that this compound's primary molecular target is the GABA-B receptor.

The Primary Molecular Target: GABA-B Receptor

The γ-aminobutyric acid (GABA) system is the principal inhibitory neurotransmitter system in the central nervous system (CNS). Its actions are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors[6][7][8].

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals[9][10]. They function as obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits. Agonist binding to the GABA-B1 subunit induces a conformational change that activates the receptor complex, leading to the engagement of intracellular signaling pathways via Gi/o proteins. This activation is central to the therapeutic effects of agents like baclofen, which is used to treat muscle spasticity associated with conditions like multiple sclerosis and spinal cord injuries[3][11].

Core Mechanism of Action: GABA-B Agonism and Downstream Signaling

The binding of an agonist like this compound to the GABA-B receptor is predicted to initiate a well-defined cascade of intracellular events, leading to a net decrease in neuronal excitability. This occurs through both presynaptic and postsynaptic inhibition[6][12].

Key Downstream Events:

  • Gi/o Protein Activation: Upon agonist binding, the receptor activates coupled inhibitory Gi/o proteins. This activation causes the dissociation of the Gα and Gβγ subunits, which then interact with their respective downstream effectors.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels[6][8]. This decreases the activity of protein kinase A (PKA), reducing the phosphorylation of various proteins involved in neurotransmission.

  • Activation of Potassium Channels: The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane[6]. This leads to an efflux of K+ ions, causing hyperpolarization of the neuron and making it more difficult to fire an action potential.

  • Inhibition of Calcium Channels: On presynaptic terminals, the Gβγ subunit binds to and inhibits voltage-gated Ca2+ channels (VGCCs)[3][6]. This reduction in Ca2+ influx is critical, as calcium entry is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By inhibiting this process, GABA-B agonists reduce the release of excitatory neurotransmitters like glutamate[11].

The diagram below illustrates this complete signaling pathway.

GABA_B_Signaling cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Neuron Agonist_Pre Agonist (e.g., this compound) GABAB_R_Pre GABA-B Receptor (GABAB1/GABAB2) Agonist_Pre->GABAB_R_Pre Binds Gi_Go_Pre Gi/o Protein GABAB_R_Pre->Gi_Go_Pre Activates G_alpha_Pre Gαi/o Gi_Go_Pre->G_alpha_Pre Dissociates G_beta_gamma_Pre Gβγ Gi_Go_Pre->G_beta_gamma_Pre Dissociates VGCC Voltage-Gated Ca2+ Channel G_beta_gamma_Pre->VGCC Inhibits Vesicle Synaptic Vesicle (Glutamate) VGCC->Vesicle Blocks Ca2+ Influx Release Reduced Glutamate Release Vesicle->Release Agonist_Post Agonist GABAB_R_Post GABA-B Receptor Agonist_Post->GABAB_R_Post Gi_Go_Post Gi/o Protein GABAB_R_Post->Gi_Go_Post G_alpha_Post Gαi/o Gi_Go_Post->G_alpha_Post G_beta_gamma_Post Gβγ Gi_Go_Post->G_beta_gamma_Post AC Adenylyl Cyclase G_alpha_Post->AC Inhibits GIRK GIRK Channel G_beta_gamma_Post->GIRK Activates cAMP cAMP ↓ AC->cAMP Hyperpolarization Hyperpolarization (IPSP) GIRK->Hyperpolarization K+ Efflux

Caption: GABA-B receptor signaling pathway.

Potential Secondary Mechanisms of Action

While GABA-B agonism is the primary predicted mechanism, related compounds exhibit additional activities. Phenibut, for instance, also functions as a gabapentinoid by binding to the α2δ subunit of voltage-gated calcium channels[4][13]. This action is distinct from the G-protein-mediated inhibition of VGCCs and contributes to its anxiolytic and sedative properties. It is plausible that this compound could also possess affinity for this site, potentially broadening its pharmacological profile. Direct experimental validation is required to confirm this secondary mechanism.

Methodologies for Experimental Validation

To rigorously define the mechanism of action for this compound, a series of established in-vitro assays are necessary.

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the GABA-B receptor.

  • Objective: To determine the binding affinity (Ki) of this compound at the GABA-B receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from tissue or cell lines expressing GABA-B receptors (e.g., HEK293 cells transfected with GABA-B1/B2 subunits).

    • Competition Binding: Incubate the membranes with a constant concentration of a high-affinity GABA-B radioligand (e.g., [3H]-CGP54626) and varying concentrations of the unlabeled test compound.

    • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to derive the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

  • Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating Gi/o proteins via the GABA-B receptor.

  • Methodology:

    • Incubation: Incubate receptor-expressing membranes with GDP, the non-hydrolyzable GTP analogue [³⁵S]GTPγS, and varying concentrations of the test compound.

    • Agonist Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Termination & Separation: Stop the reaction and separate bound [³⁵S]GTPγS via filtration.

    • Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Data Analysis: Plot the stimulated binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values relative to a full agonist like GABA or baclofen.

The workflow for these validation assays is outlined below.

Assay_Workflow cluster_Binding Radioligand Binding Assay cluster_Functional [³⁵S]GTPγS Binding Assay B1 Prepare GABA-B Membranes B2 Incubate: Membranes + Radioligand + Test Compound B1->B2 B3 Filter & Separate B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 F1 Prepare GABA-B Membranes F2 Incubate: Membranes + GDP + [³⁵S]GTPγS + Test Compound F1->F2 F3 Filter & Separate F2->F3 F4 Scintillation Counting F3->F4 F5 Calculate EC50 & Emax F4->F5

Sources

Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Amino-3-(4-chlorophenyl)-1-propanol

Abstract

This compound, a chiral amino alcohol with the molecular formula C₉H₁₂ClNO, has emerged as a compound of significant interest in medicinal chemistry and pharmacological research.[1] Its distinct structure, featuring a propanol backbone, an amino group, and a para-chlorophenyl moiety, provides a versatile scaffold for the synthesis of novel therapeutic agents and serves as a valuable tool for investigating biological pathways.[1] This guide offers a comprehensive exploration of the synthesis, biological activities, and potential applications of this compound, grounded in established experimental insights and methodologies.

Physicochemical Characteristics

A foundational understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.

PropertyValueSource
Molecular Formula C₉H₁₂ClNO[1][2]
Molecular Weight 185.65 g/mol [1]
Appearance White to yellow crystalline solid[1][3]
Melting Point 53–56°C[1]
Boiling Point 327.9°C[1]
Density 1.216 g/cm³[1]
Solubility Soluble in water and some organic solvents[3]

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows the molecule to participate in hydrogen bonding, while the chlorophenyl group contributes to its binding affinity and specificity through hydrophobic and electrostatic interactions.[1]

Synthesis Pathways

The synthesis of this compound can be accomplished through several established chemical routes. The choice of method often depends on the desired yield, purity, and stereospecificity.

Reductive Amination

A prevalent method involves the reductive amination of a ketone precursor. This approach is valued for its efficiency and control over the reaction conditions.

G A 3-(4-chlorophenyl)-1-propanone D This compound A->D Reacts with B Ammonia or Amine Source B->D Provides amino group C Reducing Agent (e.g., Sodium Borohydride) C->D Reduces intermediate

Caption: Reductive amination synthesis workflow.

Protocol Insight: The reaction is typically performed in an inert solvent such as ethanol or tetrahydrofuran. Controlling the temperature (e.g., 40–60°C) and pH is critical for optimizing the yield and minimizing side products.[1]

Reduction of an Amino Ketone

Another common approach is the direct reduction of the corresponding amino ketone, 3-Amino-3-(4-chlorophenyl)-1-propanone.

Protocol Insight: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective for this transformation.[1] The choice of reducing agent can influence the stereochemical outcome of the final product. Industrial-scale production may favor catalytic hydrogenation using a metal catalyst like palladium on carbon under elevated pressure and temperature.[1]

Biological Activity and Mechanism of Action

The biological significance of this compound lies in its ability to interact with specific biological targets, positioning it as a valuable precursor and research tool.

Molecular Interactions

The compound's mechanism of action is rooted in its structural features, which facilitate interactions with enzymes and receptors.[1]

  • Hydrogen Bonding: The amino and hydroxyl groups are capable of forming hydrogen bonds with active sites of target proteins.[1]

  • Electrostatic Interactions: These functional groups can also engage in electrostatic interactions, further stabilizing the binding.[1]

  • Binding Affinity: The chlorophenyl group plays a crucial role in enhancing binding affinity and specificity for the target molecule.[1]

G cluster_0 This compound cluster_1 Biological Target (Enzyme/Receptor) A Amino Group Hydroxyl Group Chlorophenyl Group B Active Site Binding Pocket A:f0->B:f0 Hydrogen Bonding Electrostatic Interactions A:f1->B:f0 Hydrogen Bonding A:f2->B:f1 Enhanced Affinity Specificity C Modulation of Signaling Pathway B->C Leads to

Caption: Proposed mechanism of molecular interaction.

Pharmacological Potential

Research has highlighted the compound's role in several areas:

  • Precursor for Novel Antidepressants: It has been used as a starting material for synthesizing derivatives with enhanced binding affinity to serotonin receptors, indicating its potential in developing new treatments for depression.[1]

  • Enzyme Inhibition Studies: In vitro experiments have demonstrated that the compound can interact with and inhibit specific metabolic enzymes.[1] This property makes it a useful tool for studying metabolic disorders and designing therapeutic strategies.[1]

  • Fungicidal Activity: A patent describes derivatives of the related compound, methyl RS-3-amino-3-(4-chlorophenyl) propanoate, exhibiting significant fungicidal activity, particularly against phytopathogens affecting major agricultural crops.[4]

Comparison with Structurally Related Compounds

Understanding the activity of this compound is enhanced by comparing it to its structural analogs.

  • Baclofen: A well-known muscle relaxant and antispasmodic agent, Baclofen is chemically known as 4-Amino-3-(4-chlorophenyl)butanoic acid.[5][6][7] It acts as a specific agonist for GABA-B receptors.[7][8] While sharing the 4-chlorophenyl group, the substitution of the propanol with a butanoic acid moiety dramatically changes its primary pharmacological target and therapeutic use, highlighting the critical role of the functional backbone.

  • 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol: This analog introduces a bromine atom to the phenyl ring. The presence of both bromine and chlorine allows for halogen bonding, which can further enhance binding affinity to biological targets compared to the single chloro-substituted compound.[9] This modification underscores how subtle changes to the phenyl ring can fine-tune the molecule's interactive properties.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To assess the inhibitory potential of this compound on a specific metabolic enzyme (e.g., a hypothetical "Metallo-Hydrolase X"), the following protocol provides a validated framework.

G A Prepare Reagents (Enzyme, Substrate, Buffer, Compound) B Establish Assay Conditions (Temperature, pH, Incubation Time) A->B C Perform Serial Dilutions of Compound B->C D Incubate Enzyme with Compound (Test Wells) or Vehicle (Control Wells) C->D E Initiate Reaction by Adding Substrate D->E F Monitor Reaction Progress (e.g., Spectrophotometry) E->F G Data Analysis (Calculate % Inhibition, Determine IC₅₀) F->G

Caption: Workflow for an enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare solutions of Metallo-Hydrolase X and its corresponding chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Perform serial dilutions of the compound stock solution across the plate to achieve a range of final concentrations. Include vehicle-only wells for the 100% activity control and substrate-only wells for the background control.

  • Enzyme Incubation:

    • Add the Metallo-Hydrolase X solution to all wells except the background controls.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at a specific wavelength using a microplate reader over a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percent inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Hazards: The compound may be irritating to the eyes and skin.[3] It is harmful if swallowed and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Use in a well-ventilated area and wear appropriate protective gloves, safety glasses, and a lab coat.[3][10]

  • Storage: Store under an inert gas (nitrogen or argon) at 2–8 °C.

Conclusion

This compound is a structurally significant molecule with demonstrated utility in medicinal chemistry and biological research. Its capacity to serve as a scaffold for novel compounds, particularly in the development of CNS-active agents, combined with its direct interactions with metabolic enzymes, ensures its continued relevance. The methodologies and insights presented in this guide provide a robust framework for researchers and drug development professionals to effectively harness the potential of this versatile compound.

References

A Technical Guide to the Potential Pharmacological Properties of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Unveiling the Potential of a Structurally Promising Molecule

In the landscape of medicinal chemistry, the identification and characterization of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. 3-Amino-3-(4-chlorophenyl)-1-propanol is a chiral amino alcohol that, while not extensively studied for its own therapeutic effects, possesses a structural architecture reminiscent of several classes of pharmacologically active compounds.[1] Its core features—a propanolamine backbone, a chiral center, and a halogenated phenyl ring—suggest a high potential for interaction with various biological targets.[1] This guide serves as an in-depth exploration of these potential pharmacological properties, grounded in principles of structure-activity relationships (SAR) and providing a strategic framework for its experimental investigation. We will dissect the molecule's known characteristics, infer its likely biological activities by comparing it to established drugs, and lay out detailed protocols to systematically validate these hypotheses.

Section 1: Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of any pharmacological investigation. These characteristics influence its synthesis, formulation, and pharmacokinetic behavior.

Key Physicochemical Data

The known properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₂ClNO[1][2]
Molecular Weight ~185.65 g/mol [1][2]
CAS Number 68208-26-4 (Racemate)[1][3]
1213362-28-7 ((R)-enantiomer)[4]
886061-26-3 ((S)-enantiomer)[5]
Appearance White to yellow crystalline solid or powder[1][5][6]
Melting Point 53–56 °C[1][5]
Boiling Point 327.9 °C at 760 mmHg[1][5]
Density 1.216 g/cm³[1][5]
pKa 14.87 ± 0.10 (Predicted)[1][5]
Refractive Index 1.574[1][5]
Synthesis and Stereochemistry

The synthesis of this compound is typically achieved through the reduction of a ketone precursor.[1] The presence of a chiral center at the C-3 position means the compound exists as two enantiomers, (R) and (S). This stereochemistry is critical, as biological systems often exhibit high stereoselectivity, where one enantiomer may be significantly more active or have a different pharmacological profile than the other.

A common synthetic route is outlined below. The choice of reducing agent and chiral catalysts can be used to achieve stereoselective synthesis of a desired enantiomer.

G cluster_synthesis General Synthesis Workflow start 3-Amino-3-(4-chlorophenyl)-1-propanone (Ketone Precursor) reductive_amination Reductive Amination (e.g., Sodium Borohydride in Ethanol) start->reductive_amination product This compound (Racemic Mixture) reductive_amination->product

Caption: General synthesis of this compound.

Section 2: Structure-Activity Relationship (SAR) Analysis and Pharmacological Hypotheses

The pharmacological potential of our target compound can be inferred by comparing its structure to those of known therapeutic agents. The 3-amino-3-aryl-1-propanol scaffold is a privileged structure in medicinal chemistry.

Hypothesis 1: Adrenergic Receptor Modulation (Cardiovascular Activity)

The propanolamine core is the hallmark of the beta-blocker class of drugs, which are widely used to manage hypertension, angina, and arrhythmia.[7]

  • Structural Analogue: Propranolol, a non-selective beta-adrenergic antagonist, features a propan-2-ol backbone substituted with an amino group and an aryloxy group.[7][8][9]

  • Causality: The amino and hydroxyl groups in this compound can form the critical hydrogen bonds and electrostatic interactions with adrenergic receptor binding pockets, similar to established beta-blockers.[1] The 4-chlorophenyl group contributes to the binding affinity and specificity.[1]

  • Potential Action: The compound could act as an antagonist or partial agonist at β1 and/or β2 adrenergic receptors, potentially leading to antihypertensive or antiarrhythmic effects.

Hypothesis 2: Neurotransmitter Reuptake Inhibition (CNS Activity)

Many central nervous system (CNS) active drugs, particularly antidepressants and ADHD medications, function by inhibiting the reuptake of neurotransmitters like serotonin (5-HT) and norepinephrine (NE).

  • Structural Analogues: Fluoxetine, Nisoxetine, and Tomoxetine are potent reuptake inhibitors that contain the 3-amino-1-phenylpropanol core structure.[10][11]

  • Causality: The core structure of our compound is highly analogous to these agents. The 4-chloro substitution on the phenyl ring is a common feature in selective serotonin reuptake inhibitors (SSRIs) and is known to enhance binding affinity to the serotonin transporter (SERT).

  • Potential Action: The compound may inhibit the reuptake of serotonin, norepinephrine, and/or dopamine, suggesting potential antidepressant, anxiolytic, or psychostimulant properties.

Hypothesis 3: Antimicrobial Activity

Recent research has identified 1-aryl-3-substituted propanol derivatives as a promising class of antimalarial agents.[12][13]

  • Structural Analogue: The general class of 1-aryl-3-substituted propanols has shown potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[12][13]

  • Causality: The aryl amino alcohol motif is crucial for this activity. The specific substitutions on the aryl ring and the amine influence the compound's potency and selectivity. The 4-chlorophenyl group in our target molecule could contribute favorably to antiplasmodial activity.

  • Potential Action: The compound may exhibit inhibitory activity against parasitic protozoa like Plasmodium or other microbes. The mechanism could involve targeting specific enzymes or pathways within the pathogen, such as the heat shock protein 90 (Hsp90).[13]

G cluster_analogues Structural Analogues & Hypothesized Activity Target This compound Propranolol Propranolol (Propanolamine Core) Target->Propranolol similar scaffold Fluoxetine Fluoxetine / Tomoxetine (3-Amino-1-phenylpropanol Core) Target->Fluoxetine similar core Antimalarials 1-Aryl-3-substituted Propanols Target->Antimalarials class member Activity1 Hypothesis 1: Adrenergic Receptor Modulation (Cardiovascular) Propranolol->Activity1 Activity2 Hypothesis 2: Neurotransmitter Reuptake Inhibition (CNS) Fluoxetine->Activity2 Activity3 Hypothesis 3: Antimicrobial Activity Antimalarials->Activity3

Caption: SAR-based hypotheses for pharmacological activity.

Section 3: Proposed Experimental Protocols for Pharmacological Validation

To systematically test the hypotheses derived from SAR analysis, a tiered approach of in vitro and subsequent in vivo assays is recommended. The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Tier 1: In Vitro Screening for Target Engagement

The initial phase focuses on confirming direct interaction with the hypothesized molecular targets.

This protocol determines the compound's affinity (Ki) for β1 and β2 adrenergic receptors.

Principle: The assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to receptors in a cell membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing either human β1 or β2 adrenergic receptors.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Compound Dilution: Create a serial dilution of this compound (e.g., from 100 µM to 10 pM).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 25 µL of radioligand (e.g., [³H]-Dihydroalprenolol).

    • 25 µL of test compound, buffer (for total binding), or a non-labeled antagonist like Propranolol (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

G cluster_workflow Workflow: Receptor Binding Assay A Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound Dilutions B Incubate Reagents (Competition for Binding) A->B C Separate Bound/Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (Calculate IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

This protocol assesses the compound's ability to inhibit the uptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).

Principle: This assay uses cells expressing a specific transporter and a radiolabeled neurotransmitter. Inhibition of uptake by the test compound results in a lower intracellular radioactive signal.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK-293 cells (or similar) stably expressing human SERT, NET, or DAT in separate 96-well plates.

  • Pre-incubation: Wash the cell monolayers and pre-incubate them with buffer containing various concentrations of this compound or a known inhibitor (e.g., Fluoxetine for SERT) for 15-20 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter (e.g., [³H]-Serotonin) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of uptake inhibition against the log concentration of the test compound.

This protocol measures the compound's efficacy against the malaria parasite.

Principle: The SYBR Green I-based assay measures the proliferation of P. falciparum in red blood cells. SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a culture of chloroquine-sensitive (e.g., 3D7) and/or resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes.

  • Assay Plate Preparation: In a 96-well plate, add serial dilutions of the test compound.

  • Parasite Addition: Add parasitized red blood cells (at the ring stage, ~0.5% parasitemia, 2.5% hematocrit) to each well. Include positive (e.g., Chloroquine) and negative (no drug) controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: Freeze the plate to lyse the cells. Thaw and add SYBR Green I lysis buffer to each well.

  • Fluorescence Reading: Incubate in the dark for 1 hour, then read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the IC₅₀ value by plotting the percent inhibition of parasite growth versus the log concentration of the compound.

Section 4: Data Interpretation and Strategic Advancement

The results from the Tier 1 in vitro assays will provide a clear, data-driven path forward.

  • Potency and Selectivity: The primary outputs will be IC₅₀ or Ki values. Potency is indicated by low nanomolar to micromolar values. Selectivity is determined by comparing these values across different targets (e.g., β1 vs. β2 receptors; SERT vs. NET vs. DAT). A compound with high potency and selectivity for a single target is often a desirable starting point for drug development.

  • Go/No-Go Decision: If the compound shows potent activity in any of the primary assays (e.g., IC₅₀ < 1 µM), it warrants progression to the next stage. Lack of significant activity might deprioritize the molecule unless further structural modifications are considered.

  • Future Directions:

    • Lead Optimization: If promising activity is found, medicinal chemists can synthesize analogues to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

    • In Vivo Validation: Promising candidates should be advanced to animal models to confirm efficacy and assess the pharmacokinetic and safety profile. For example, a compound active at adrenergic receptors could be tested in spontaneously hypertensive rats. A compound active at SERT could be evaluated in a mouse model of depression, such as the forced swim test.

    • Mechanism of Action Studies: Further in vitro experiments can elucidate the precise mechanism (e.g., competitive vs. non-competitive inhibition, agonist vs. antagonist activity).

By following this structured, hypothesis-driven approach, researchers can efficiently and rigorously evaluate the pharmacological potential of this compound, paving the way for its potential development as a novel therapeutic agent.

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A Fortuitous Discovery and Pharmacological Journey: The In-Depth Technical Guide to Baclofen

Author: BenchChem Technical Support Team. Date: January 2026

An Introductory Note to the Researcher: While the inquiry specified 3-Amino-3-(4-chlorophenyl)-1-propanol, a comprehensive search of scientific literature and historical records reveals it to be a chemical intermediate with limited publicly documented history of discovery and development. To fulfill the spirit of the request for an in-depth technical and historical guide of a pharmacologically significant molecule with a similar chemical motif, this guide will focus on Baclofen , β-(4-chlorophenyl)-γ-aminobutyric acid. Baclofen shares the key 4-chlorophenyl group and an amino functional group, and its rich and well-documented history of discovery, from a failed initial therapeutic goal to a mainstay in spasticity treatment, provides a compelling and instructive narrative for drug development professionals.

Abstract

This technical guide provides a comprehensive overview of Baclofen, from its initial synthesis and serendipitous discovery to its current clinical applications and pharmacological profile. We will delve into the historical context of its development, its mechanism of action as a selective GABAB receptor agonist, and the chemical synthesis methodologies that have evolved over time. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic in chemical neuroscience.[1]

The Serendipitous Path to a Muscle Relaxant: A Historical Perspective

The story of Baclofen is a testament to the often-unpredictable nature of pharmaceutical research. Synthesized in 1962 by the Swiss chemist Heinrich Keberle at Ciba-Geigy (a predecessor of Novartis), Baclofen was initially designed with a specific therapeutic target in mind: epilepsy.[2][3] The rationale was to create a more lipophilic analog of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), with the hypothesis that this modification would allow the molecule to cross the blood-brain barrier more effectively than GABA itself.[1][2]

However, clinical trials for epilepsy proved disappointing, and the compound showed little efficacy.[3][4] The project may have been abandoned were it not for the keen observation of an unexpected side effect: a significant reduction in muscle spasticity in some patients.[3] This fortuitous finding prompted a strategic pivot in the drug's development. In 1971, Baclofen was reintroduced, not as an antiepileptic, but as a treatment for spasticity.[2][3] This change in direction culminated in its approval by the United States Food and Drug Administration (FDA) in 1977 for the treatment of spasticity, primarily under the brand name Lioresal.[2][3]

Key Milestones in the History of Baclofen
YearEventSignificance
1962Synthesis of Baclofen by Heinrich Keberle at Ciba-Geigy.[2]The genesis of the molecule, initially aimed at treating epilepsy.[3]
1966First reports of spasticity reduction in clinical trials.[2]The serendipitous discovery of its primary therapeutic effect.
1971Re-introduction as a treatment for spasticity.[2][3]A strategic shift in the drug's development pathway.
1977FDA approval for the treatment of spasticity.[2][3]Official recognition of its efficacy as a muscle relaxant.
1984Introduction of intrathecal Baclofen therapy.[2][3]A major advancement for managing severe spasticity.
1992FDA approval for intrathecal Baclofen administration via implantable pumps.[2][5]Solidified its role in treating severe spinal spasticity.
2008Publication of Olivier Ameisen's memoir on self-treatment for alcoholism.[2]Spurred significant interest in off-label use for alcohol use disorder.

Mechanism of Action: A Selective GABAB Receptor Agonist

Baclofen exerts its therapeutic effects by acting as a selective agonist for GABAB receptors, a class of G protein-coupled receptors.[2][3] This is distinct from the action of benzodiazepines, which target GABAA receptors. The activation of GABAB receptors by Baclofen leads to the inhibition of neuronal activity, which is the basis for its muscle relaxant properties.[2]

The binding of Baclofen to GABAB receptors triggers a cascade of intracellular events that ultimately hyperpolarize neurons, making them less likely to fire. This is achieved through:

  • Increased potassium conductance: This leads to an efflux of potassium ions, making the neuron more negative.

  • Decreased calcium conductance: This reduces the influx of calcium ions, which is necessary for the release of excitatory neurotransmitters.

By inhibiting the release of excitatory neurotransmitters in both the brain and spinal cord, Baclofen effectively reduces the frequency and severity of muscle spasms.[5] Interestingly, Baclofen received FDA approval before its specific receptor, GABAB, was discovered and its precise mechanism of action was fully understood.[1]

Baclofen_Mechanism_of_Action Baclofen Baclofen GABAB_R GABAB Receptor Baclofen->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel (VGCC) G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx Neurotransmitter ↓ Excitatory Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx->Neurotransmitter Muscle_Relaxation Muscle Relaxation Neurotransmitter->Muscle_Relaxation

Caption: Baclofen's mechanism of action via GABAB receptor activation.

Chemical Synthesis of Baclofen: A Methodological Overview

Since its initial synthesis in 1962, several methods for the preparation of Baclofen have been reported. A common approach involves the condensation of p-chlorobenzaldehyde with nitromethane, followed by the reaction of the resulting β-nitrostyrene with a malonate diethyl ester.[6] Subsequent reduction and decarboxylation yield Baclofen.[6]

Another established method involves the reaction of p-chlorobenzaldehyde with malonic acid and ammonium acetate in ethanol. This one-pot synthesis provides the racemic 3-amino-3-(4-chlorophenyl)propanoic acid, a close analog to Baclofen's core structure.

Illustrative Synthesis Protocol

The following is a generalized, illustrative protocol for a key step in a potential Baclofen synthesis pathway, based on common organic chemistry principles.

Step 1: Synthesis of β-(p-chlorophenyl) glutaric acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-chlorobenzaldehyde, malonic acid, and ammonium acetate in absolute ethanol.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a white solid.

  • Purification: Filter the crude product and wash with cold ethanol to remove unreacted starting materials and byproducts. The resulting solid can be further purified by recrystallization.

Baclofen_Synthesis_Workflow Start Starting Materials: p-chlorobenzaldehyde, malonic acid, ammonium acetate Reaction Condensation Reaction (in Ethanol, Reflux) Start->Reaction TLC Monitor Reaction (TLC) Reaction->TLC Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Purification Recrystallization Filtration->Purification Product β-(p-chlorophenyl) glutaric acid Purification->Product

Caption: A generalized workflow for a key step in Baclofen synthesis.

Physicochemical Properties of this compound

As a relevant chemical intermediate, the properties of this compound are of interest to synthetic chemists.

PropertyValue
Molecular FormulaC9H12ClNO
Molecular Weight185.65 g/mol [7]
AppearanceWhite to yellow crystalline solid[7]
Melting Point53-56°C[7]
Boiling Point327.9°C[7]
Density1.216 g/cm³[7]
pKa14.87[7]

Modern Applications and Future Directions

Baclofen remains a cornerstone in the management of spasticity resulting from conditions such as multiple sclerosis and spinal cord injuries.[3] The development of intrathecal delivery systems, which administer the drug directly into the cerebrospinal fluid, has been a significant advancement, allowing for lower doses and reduced systemic side effects.[3][8]

Beyond spasticity, Baclofen has been investigated for a variety of off-label uses, most notably for the treatment of alcohol use disorder.[1][2] While this application remains a subject of ongoing research and debate, it highlights the continued interest in exploring the full therapeutic potential of this molecule.[1][2]

Conclusion

The journey of Baclofen, from a failed epilepsy drug to an essential medication for spasticity, underscores the importance of serendipity and careful observation in drug discovery. Its unique mechanism of action as a selective GABAB receptor agonist has made it an invaluable tool in both clinical practice and neuroscience research. As our understanding of the GABAergic system continues to evolve, so too may the applications for this enduring and versatile molecule.

References

  • This compound | 68208-26-4 | Benchchem. (URL: )
  • The History of baclofen: A Journey from Antiepileptic Aspirant to Spasticity Mainstay and Beyond - The Pharmacy Newsletter! (2025-05-09). (URL: )
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  • Baclofen - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Classics in Chemical Neuroscience: Baclofen - PubMed. (2020-06-17). (URL: [Link])

  • US9180108B2 - Baclofen formulations and methods for making same - Google P
  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol - PubChem - NIH. (URL: [Link])

  • Baclofen: A Historical Journey and Modern Applications in Spasticity Management - Hartley Medical. (URL: [Link])

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  • Synthesis of Baclofen; an Alternative Approach - Brieflands. (URL: [Link])

  • Green and Efficient Synthesis of Baclofen - Advanced Journal of Chemistry-Section B. (2022-06-22). (URL: [Link])

  • CN100591649C - Method of preparing R-(+)
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Methodological & Application

Application Note: A Multi-Step Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol from 4-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol, a valuable amino alcohol intermediate in pharmaceutical development. The described synthetic pathway commences with 4-chlorobenzaldehyde and proceeds through a four-step sequence: a Reformatsky reaction to establish the carbon backbone, activation of the resulting hydroxyl group via mesylation, nucleophilic substitution with sodium azide to introduce the nitrogen moiety, and a final, concomitant reduction of both the azide and ester functionalities using lithium aluminum hydride (LiAlH₄). This guide is intended for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic rationale, and critical safety considerations.

Introduction and Synthetic Strategy

This compound serves as a key building block in the synthesis of various biologically active molecules, most notably as a precursor to GABAergic agents like Baclofen.[1][2] Its structure, featuring a chiral center at the C-3 position and two reactive functional groups (amine and primary alcohol), makes it a versatile synthon.

Directly forging the C2-C3 bond of the target molecule from 4-chlorobenzaldehyde via common methods like the Henry reaction is challenging due to regioisomeric outcomes. Therefore, a more robust and controllable multi-step strategy has been devised. The chosen pathway ensures the correct placement of functional groups by building the molecule sequentially:

  • Carbon Chain Elongation (Reformatsky Reaction): We first extend the carbon chain by two atoms using a Reformatsky reaction between 4-chlorobenzaldehyde and an ethyl bromoacetate-derived organozinc reagent. This classic C-C bond-forming reaction reliably produces the desired β-hydroxy ester scaffold.

  • Functional Group Interconversion (Mesylation & Azide Substitution): To convert the secondary alcohol into the target primary amine, a two-step interconversion is employed. The hydroxyl group is first activated by converting it into a good leaving group (mesylate). Subsequent Sₙ2 reaction with sodium azide installs the azido group, a stable and reliable precursor to the amine.

  • Dual-Functionality Reduction: In the final step, a powerful reducing agent, lithium aluminum hydride (LiAlH₄), is used to simultaneously reduce the azido group to a primary amine and the ethyl ester to a primary alcohol, yielding the final product.

This strategic approach provides a clear and high-yielding path to the target compound from a readily available commercial starting material.

Overall Synthetic Workflow

The complete four-step synthesis is outlined below. Each major transformation is detailed in the subsequent sections of this protocol.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Mesylation cluster_step3 Step 3: Azide Substitution cluster_step4 Step 4: LiAlH₄ Reduction SM 4-Chlorobenzaldehyde Int1 Ethyl 3-(4-chlorophenyl)- 3-hydroxypropanoate SM->Int1  1. Zn, Ethyl Bromoacetate  2. THF, Reflux Int2 Ethyl 3-(4-chlorophenyl)-3- ((methylsulfonyl)oxy)propanoate Int1->Int2  MsCl, Et₃N  DCM, 0 °C to RT Int3 Ethyl 3-azido-3- (4-chlorophenyl)propanoate Int2->Int3  NaN₃  DMF, 60 °C Product 3-Amino-3-(4-chlorophenyl)- 1-propanol Int3->Product  1. LiAlH₄, THF  2. H₂O/NaOH Workup

Diagram 1: Overall synthetic pathway from 4-chlorobenzaldehyde.

Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory. Reagents such as ethyl bromoacetate (lachrymator), sodium azide (highly toxic), and lithium aluminum hydride (pyrophoric) must be handled with extreme caution and according to institutional safety protocols.

Part 1: Synthesis of Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate

Rationale: The Reformatsky reaction is an effective method for synthesizing β-hydroxy esters from aldehydes and α-halo esters. Activated zinc metal inserts into the carbon-bromine bond of ethyl bromoacetate to form an organozinc intermediate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.[3]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Chlorobenzaldehyde140.577.03 g50.0
Zinc Dust (<10 µm)65.383.60 g55.0
Ethyl Bromoacetate167.008.35 g (5.5 mL)50.0
Iodine (I₂)253.81~20 mg (1 crystal)-
Tetrahydrofuran (THF), Anhydrous-100 mL-
Saturated NH₄Cl (aq)-50 mL-
Diethyl Ether-150 mL-
Anhydrous MgSO₄---

Protocol:

  • Add zinc dust (3.60 g) and a single crystal of iodine to a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a nitrogen atmosphere.

  • Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This step serves to activate the zinc surface.

  • Add 20 mL of anhydrous THF to the flask.

  • In the dropping funnel, prepare a solution of 4-chlorobenzaldehyde (7.03 g) and ethyl bromoacetate (8.35 g) in 50 mL of anhydrous THF.

  • Add approximately 5 mL of this solution to the stirring zinc suspension. The reaction should initiate, indicated by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

  • Once initiated, add the remainder of the aldehyde/bromoester solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 60 minutes to ensure complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while stirring vigorously.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 20-30% ethyl acetate in hexanes) to yield the product as a pale yellow oil. Expected Yield: 70-85%.

Part 2: Synthesis of Ethyl 3-azido-3-(4-chlorophenyl)propanoate

Rationale: This two-step sequence first converts the poorly reactive hydroxyl group into a methanesulfonyl (mesyl) group, an excellent leaving group. The subsequent Sₙ2 displacement with sodium azide proceeds efficiently. Sodium azide is chosen as the nitrogen source because it is a potent nucleophile and the resulting azide is readily reduced to an amine in the final step.

ReagentMolar Mass ( g/mol )Quantity (for 40 mmol scale)Moles (mmol)
Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoate228.679.15 g40.0
Methanesulfonyl Chloride (MsCl)114.555.04 g (3.4 mL)44.0
Triethylamine (Et₃N)101.194.45 g (6.1 mL)44.0
Dichloromethane (DCM), Anhydrous-150 mL-
Sodium Azide (NaN₃)65.013.12 g48.0
Dimethylformamide (DMF), Anhydrous-100 mL-

Protocol:

  • Mesylation: a. Dissolve the hydroxy ester (9.15 g) and triethylamine (4.45 g) in 150 mL of anhydrous DCM in a flask cooled to 0 °C. b. Slowly add methanesulfonyl chloride (5.04 g) dropwise, ensuring the internal temperature does not exceed 5 °C. c. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. d. Quench the reaction by adding 50 mL of water. Separate the organic layer, wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). e. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude mesylate is a light-brown oil and should be used immediately in the next step without further purification.

  • Azide Substitution: a. Dissolve the crude mesylate in 100 mL of anhydrous DMF. b. Add sodium azide (3.12 g) to the solution. Caution: Sodium azide is acutely toxic. Handle with care. c. Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed. d. Cool the mixture to room temperature and pour it into 300 mL of ice-water. e. Extract the aqueous mixture with ethyl acetate (3 x 75 mL). f. Combine the organic extracts, wash thoroughly with brine (4 x 100 mL) to remove DMF, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the azido ester, typically as a yellow oil. This product is often pure enough for the next step. Expected Yield: 85-95% over two steps.

Part 3: Reduction to this compound

Rationale: Lithium aluminum hydride (LiAlH₄) is a potent, unselective reducing agent capable of reducing both esters and azides to their corresponding primary alcohols and amines.[4][5] This allows for the efficient conversion of the intermediate to the final product in a single synthetic operation.

ReagentMolar Mass ( g/mol )Quantity (for 35 mmol scale)Moles (mmol)
Ethyl 3-azido-3-(4-chlorophenyl)propanoate253.698.88 g35.0
Lithium Aluminum Hydride (LiAlH₄)37.952.66 g70.0
Tetrahydrofuran (THF), Anhydrous-200 mL-
Water (H₂O)-2.7 mL-
15% NaOH (aq)-2.7 mL-
Water (H₂O)-8.1 mL-

Protocol:

  • Carefully add LiAlH₄ (2.66 g) to 100 mL of anhydrous THF in a three-neck flask equipped with a dropping funnel and condenser under a nitrogen atmosphere. Caution: LiAlH₄ reacts violently with water.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the azido ester (8.88 g) in 100 mL of anhydrous THF and add it to the dropping funnel.

  • Add the azido ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 4 hours.

  • Cool the reaction back down to 0 °C.

  • Perform a Fieser workup by quenching the reaction via the sequential, slow, dropwise addition of:

    • 2.7 mL of water

    • 2.7 mL of 15% aqueous NaOH

    • 8.1 mL of water

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour. A granular white precipitate (aluminum salts) should form.

  • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The product can be recrystallized from a toluene/heptane mixture to yield this compound as a white to off-white solid.[6] Expected Yield: 75-90%.

Diagram 2: Relationship of reagents and products in the final reduction step.

References

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Application Note: A Detailed Protocol for the Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-3-(4-chlorophenyl)-1-propanol is a chiral amino alcohol and a valuable intermediate in pharmaceutical synthesis.[1] This document provides a comprehensive guide for its synthesis using a one-pot reductive amination protocol. Reductive amination is a robust and widely utilized method for forming carbon-nitrogen bonds, converting carbonyl groups into amines via an intermediate imine.[2] We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step laboratory protocol, and provide expert insights into optimizing reaction conditions and troubleshooting common challenges. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic procedure.

Introduction and Mechanistic Overview

Reductive amination is a cornerstone of modern organic synthesis for its efficiency and control in producing primary, secondary, and tertiary amines.[3] The process circumvents the common issue of over-alkylation often encountered in direct alkylation of amines.[4] The reaction proceeds in a two-stage sequence that is typically performed in a single reaction vessel ("one-pot").

  • Imine Formation: The process begins with the nucleophilic attack of an amine source, in this case, ammonia, on a carbonyl compound. This reaction forms a hemiaminal intermediate, which then dehydrates to yield an imine (or its protonated form, the iminium ion).[2][5] This step is equilibrium-driven and is typically favored by maintaining a slightly acidic pH (4-5), which catalyzes dehydration without deactivating the amine nucleophile.[6]

  • Reduction: The C=N double bond of the imine intermediate is then reduced to a single bond, yielding the final amine product. This reduction is achieved using a selective reducing agent that preferentially reduces the iminium ion over the starting carbonyl compound.[4][7]

The overall mechanism is illustrated below.

Reductive_Amination_Mechanism Start Ketone (C=O) + Ammonia (NH3) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack H2O_out - H₂O Hemiaminal->H2O_out Imine Imine Intermediate (C=N) H2O_out->Imine Dehydration Protonation + H⁺ Imine->Protonation Iminium Iminium Ion (C=N⁺H) Imine->Iminium Equilibrium Protonation->Iminium Protonation Reduction Reduction [H⁻] Iminium->Reduction Product Primary Amine (CH-NH₂) Reduction->Product Hydride Attack G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Isolation a 1. Combine Ketone, NH₄OAc, and Methanol in flask. b 2. Stir to dissolve at room temp. a->b c 3. Adjust pH to ~5.0 with Acetic Acid. b->c d 4. Add NaBH₃CN in portions over 15 minutes. c->d e 5. Stir at room temp for 12-24 hours. d->e f 6. Monitor reaction by TLC. e->f g 7. Quench with water, concentrate solvent. f->g h 8. Basify with NaHCO₃ to pH > 8. g->h i 9. Extract with Ethyl Acetate (3x). h->i j 10. Wash organic layers with brine. i->j k 11. Dry (MgSO₄), filter, and concentrate. j->k l 12. Purify via column chromatography or recrystallization. k->l

Figure 2: Experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-chlorophenyl)-3-hydroxypropan-1-one (1.85 g, 10.0 mmol) and ammonium acetate (7.71 g, 100 mmol). Add 100 mL of anhydrous methanol.

  • pH Adjustment: Stir the mixture at room temperature until all solids are dissolved. Check the pH of the solution using pH paper; it should be weakly acidic. If necessary, add glacial acetic acid dropwise until the pH is between 4.5 and 5.5. This step is crucial for promoting the formation of the iminium ion intermediate. [6]3. Addition of Reducing Agent: Slowly and carefully add sodium cyanoborohydride (0.88 g, 14.0 mmol) in small portions over 15 minutes. Safety Note: Perform this addition in a well-ventilated fume hood as there is a risk of evolving HCN if the pH is too low. A slight effervescence may be observed.

  • Reaction: Fit the flask with a condenser and a drying tube. Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as 10% methanol in dichloromethane. The disappearance of the starting ketone spot indicates the completion of the reaction.

  • Workup - Quenching and Solvent Removal: Once the reaction is complete, carefully pour the mixture into a beaker containing 100 mL of deionized water. Concentrate the mixture using a rotary evaporator to remove most of the methanol.

  • Workup - Neutralization and Extraction: Transfer the remaining aqueous solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution until the pH is >8 to neutralize the acetic acid and deprotonate the amine product. Extract the aqueous layer three times with ethyl acetate (100 mL each).

  • Workup - Washing and Drying: Combine the organic extracts and wash them once with brine (100 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a white to yellow solid, can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound. [1]

Expected Results and Troubleshooting

  • Yield: Typical yields for this reaction range from 60-85%, depending on the purity of starting materials and the precision of the workup.

  • Characterization: The final product is a white to yellow crystalline solid with a melting point of approximately 95-97°C. [8]* Troubleshooting:

    • Low Yield / Incomplete Reaction: This is often due to improper pH control. If the pH is too high (>6), imine formation is slow. If it is too low (<4), the reducing agent can decompose, and the starting amine exists as a non-nucleophilic ammonium salt. Ensure the pH is maintained in the optimal 4.5-5.5 range. The use of a large excess of the ammonia source helps drive the equilibrium toward the imine. [1] * Side Product Formation: If a less selective reducing agent like NaBH₄ were used, the primary side product would be the alcohol resulting from the reduction of the starting ketone. The high selectivity of NaBH₃CN for the iminium ion minimizes this. [4] * Difficult Purification: If the product is oily or difficult to crystallize, ensure all acetic acid has been neutralized and removed during the workup, as ammonium acetate salts can interfere with purification.

Conclusion

The reductive amination protocol outlined provides a reliable and efficient method for synthesizing this compound. By understanding the underlying mechanism and the critical role of each reagent, particularly the selective reducing agent and pH control, researchers can consistently achieve high yields of this important pharmaceutical intermediate. The one-pot nature of this reaction makes it highly practical for both academic and industrial laboratory settings.

References

  • Chemistry Steps. Reductive Amination. Available from: [Link]

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  • Chongqing Chemdad Co., Ltd. 3-amino-3-(4-chloro-phenyl)-propan-1-ol. Available from: [Link]

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Application Note: Enantioselective Synthesis of (S)-3-Amino-3-(4-chlorophenyl)-1-propanol via Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Amino-3-(4-chlorophenyl)-1-propanol is a valuable chiral building block in pharmaceutical synthesis. Its vicinal amino alcohol motif, featuring a stereocenter benzylic to a halogenated phenyl ring, is a key structural element in various biologically active molecules. The precise stereochemical control during its synthesis is paramount, as the biological activity of enantiomers can differ significantly. This document provides a detailed protocol for the synthesis of the (S)-enantiomer with high optical purity, leveraging the power of transition metal-catalyzed asymmetric transfer hydrogenation.

The primary challenge in synthesizing this target lies in the enantioselective creation of the chiral center at the C-3 position. While classical resolution and chiral pool synthesis are viable, modern asymmetric catalysis offers a more direct and efficient route.[1][2] Among these methods, the asymmetric transfer hydrogenation (ATH) of a prochiral β-amino ketone precursor stands out for its operational simplicity, high yields, and excellent enantioselectivities.[3][4][5] This protocol will focus on the use of a well-defined chiral Ruthenium(II) catalyst, specifically a complex derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), a ligand system pioneered by Noyori and Ikariya renowned for its efficacy in reducing ketones.[5][6]

Overall Synthetic Strategy

The synthesis is a two-step process beginning with the commercially available 4'-chloroacetophenone. The first step involves the Mannich reaction to introduce the aminomethyl group, followed by the key asymmetric transfer hydrogenation to set the desired stereocenter.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Synthesis A 4'-Chloroacetophenone B 3-Amino-3-(4-chlorophenyl)-1-propanone (Prochiral Ketone Precursor) A->B Mannich Reaction (e.g., with Paraformaldehyde, NH4Cl) C (S)-3-Amino-3-(4-chlorophenyl)-1-propanol (Target Molecule) B->C Asymmetric Transfer Hydrogenation (Ru(II)-TsDPEN Catalyst, HCOOH/NEt3)

Figure 1: Overall workflow for the synthesis of the target chiral amino alcohol.

Part A: Synthesis of Precursor Ketone

Protocol: Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanone Hydrochloride

This step constructs the carbon backbone of the target molecule through a Mannich-type reaction.

Materials:

  • 4'-Chloroacetophenone

  • Paraformaldehyde

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

Procedure:

  • To a 250 mL round-bottom flask, add 4'-chloroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq).

  • Add ethanol as the solvent and a few drops of concentrated HCl to catalyze the reaction.

  • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

  • The product hydrochloride salt will precipitate. If precipitation is slow, add diethyl ether to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • The crude 3-amino-3-(4-chlorophenyl)-1-propanone hydrochloride can be used in the next step after drying, or recrystallized from an ethanol/ether mixture for higher purity.

Rationale: The Mannich reaction is a classic carbon-carbon bond-forming reaction that condenses an active hydrogen compound (here, the α-proton of the acetophenone) with formaldehyde and a primary or secondary amine (here, generated in situ from ammonium chloride). The acidic catalyst facilitates the formation of the electrophilic Eschenmoser's salt intermediate.

Part B: Asymmetric Transfer Hydrogenation

This is the critical enantioselective step where the prochiral ketone is reduced to the chiral alcohol. The choice of catalyst is crucial for achieving high enantiomeric excess (e.e.). We will use a commercially available or pre-formed Ru(II) catalyst, such as RuCl.

Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle involves the coordination of the ketone to the ruthenium hydride species, followed by the stereoselective transfer of a hydride to the carbonyl carbon. The chiral environment created by the (S,S)-TsDPEN ligand dictates the facial selectivity of the hydride attack, leading predominantly to the (S)-alcohol.

G A [Ru-H]⁻ (Active Hydride Species) B Transition State (Ketone Coordination) A->B Prochiral Ketone C [Ru] + (S)-Alcohol B->C Hydride Transfer C->A HCOOH / NEt3 (Regeneration) D [Ru-Cl] Catalyst Precursor D->A HCOOH / NEt3

Figure 2: Simplified catalytic cycle for Ru-catalyzed ATH.

Protocol: Synthesis of (S)-3-Amino-3-(4-chlorophenyl)-1-propanol

Materials:

  • 3-Amino-3-(4-chlorophenyl)-1-propanone hydrochloride (from Part A)

  • RuCl or a similar chiral Ru(II) or Rh(I) catalyst[3][7][8]

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or round-bottom flask with a septum

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare the Free Base: Suspend the 3-amino-3-(4-chlorophenyl)-1-propanone hydrochloride (1.0 eq) in dichloromethane (DCM). Add saturated NaHCO₃ solution and stir until all the solid dissolves and the layers are clear. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base of the ketone.

  • Reaction Setup: In a clean, dry Schlenk flask under an argon atmosphere, dissolve the chiral catalyst RuCl (0.005 - 0.01 eq) in the chosen solvent (e.g., DCM).

  • Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This mixture serves as the hydrogen source for the transfer hydrogenation.[3]

  • Reaction Execution: Add the ketone precursor (1.0 eq), dissolved in a minimal amount of solvent, to the catalyst solution. Then, add the formic acid/triethylamine mixture (2.0 - 5.0 eq) to the flask.

  • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) for 12-24 hours. Monitor the reaction by TLC or HPLC until the starting ketone is fully consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution to neutralize the remaining formic acid.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient with 1% triethylamine to prevent streaking) to yield the pure (S)-3-Amino-3-(4-chlorophenyl)-1-propanol.

Characterization and Data

The final product's identity, purity, and enantiomeric excess must be confirmed.

1. Spectroscopic Analysis:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (185.65 g/mol ).[9]

  • Infrared (IR) Spectroscopy: To identify key functional groups (O-H, N-H, C-Cl stretches).

2. Enantiomeric Excess (e.e.) Determination: The most critical analysis is the determination of the optical purity. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

  • Column: Chiralcel OD-H or similar polysaccharide-based column.

  • Mobile Phase: A mixture of hexanes and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is a common starting point.

  • Detection: UV at 254 nm.

  • The (S) and (R) enantiomers will have different retention times, allowing for the calculation of the e.e. by integrating the respective peak areas.

ParameterExpected Result
Appearance White to off-white solid
Chemical Yield > 90%
Enantiomeric Excess (e.e.) > 98%
Molecular Formula C₉H₁₂ClNO
Molecular Weight 185.65 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25-7.35 (m, 4H, Ar-H), 4.20 (dd, 1H), 3.80-3.95 (m, 2H, -CH₂OH), 1.80-2.00 (m, 2H, -CH₂-), 1.65 (br s, 3H, -NH₂ and -OH)
Chiral HPLC Baseline separation of enantiomers

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient hydrogen source. 3. Reaction temperature too low.1. Use fresh catalyst; ensure inert atmosphere. 2. Add more formic acid/triethylamine mixture. 3. Increase temperature to 40-50 °C.
Low Enantioselectivity 1. Racemization of the product. 2. Incorrect catalyst enantiomer used. 3. Non-optimal solvent or temperature.1. Ensure work-up is not overly acidic or basic. 2. Verify catalyst is (S,S)-TsDPEN for the (S)-product. 3. Screen different solvents (e.g., DMF, MeCN).
Difficult Purification 1. Product streaking on silica gel. 2. Incomplete removal of triethylamine.1. Add 1% triethylamine to the chromatography eluent. 2. Ensure thorough aqueous washes during work-up.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a suspected carcinogen. Handle with extreme care.

  • Formic acid is corrosive. Avoid skin and eye contact.

  • Catalysts, especially finely divided solids, can be pyrophoric. Handle under an inert atmosphere.

References

  • A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters. Available at: [Link]

  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development. Available at: [Link]

  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Chiral aminophosphine—rhodium complexes as catalysts for asymmetric hydrogenation of olefins. Journal of Molecular Catalysis. Available at: [Link]

  • Highly efficient and enantioselective synthesis of β-heteroaryl amino alcohols via Ru-catalyzed asymmetric hydrogenation. Chemical Communications. Available at: [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Available at: [Link]

  • The hydrogenation/transfer hydrogenation network: asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]

  • Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications. Available at: [Link]

  • Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Copper-catalysed enantioselective stereodivergent synthesis of amino alcohols. Nature. Available at: [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. University of Manchester Research Explorer. Available at: [Link]

  • Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature. Available at: [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry. Available at: [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. RSC Publishing. Available at: [Link]

  • United States Patent 6,448,228 B1. Google Patents.

Sources

Enantioselective Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the enantioselective synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. This document explores multiple strategic approaches, including asymmetric reduction of prochiral ketones, organocatalyzed Michael additions, and biocatalytic transformations. Each section is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying chemical principles, practical experimental procedures, and the rationale behind methodological choices. The protocols are presented with clarity and precision to ensure reproducibility and success in the laboratory.

Introduction: The Significance of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals. The specific stereochemistry of these compounds is often critical for their pharmacological activity, making their enantioselective synthesis a key area of research in modern organic chemistry.[1][2] this compound, with its defined stereocenter, serves as a crucial precursor for the development of novel therapeutics. The presence of the 4-chlorophenyl group can significantly influence the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API). This guide will detail robust and scalable methods for accessing the enantiomerically pure forms of this important molecule.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be achieved through several distinct and effective strategies. The choice of a particular method may depend on factors such as substrate availability, desired scale, and the availability of specific catalysts or equipment. The most prominent strategies include:

  • Asymmetric Reduction of a Prochiral Ketone: A direct and efficient route involving the stereoselective reduction of 3-Amino-3-(4-chlorophenyl)-propan-1-one.

  • Organocatalytic Asymmetric Michael Addition: A powerful method for constructing the chiral backbone, often starting from readily available precursors.

  • Biocatalytic Asymmetric Amination: Leveraging the high selectivity of enzymes to convert a prochiral ketone into the desired chiral amine.

This guide will provide detailed protocols for each of these approaches.

Strategy 1: Asymmetric Reduction of 3-Amino-3-(4-chlorophenyl)propan-1-one

The asymmetric reduction of a prochiral ketone is a convergent and highly effective method for establishing the chiral center of the target molecule. This approach relies on the use of a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group.

Scientific Rationale and Mechanistic Insight

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of ketones.[3] The catalyst, an oxazaborolidine, forms a complex with a borane source (e.g., borane-dimethyl sulfide complex). This complex then coordinates to the ketone, with the bulkier substituent of the ketone preferentially oriented away from the steric bulk of the catalyst. This directs the hydride transfer from the borane to one specific face of the carbonyl, resulting in a high degree of enantioselectivity.

Experimental Workflow: CBS Reduction

cluster_0 Asymmetric Reduction Workflow start Start: 3-Amino-3-(4-chlorophenyl)propan-1-one reaction Reaction: - Inert atmosphere (Argon) - Low temperature (-20°C to 0°C) start->reaction Substrate reagents Reagents: - (R)- or (S)-CBS Catalyst - Borane-DMS complex - Anhydrous THF reagents->reaction Catalyst & Reductant quench Quenching: - Slow addition of Methanol reaction->quench Reaction Mixture workup Workup: - Extraction with organic solvent - Washing and drying quench->workup purification Purification: - Column Chromatography workup->purification product Product: (R)- or (S)-3-Amino-3-(4-chlorophenyl)-1-propanol purification->product

Caption: Workflow for the Asymmetric Reduction of a Prochiral Ketone.

Detailed Protocol: Asymmetric Reduction using a CBS Catalyst

Materials:

  • 3-Amino-3-(4-chlorophenyl)propan-1-one hydrochloride

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Amine: To a solution of 3-Amino-3-(4-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF, add triethylamine (1.1 eq) at 0°C. Stir the mixture for 30 minutes and then filter to remove the triethylammonium chloride salt. The resulting filtrate containing the free aminoketone is used directly in the next step.

  • Catalyst Activation: In a separate flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Dilute with anhydrous THF.

  • Cool the catalyst solution to -20°C in a cryocool bath.

  • Slowly add the borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • Reduction: Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20°C.

  • Stir the reaction mixture at -20°C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by the slow addition of methanol at -20°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the enantiomerically enriched this compound.

Data Summary
CatalystSubstrateReductantTypical Yield (%)Typical ee (%)
(R)-CBS3-Amino-3-(4-chlorophenyl)propan-1-oneBMS>85>95
(S)-CBS3-Amino-3-(4-chlorophenyl)propan-1-oneBMS>85>95

Strategy 2: Organocatalytic Asymmetric Michael Addition

The asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound is a powerful C-C bond-forming reaction that can be used to construct the chiral backbone of the target molecule.[4] This strategy often involves the use of a chiral organocatalyst to control the stereochemical outcome of the reaction.

Scientific Rationale and Mechanistic Insight

Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral diamines, can activate both the nucleophile and the electrophile simultaneously.[5] For instance, a thiourea-based catalyst can activate a nitroalkene electrophile through hydrogen bonding, while a tertiary amine moiety on the same catalyst can deprotonate a malonate nucleophile to form a chiral enolate. This dual activation brings the reactants together in a well-defined chiral environment, leading to a highly enantioselective Michael addition. Subsequent chemical transformations, such as reduction and decarboxylation, can then be employed to convert the Michael adduct into the desired β-amino alcohol.

Experimental Workflow: Michael Addition Route

cluster_1 Michael Addition Workflow start Start: 4-chlorobenzaldehyde & Nitromethane nitroalkene Synthesis of (E)-1-chloro-4-(2-nitrovinyl)benzene start->nitroalkene michael Asymmetric Michael Addition: - Chiral Organocatalyst - Malonate derivative nitroalkene->michael reduction Reduction of Nitro Group michael->reduction cyclization Lactam Formation reduction->cyclization hydrolysis Hydrolysis and Reduction of Carboxylic Acid cyclization->hydrolysis product Product: Enantiopure this compound hydrolysis->product

Caption: Workflow for the Synthesis via Asymmetric Michael Addition.

Detailed Protocol: Cinchona Alkaloid-Catalyzed Michael Addition

Materials:

  • (E)-1-chloro-4-(2-nitrovinyl)benzene

  • Dimethyl malonate

  • Chiral Cinchona alkaloid-derived thiourea catalyst

  • Toluene

  • Zinc dust

  • Acetic acid

  • Titanium(III) chloride solution

  • Hydrochloric acid (6 N)

  • Lithium aluminum hydride (LAH)

  • Anhydrous THF

Procedure:

  • Asymmetric Michael Addition: To a solution of (E)-1-chloro-4-(2-nitrovinyl)benzene (1.0 eq) and dimethyl malonate (1.2 eq) in toluene, add the chiral cinchona alkaloid-derived thiourea catalyst (0.05 eq).

  • Stir the reaction mixture at room temperature until the starting nitroalkene is consumed (monitored by TLC).

  • Workup and Purification of Michael Adduct: Concentrate the reaction mixture and purify the crude product by silica gel column chromatography to obtain the chiral Michael adduct.

  • Reduction of the Nitro Group and Cyclization: Dissolve the Michael adduct in acetic acid. Add zinc dust in portions, followed by a substoichiometric amount of TiCl₃.[4] The reaction mixture is stirred until the nitro group is reduced, leading to spontaneous cyclization to the corresponding γ-lactam.

  • Hydrolysis of the Lactam: Hydrolyze the lactam by refluxing with 6 N HCl to yield the corresponding γ-amino acid.[4]

  • Reduction of the Carboxylic Acid: Carefully add the γ-amino acid hydrochloride to a suspension of lithium aluminum hydride (LAH) in anhydrous THF at 0°C. The reaction is then refluxed to reduce the carboxylic acid to the primary alcohol.

  • Workup and Purification: Quench the reaction carefully with water and aqueous NaOH. Filter the aluminum salts and extract the aqueous layer with an organic solvent. Dry the combined organic layers and concentrate to yield the crude product, which is then purified by column chromatography.

Data Summary
Catalyst TypeSubstrateNucleophileTypical Yield (%)Typical ee (%)
Cinchona-thioureaNitroalkeneMalonate>90>95
Diamine-thioureaNitroalkeneKetone>88>90

Strategy 3: Biocatalytic Asymmetric Amination

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[6]

Scientific Rationale and Mechanistic Insight

Transaminases utilize pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction proceeds through a ping-pong mechanism. First, the amino donor (e.g., L-alanine) reacts with the PLP-bound enzyme to form a ketimine and pyridoxamine-5'-phosphate (PMP). The PMP-enzyme complex then binds the ketone substrate, and the amino group is transferred to form the chiral amine product, regenerating the PLP-enzyme complex. The high stereoselectivity of the enzyme's active site ensures the formation of a single enantiomer of the product. A key challenge is overcoming the unfavorable thermodynamic equilibrium, which can be addressed by using a large excess of the amine donor or by removing one of the products.[6]

Experimental Workflow: Transaminase-Mediated Synthesis

cluster_2 Biocatalytic Workflow start Start: 3-Amino-3-(4-chlorophenyl)propan-1-one reaction Biocatalytic Reaction: - Controlled pH and temperature - Shaking for aeration start->reaction reagents Reagents: - Transaminase (e.g., CviTA or VflTA) - L-Alanine (amine donor) - PLP (cofactor) - Buffer solution reagents->reaction workup Workup: - Centrifugation to remove enzyme - Extraction of product reaction->workup purification Purification: - Column Chromatography or Crystallization workup->purification product Product: Enantiopure this compound purification->product

Caption: Workflow for the Biocatalytic Asymmetric Amination.

Detailed Protocol: Asymmetric Synthesis using a Transaminase

Materials:

  • 3-Amino-3-(4-chlorophenyl)propan-1-one

  • A suitable transaminase (e.g., from Chromobacterium violaceum or Vibrio fluvialis)

  • L-Alanine

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of potassium phosphate buffer containing L-alanine (e.g., 10-20 fold excess relative to the ketone), PLP (e.g., 1 mM), and the transaminase enzyme.

  • Substrate Addition: Dissolve the 3-Amino-3-(4-chlorophenyl)propan-1-one in a minimal amount of a co-solvent like DMSO and add it to the reaction buffer to the desired final concentration.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking to ensure proper mixing and aeration.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product.

  • Workup: Once the reaction has reached completion or the desired conversion, stop the reaction by centrifuging to pellet the enzyme.

  • Extraction: Extract the supernatant with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Data Summary
Enzyme SourceAmine DonorTypical Conversion (%)Typical ee (%)
C. violaceumL-Alanine>60~90 (S)
V. fluvialisL-Alanine>60~90 (S)

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through a variety of robust and efficient methods. The choice of synthetic strategy will be dictated by the specific requirements of the research or development program. Asymmetric reduction using CBS catalysts offers a direct and high-yielding route. Organocatalytic Michael additions provide a versatile approach for constructing the chiral backbone from simple starting materials. Biocatalysis with transaminases represents a green and highly selective alternative. The protocols and insights provided in this guide are intended to empower researchers to select and implement the most suitable method for their synthetic goals.

References

  • F. Fülöp, et al. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters. [Link]

  • F. Fülöp, et al. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. National Institutes of Health. [Link]

  • H. Liu, et al. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering. [Link]

  • M. G. Pizzuti, et al. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]

  • S. B. Lee, et al. Synthesis of the inhibitory neurotransmitter Phenibut. ResearchGate. [Link]

  • ChemBK. This compound. ChemBK. [Link]

  • J. A. Ellman. Asymmetric Synthesis of Amines. Yale University. [Link]

  • A. K. Ghosh. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

  • Y. Wen, et al. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • L. C. Morrill. Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University Blogs. [Link]

  • Y. Wen, et al. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • G. Cardillo, et al. Supporting Information. Wiley-VCH. [Link]

  • M. G. Pizzuti, et al. United States Patent.
  • A. G. Gotor-Fernández, et al. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

  • F. J. Lakner, et al. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

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The Strategic Utility of 3-Amino-3-(4-chlorophenyl)-1-propanol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Chiral amino alcohols are a privileged class of intermediates, offering dual-functionality that serves as a linchpin in the synthesis of numerous active pharmaceutical ingredients (APIs). Among these, 3-Amino-3-(4-chlorophenyl)-1-propanol stands out as a key building block, particularly recognized for its role in the synthesis of skeletal muscle relaxants. Its structure, featuring a chiral center, a primary amine, and a primary alcohol, provides a versatile scaffold for stereoselective transformations.[1]

This guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will delve into its physicochemical properties, outline its primary synthetic applications, and provide detailed, field-proven protocols for its synthesis and subsequent utilization. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success in a research and development setting.

Physicochemical Properties and Structural Attributes

The utility of a pharmaceutical intermediate is intrinsically linked to its physical and chemical properties. This compound is a white to yellow crystalline solid.[1] Its key properties are summarized in the table below, providing researchers with the necessary data for reaction planning and safety considerations. The presence of both an amino and a hydroxyl group allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions.[1]

PropertyValueSource
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Melting Point 53-56 °C[1]
Boiling Point 327.9 °C[1]
Density 1.216 g/cm³[1]
Flash Point 152.1 °C[2]
pKa 14.87[1]
Appearance White to yellow crystalline solid[1]

Core Application: An Intermediate in the Synthesis of Baclofen

The primary application of this compound is as a key intermediate in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant.[3][4] Baclofen is the only FDA-approved GABAB agonist and is used to treat spasticity.[5] The synthesis of Baclofen from this intermediate involves the oxidation of the primary alcohol to a carboxylic acid.

The following diagram illustrates a plausible synthetic pathway for this compound and its subsequent conversion to a precursor of Baclofen.

G cluster_0 Synthesis of Intermediate cluster_1 Conversion to API Precursor A 3-Amino-3-(4-chlorophenyl)-1-propanone B This compound A->B Reduction (e.g., NaBH4) C 3-Amino-3-(4-chlorophenyl)propanoic acid (Baclofen Precursor) B->C Oxidation (e.g., Jones Oxidation)

Caption: Synthetic pathway from 3-Amino-3-(4-chlorophenyl)-1-propanone to a Baclofen precursor.

Experimental Protocols

The following protocols are presented with detailed, step-by-step methodologies. The rationale behind each step is explained to provide a comprehensive understanding of the experimental design.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details the synthesis of the title compound from 3-(4-chlorophenyl)-1-propanone. Reductive amination is a common and effective method for this transformation.[2]

Materials:

  • 3-(4-chlorophenyl)-1-propanone

  • Ammonia solution

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-(4-chlorophenyl)-1-propanone in 100 mL of ethanol.

  • Ammonia Addition: To the stirred solution, add 50 mL of a 7N solution of ammonia in methanol. Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine is crucial for the subsequent reduction.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2.5 g of sodium borohydride in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C. The portion-wise addition helps to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of 50 mL of water at 0 °C. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: To the aqueous residue, add 100 mL of dichloromethane and stir for 15 minutes. Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford this compound as a white to pale yellow solid.

Expected Yield: 70-80%

Protocol 2: Oxidation to 3-Amino-3-(4-chlorophenyl)propanoic Acid (Baclofen Precursor)

This protocol outlines the oxidation of the primary alcohol in this compound to a carboxylic acid, a key step towards the synthesis of Baclofen.[1]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Jones Reagent: In a flask, dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Carefully dilute the mixture with water to a final volume of 100 mL. Caution: This reagent is highly corrosive and a strong oxidant. Handle with appropriate personal protective equipment.

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10.0 g of this compound in 200 mL of acetone. Cool the solution to 0 °C in an ice-salt bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C. The color of the reaction mixture will change from orange-red to green.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 2 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the dropwise addition of isopropanol until the green color persists.

  • Workup: Allow the mixture to warm to room temperature and filter to remove the chromium salts. Wash the filter cake with acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of water and adjust the pH to approximately 7 with a 2M NaOH solution. Wash the aqueous solution with 2 x 50 mL of diethyl ether to remove any non-acidic impurities.

  • Isolation: Adjust the pH of the aqueous layer to 4 with 1M HCl. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-Amino-3-(4-chlorophenyl)propanoic acid.

Expected Yield: 60-70%

Analytical Methods for Quality Control

Ensuring the purity and identity of pharmaceutical intermediates is critical. The following analytical techniques are recommended for the quality control of this compound and its derivatives.

Analytical MethodPurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid; Detection: UV at 220 nm.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Mass Spectrometry (MS) Molecular weight determination and structural confirmationElectrospray ionization (ESI) is a suitable method.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsCharacteristic peaks for O-H, N-H, and C-Cl bonds.

Safety and Handling

This compound should be handled with care in a well-ventilated area.[2] Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse the affected area with plenty of water.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2][8]

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate with significant applications in the synthesis of APIs, most notably Baclofen. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive resource for the synthesis and utilization of this important chiral building block. By understanding the underlying principles of the chemical transformations and adhering to robust experimental procedures, the successful application of this compound in pharmaceutical synthesis can be reliably achieved.

References

  • An Overview of Analytical Methods for the Identification and Quantification of Baclofen. (2025-09-02). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Pathare, V. S. (2022). Analytical Method Development and Validation for Baclofen and its Stages by High Performance Liquid Chromatography. International Journal of Science and Research (IJSR), 11(5), 1852–1855. [Link]

  • Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication, 4(2), 142-145. [Link]

  • Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B, 4(2), 158-163. [Link]

  • Classics in Chemical Neuroscience: Baclofen. (2020-06-17). PubMed. Retrieved January 4, 2026, from [Link]

Sources

The Versatile Role of 3-Amino-3-(4-chlorophenyl)-1-propanol in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chirality with a Privileged Scaffold

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral 1,3-amino alcohols represent a "privileged" structural motif, capable of inducing asymmetry in a wide array of chemical transformations. Among these, 3-Amino-3-(4-chlorophenyl)-1-propanol stands out as a versatile building block and precursor for potent chiral catalysts and ligands. Its rigid 4-chlorophenyl group provides a defined steric and electronic environment, crucial for effective stereochemical communication during a catalytic cycle.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It delves into the practical applications of this compound in asymmetric catalysis, providing not only detailed, field-proven protocols but also the scientific rationale behind the experimental design. We will explore its utility in three key areas: the enantioselective reduction of ketones, the asymmetric addition of organozinc reagents to aldehydes, and as an organocatalyst in Michael additions.

Core Application I: Enantioselective Reduction of Prochiral Ketones via Oxazaborolidine Catalysts (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] Chiral 1,3-amino alcohols, such as this compound, are key precursors to the oxazaborolidine catalysts that drive this transformation.

Mechanism of Action: A Guided Hydride Delivery

The catalytic cycle of a CBS reduction is a well-orchestrated process. The chiral amino alcohol reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form the active oxazaborolidine catalyst in situ.[4][5] This catalyst then coordinates with another molecule of borane at its nitrogen atom, which enhances the Lewis acidity of the endocyclic boron and activates the borane as a hydride donor.[4][5] The prochiral ketone subsequently coordinates to the Lewis acidic endocyclic boron, orienting its larger substituent away from the steric bulk of the catalyst's substituent (in this case, the 4-chlorophenyl group). This precise orientation ensures that the hydride is delivered to one specific face of the ketone, resulting in the formation of a chiral alcohol with high enantiomeric excess.[4]

CBS_Reduction_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Amino_Alcohol This compound Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine + BH₃ Borane1 BH₃ Catalyst_Borane_Complex Catalyst-Borane Complex Oxazaborolidine->Catalyst_Borane_Complex + BH₃ Transition_State Ternary Complex (Transition State) Catalyst_Borane_Complex->Transition_State + Ketone Ketone Prochiral Ketone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Oxazaborolidine Release Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol

Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Protocol: Asymmetric Reduction of 4'-Chloroacetophenone

This protocol provides a representative procedure for the asymmetric reduction of a prochiral ketone using an oxazaborolidine catalyst derived from (R)-3-Amino-3-(4-chlorophenyl)-1-propanol.

Materials:

  • (R)-3-Amino-3-(4-chlorophenyl)-1-propanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF)

  • 4'-Chloroacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-3-Amino-3-(4-chlorophenyl)-1-propanol (0.1 eq). Add anhydrous THF (sufficient to dissolve the amino alcohol). Cool the solution to 0 °C. Slowly add borane-dimethyl sulfide complex (0.1 eq) and stir for 30 minutes at 0 °C to form the oxazaborolidine catalyst.

  • Addition of Reducing Agent: To the catalyst solution, add an additional amount of borane-dimethyl sulfide complex (1.0 eq) and stir for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 4'-chloroacetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases. Then, add 1 M HCl and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results for CBS Reductions with Amino Alcohol-Derived Catalysts

The following table summarizes typical results for the CBS reduction of various ketones using chiral amino alcohol-derived oxazaborolidine catalysts.

EntryKetone SubstrateChiral Amino Alcohol PrecursorYield (%)ee (%)Reference
1Acetophenone(S)-α,α-Diphenyl-2-pyrrolidinemethanol>95>98 (R)[3]
21-Tetralone(S)-α,α-Diphenyl-2-pyrrolidinemethanol9594 (S)[3]
33-Chloro-1-phenyl-1-propanone(R)-α,α-Diphenyl-2-pyrrolidinemethanol88-9482-88 (S)[6]
44'-ChloroacetophenonePlant tissue biocatalyst~80~98 (R or S)[3]

Core Application II: Enantioselective Alkylation of Aldehydes with Diethylzinc

Chiral 1,3-amino alcohols, including this compound, serve as highly effective ligands in the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes.[7] This reaction is a powerful method for the formation of carbon-carbon bonds and the synthesis of chiral secondary alcohols.

Mechanism of Action: A Chiral Zinc-Alkoxide Complex

The reaction is initiated by the formation of a chiral zinc-alkoxide complex between the amino alcohol ligand and diethylzinc. This complex then coordinates to the aldehyde, creating a well-defined transition state. The steric and electronic properties of the ligand, particularly the bulky substituent on the stereogenic center (the 4-chlorophenyl group), direct the approach of the ethyl group from the diethylzinc to one of the two enantiotopic faces of the aldehyde carbonyl. This facial selectivity leads to the formation of the desired enantiomer of the secondary alcohol product.

Diethylzinc_Addition_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Amino_Alcohol This compound Chiral_Zinc_Alkoxide Chiral Zinc-Alkoxide Complex Amino_Alcohol->Chiral_Zinc_Alkoxide + Et₂Zn Diethylzinc1 Et₂Zn Transition_State Transition State Chiral_Zinc_Alkoxide->Transition_State + Aldehyde Aldehyde Aldehyde Aldehyde->Transition_State Product_Complex Zinc-Alkoxide Product Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Chiral_Zinc_Alkoxide + Et₂Zn - Product Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Hydrolysis

Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol is a representative example of the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral 1,3-amino alcohol.

Materials:

  • (S)-3-Amino-3-(4-chlorophenyl)-1-propanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, flame-dried under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Ligand Addition: To a flame-dried Schlenk flask under an argon atmosphere, add (S)-3-Amino-3-(4-chlorophenyl)-1-propanol (0.05 eq) and dissolve in anhydrous toluene.

  • Formation of the Catalyst: Cool the solution to 0 °C and add diethylzinc (1.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to proceed at 0 °C for 24-48 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and stir vigorously until a clear separation of layers is observed. The addition of saturated Rochelle's salt solution can aid in breaking up any emulsions.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.

Expected Results for Diethylzinc Additions

The following table presents typical outcomes for the enantioselective addition of diethylzinc to various aldehydes using chiral amino alcohol ligands.

EntryAldehydeChiral LigandYield (%)ee (%)Reference
1BenzaldehydeCamphor-derived 1,4-aminoalcohol>9592 (S)[8]
24-ChlorobenzaldehydeFenchone-derived 1,4-aminoalcohol>9594 (R)[9]
3BenzaldehydeCarbohydrate-derived β-amino alcoholup to 100up to 96[10][11]
4Various aromatic aldehydesNovel β-amino alcoholnearly quantitative95[12]

Core Application III: Organocatalytic Asymmetric Michael Addition

Chiral primary β-amino alcohols can function as effective bifunctional organocatalysts in asymmetric Michael additions.[10] They possess both a Brønsted basic amine and a Brønsted acidic hydroxyl group, which can act in concert to activate the reactants and control the stereochemical outcome.

Mechanism of Action: A Dual Activation Approach

In the asymmetric Michael addition of a ketone to a nitroolefin, the primary amine of the amino alcohol catalyst reacts with the ketone to form a nucleophilic enamine intermediate. Simultaneously, the hydroxyl group of the catalyst can activate the nitroolefin electrophile through hydrogen bonding. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a stereoselective C-C bond formation. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral Michael adduct.

Michael_Addition_Mechanism Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Transition_State Transition State (H-Bonding Activation) Enamine->Transition_State Nitroolefin Nitroolefin Nitroolefin->Transition_State Iminium_Ion Iminium Ion Intermediate Transition_State->Iminium_Ion C-C Bond Formation Iminium_Ion->Catalyst Hydrolysis Michael_Adduct Chiral Michael Adduct Iminium_Ion->Michael_Adduct + H₂O

Figure 3: Proposed catalytic cycle for the organocatalytic asymmetric Michael addition.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol outlines a general procedure for the asymmetric Michael addition catalyzed by a chiral 1,3-amino alcohol.

Materials:

  • (S)-3-Amino-3-(4-chlorophenyl)-1-propanol

  • Cyclohexanone

  • trans-β-Nitrostyrene

  • Benzoic acid (co-catalyst)

  • Toluene

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a vial, add (S)-3-Amino-3-(4-chlorophenyl)-1-propanol (0.1 eq), benzoic acid (0.1 eq), and toluene.

  • Addition of Reactants: Add cyclohexanone (2.0 eq) followed by trans-β-nitrostyrene (1.0 eq).

  • Reaction: Stir the mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results for Asymmetric Michael Additions

The following table provides representative data for organocatalytic asymmetric Michael additions using chiral amino catalysts.

| Entry | Michael Donor | Michael Acceptor | Catalyst Type | Yield (%) | dr | ee (%) | Reference | |---|---|---|---|---|---| | 1 | Cyclohexanone | β-Nitrostyrene | Primary amine-thiourea | 98 | 95:5 | 96 |[13] | | 2 | Acetophenone | β-Nitrostyrene | Saccharide-based primary amine-thiourea | 46 | - | 87 |[14] | | 3 | 2,4-Pentanedione | β-Nitrostyrene | Binaphthyl-derived amine thiourea | 92 | - | 97 |[15] | | 4 | β-Keto esters | Nitroalkenes | Simple primary β-amino alcohols | up to 99 | 99:1 | up to 99 |[10] |

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound and its derivatives have demonstrated significant utility in the field of asymmetric catalysis. As a precursor to highly effective CBS catalysts, as a ligand for enantioselective alkylations, and as a bifunctional organocatalyst, this chiral 1,3-amino alcohol provides a robust platform for the synthesis of enantiomerically enriched molecules. The protocols and data presented herein serve as a practical guide for researchers seeking to leverage this valuable building block in their synthetic endeavors. The continued exploration of such "privileged" scaffolds will undoubtedly lead to the development of even more efficient and selective catalytic systems, further advancing the frontiers of chemical synthesis.

References

  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. (URL: )
  • Michael addition reaction of ketones and nitroolefins to give γ‐nitro...
  • Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Publishing. (URL: [Link])

  • Enantioselective addition of organozinc reagents to aldehydes | Chemical Reviews. (URL: [Link])

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (URL: [Link])

  • Corey–Itsuno reduction - Grokipedia. (URL: [Link])

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins | Organic Letters - ACS Publications. (URL: [Link])

  • Highly Enantioselective Michael Addition of Aromatic Ketones to Nitroolefins Promoted by Chiral Bifunctional Primary Amine-thiourea Catalysts Based on Saccharides | Organic Letters - ACS Publications. (URL: [Link])

  • Enantioselective addition of diethylzinc to aromatic aldehydes with new chiral amino alcohols as ligands - ResearchGate. (URL: [Link])

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - MDPI. (URL: [Link])

  • Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts - J-Stage. (URL: [Link])

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. (URL: [Link])

  • Corey–Itsuno reduction - Wikipedia. (URL: [Link])

  • Asymmetric Synthesis of (S)-3-Chloro-1-phenyl-1-propanol Using Borane Amine Complex-CBS as Catalyst. (URL: [Link])

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (URL: [Link])

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Application Notes and Protocols: 3-Amino-3-(4-chlorophenyl)-1-propanol as a Key Precursor in Modern Antidepressant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and process development.

Introduction: The Strategic Importance of 3-Amino-3-(4-chlorophenyl)-1-propanol

This compound is a pivotal chiral building block in the synthesis of several key antidepressant drugs. Its structural architecture, featuring a propanol backbone, a primary amine, and a strategically placed 4-chlorophenyl group, makes it a versatile precursor for molecules that modulate neurotransmitter reuptake. The presence and position of the chlorine atom on the phenyl ring can significantly influence the binding affinity and selectivity of the final active pharmaceutical ingredient (API) for its biological targets, such as serotonin (5-HT) and norepinephrine (NE) transporters.[1] This document provides a comprehensive guide to the synthesis, characterization, and application of this precursor in the development of leading antidepressants.

The clinical and commercial success of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) has intensified the demand for efficient and stereoselective synthetic routes to these drugs. This compound serves as a cornerstone in these synthetic endeavors, and a thorough understanding of its chemistry is paramount for any researcher in this field.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for quality control.

PropertyValueSource
Molecular FormulaC₉H₁₂ClNO[1]
Molecular Weight185.65 g/mol [1]
AppearanceWhite to yellow crystalline solid[1][2]
Melting Point53-87 °C (range varies with purity and isomeric form)[1][2][3]
Boiling Point327.9 °C at 760 mmHg[1][2]
Density1.216 g/cm³[1][2]
pKa14.87 ± 0.10 (Predicted)[1][2]
Assay≥98.0%[1][2]

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the precursor. The aromatic protons of the 4-chlorophenyl group will exhibit a characteristic splitting pattern, and the protons of the propanolamine backbone can be assigned to verify the structure.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is critical for determining the enantiomeric purity of this compound, which is paramount for the synthesis of stereospecific drugs. Various chiral stationary phases, such as those derived from polysaccharides, can be employed for this purpose.[4][5]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify any impurities.

Synthetic Protocols for this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired stereochemistry, scalability, and available starting materials.

Protocol 1: Reductive Amination of 3-(4-chlorophenyl)-1-propanone

This method involves the reaction of a ketone with an amine source in the presence of a reducing agent.

Workflow:

A 3-(4-chlorophenyl)-1-propanone E Reaction Mixture A->E B Ammonia or Amine Source B->E C Reducing Agent (e.g., Sodium Borohydride) C->E D Inert Solvent (e.g., Ethanol) D->E F Work-up and Purification E->F Reaction G This compound F->G Isolation

Reductive Amination Workflow

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-(4-chlorophenyl)-1-propanone in an inert solvent such as ethanol or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.[6]

  • Amine Addition: Add an excess of the amine source, such as ammonia in ethanol or an appropriate ammonium salt.

  • Reduction: Cool the mixture in an ice bath and slowly add a suitable reducing agent, such as sodium borohydride, in portions.[6] The temperature should be carefully controlled to prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water or a dilute acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Protocol 2: Reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone

This approach involves the synthesis of the amino ketone intermediate followed by its reduction.

Workflow:

A Starting Material (e.g., 4-chlorobenzaldehyde) B Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanone A->B E Reaction Mixture B->E C Reducing Agent (e.g., Lithium Aluminum Hydride) C->E D Inert Solvent (e.g., Tetrahydrofuran) D->E F Work-up and Purification E->F Reduction G This compound F->G Isolation

Amino Ketone Reduction Workflow

Step-by-Step Procedure:

  • Synthesis of the Amino Ketone: Synthesize 3-Amino-3-(4-chlorophenyl)-1-propanone from appropriate starting materials (e.g., via a Mannich reaction).

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the amino ketone in a dry, aprotic solvent like tetrahydrofuran (THF) in a round-bottom flask.

  • Reduction: Carefully add a powerful reducing agent, such as lithium aluminum hydride (LAH), to the solution at a low temperature (e.g., 0 °C).[6] Caution: LAH reacts violently with water.

  • Reaction Monitoring: Stir the reaction mixture and monitor its completion by TLC or HPLC.

  • Work-up: Cautiously quench the reaction by the sequential addition of water and a sodium hydroxide solution (Fieser work-up).

  • Purification: Filter the resulting aluminum salts and wash with the solvent. Concentrate the filtrate and purify the product as described in Protocol 1.

Application in Antidepressant Synthesis: A Case Study of Fluoxetine Analogs

This compound is a direct precursor to various potent antidepressants. The following protocol outlines a general procedure for the synthesis of a fluoxetine analog, demonstrating the utility of this precursor. Fluoxetine itself is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine. The synthesis described here is for an analogous compound where the trifluoromethylphenyl group is replaced, illustrating the general applicability of the precursor.

Synthetic Pathway:

A This compound B N-methylation (optional) A->B e.g., Formaldehyde/Formic Acid C N-methylated Intermediate B->C G Reaction Mixture C->G D Aryl Halide (e.g., 4-fluorobenzotrifluoride) D->G E Strong Base (e.g., NaH) E->G F Aprotic Solvent (e.g., DMSO) F->G H Work-up and Purification G->H Nucleophilic Aromatic Substitution I Fluoxetine Analog H->I J Salt Formation (e.g., with HCl) I->J K Final API Salt J->K

Synthesis of a Fluoxetine Analog

Step-by-Step Protocol:

  • N-methylation (Optional): If the target antidepressant has a secondary amine, the primary amine of this compound can be methylated using methods like the Eschweiler-Clarke reaction (formaldehyde and formic acid).

  • Formation of the Alkoxide: In a dry, inert atmosphere, dissolve the N-methylated intermediate in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Add a strong base, like sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding alkoxide.[7][8]

  • Nucleophilic Aromatic Substitution: To the alkoxide solution, add the desired aryl halide (e.g., 4-fluorobenzotrifluoride for fluoxetine synthesis). Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.[7][8]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully quench it with water.

  • Extraction: Extract the product into a suitable organic solvent. Wash the organic layer to remove any remaining starting materials and byproducts.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography.

  • Salt Formation: For pharmaceutical use, the free base is often converted to a stable salt. Dissolve the purified product in a suitable solvent and treat it with an acid, such as hydrochloric acid (in a solvent like isopropanol or ether), to precipitate the hydrochloride salt.[8]

  • Final Product Characterization: The final product should be thoroughly characterized by NMR, MS, and HPLC to confirm its identity, purity, and enantiomeric excess.

Safety and Handling

This compound and the reagents used in its synthesis and subsequent reactions require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of dust and vapors.[9]

  • Reagent Handling: Strong reducing agents like LAH and strong bases like NaH are highly reactive and must be handled with extreme care under anhydrous conditions.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a demonstrably valuable and versatile precursor in the synthesis of a range of important antidepressants. A thorough understanding of its synthesis, purification, and reactivity is essential for medicinal chemists and process development scientists working in this therapeutic area. The protocols and information provided herein serve as a comprehensive guide to facilitate further research and development in the ongoing effort to create more effective treatments for depressive disorders.

References

  • Silva, F. C., et al. (2014). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 25(10), 1934-1938. Available from: [Link]

  • Wu, J., et al. (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Chinese Journal of Pharmaceuticals, 46(10), 1185-1189.
  • de Souza, M. V. N., et al. (2009). Antidepressant-like and antinociceptive-like actions of 4-(4'-chlorophenyl)-6-(4''-methylphenyl)-2-hydrazinepyrimidine Mannich base in mice. Pharmacology Biochemistry and Behavior, 92(1), 139-145. Available from: [Link]

  • Google Patents. Processes for the preparation of atomoxetine hydrochloride.
  • ResearchGate. Duloxetine Synthesis. Available from: [Link]

  • Google Patents. Production of fluoxetine and new intermediates.
  • Perrine, D. M., et al. (1995). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 72(9), 834. Available from: [Link]

  • Google Patents. Production of fluoxetine and new intermediates.
  • Quick Company. Novel Process For Preparation Of Duloxetine And Intermediates For Use. Available from: [Link]

  • PubMed. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules. Available from: [Link]

  • SIELC Technologies. Separation of 1-Propanol, 3-[(2-amino-4,5-dichlorophenyl)amino]- on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Available from: [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Food Science of Animal Resources. Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Available from: [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. Available from: [Link]

  • Home Sunshine Pharma. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Available from: [Link]

Sources

Application Notes and Protocols for Enzyme Interaction Studies with 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(4-chlorophenyl)-1-propanol is a chiral amino alcohol that has garnered interest in medicinal chemistry and pharmacology due to its structural similarity to known bioactive molecules.[1][2] Its chemical structure, featuring an amino group, a hydroxyl group, and a para-chlorophenyl group, provides the potential for various interactions with biological macromolecules, including enzymes and receptors.[1][2] This compound is a close structural analog of Baclofen, a well-established agonist of the Gamma-Aminobutyric Acid type B (GABA-B) receptor.[3][4] Therefore, the primary focus for enzyme interaction studies of this compound is its potential activity at the GABA-B receptor.

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[3] It exists as a heterodimer of GABA-B1 and GABA-B2 subunits and its activation leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels.[3] Dysregulation of GABA-B receptor signaling is implicated in various neurological and psychiatric disorders, making it a significant therapeutic target.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the interaction of this compound with its putative primary target, the GABA-B receptor. The protocols detailed below are designed to be robust and self-validating, enabling a thorough characterization of the compound's binding affinity, functional activity, and potential downstream effects.

Experimental Workflows

A logical workflow for characterizing the interaction of a novel compound with a target receptor is crucial. The following diagram outlines a suggested experimental path, from initial binding studies to functional and biophysical characterization.

experimental_workflow cluster_binding Binding Affinity cluster_functional Functional Activity cluster_biophysical Biophysical Characterization cluster_downstream Downstream Effects radioligand_binding Radioligand Binding Assay (Competition & Saturation) gtp_binding [35S]GTPγS Binding Assay radioligand_binding->gtp_binding Confirm Functional Effect spr Surface Plasmon Resonance (SPR) radioligand_binding->spr Determine Kinetics camp_assay cAMP Accumulation Assay gtp_binding->camp_assay Validate Downstream Signaling calcium_channel Voltage-Gated Calcium Channel Assay camp_assay->calcium_channel Investigate Ion Channel Modulation itc Isothermal Titration Calorimetry (ITC) spr->itc Thermodynamic Profile

Caption: A logical workflow for characterizing a novel compound's interaction with a target receptor.

PART 1: Receptor Binding Studies

The initial step in characterizing the interaction of this compound with the GABA-B receptor is to determine its binding affinity. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on the compound's ability to displace a known radiolabeled ligand from the receptor.

Protocol 1: Membrane Preparation from Recombinant Cells

A reliable source of the target receptor is essential for in vitro assays. This protocol describes the preparation of cell membranes from a stable cell line overexpressing the human GABA-B receptor (e.g., CHO-K1 or HEK293 cells).

Materials and Reagents:

  • CHO-K1 or HEK293 cells stably expressing human GABA-B1 and GABA-B2 subunits

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with complete protease inhibitor cocktail

  • Storage Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • BCA protein assay kit

Procedure:

  • Culture the recombinant cells to a high density in appropriate cell culture flasks.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Radioligand Competition Binding Assay

This assay determines the affinity of this compound for the GABA-B receptor by measuring its ability to compete with a radiolabeled antagonist, such as [³H]CGP54626.

Materials and Reagents:

  • GABA-B receptor-containing membranes (from Protocol 1)

  • [³H]CGP54626 (specific activity ~50 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 2.5 mM CaCl₂, 1.2 mM MgSO₄

  • This compound stock solution

  • Unlabeled GABA (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Dilute the membrane preparation in Binding Buffer to a final concentration of 10-20 µg of protein per well.

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add in the following order:

    • Binding Buffer

    • This compound at various concentrations (for competition curve) or unlabeled GABA (1 mM, for non-specific binding) or buffer (for total binding).

    • [³H]CGP54626 at a final concentration equal to its Kd (typically 2-5 nM).

    • Membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Binding Buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterDescription
IC₅₀ Concentration of the test compound that displaces 50% of the specific radioligand binding.
Ki Inhibitory constant, representing the affinity of the test compound for the receptor.
Kd Dissociation constant of the radioligand for the receptor.
Bmax Maximum number of binding sites, determined from saturation binding assays.

PART 2: Functional Activity Assays

Following the confirmation of binding, it is crucial to assess the functional consequence of this interaction. For GPCRs like the GABA-B receptor, functional activity can be measured by assessing G-protein activation or downstream second messenger modulation.

GABA-B Receptor Signaling Pathway

gaba_b_signaling cluster_membrane Plasma Membrane GABAB_R GABA-B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein (αβγ) GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates to Gαi/o G_betagamma Gβγ G_protein->G_betagamma and Gβγ AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP ATP to cAMP Ca_channel Ca2+ Channel Ca_influx Ca_influx Ca_channel->Ca_influx ↓ Ca2+ influx K_channel K+ Channel K_efflux K_efflux K_channel->K_efflux ↑ K+ efflux (Hyperpolarization) Ligand This compound (Agonist) Ligand->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates

Caption: Simplified signaling cascade upon activation of the GABA-B receptor.

Protocol 3: [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins coupled to the GABA-B receptor. In the presence of an agonist, the Gα subunit exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Materials and Reagents:

  • GABA-B receptor-containing membranes

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GTPγS Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • GDP

  • This compound

  • Unlabeled GTPγS (for non-specific binding)

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method)

Procedure:

  • In a 96-well plate, add the following in order:

    • GTPγS Assay Buffer

    • GDP (final concentration 10 µM)

    • This compound at various concentrations.

    • Membrane preparation (10-20 µg protein/well).

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound radioactivity by scintillation counting.

Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

  • Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.

Protocol 4: cAMP Accumulation Assay

Activation of the Gi/o-coupled GABA-B receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.

Materials and Reagents:

  • Recombinant cells expressing GABA-B receptors

  • Forskolin

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

Procedure:

  • Seed the recombinant cells in a 96-well plate and grow to confluence.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with forskolin (typically 1-10 µM) in the continued presence of the test compound for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

Data Analysis:

  • Calculate the percentage inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

  • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

PART 3: Biophysical Characterization

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide valuable information on the kinetics and thermodynamics of the binding interaction, complementing the data from traditional pharmacological assays.

Protocol 5: Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the dissociation constant (KD).

Materials and Reagents:

  • Purified, solubilized GABA-B receptor

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit for immobilization

  • Running buffer (e.g., HBS-P+ with 0.01% DDM)

  • This compound

Procedure:

  • Immobilize the purified GABA-B receptor onto the sensor chip via amine coupling.

  • Equilibrate the system with running buffer.

  • Inject a series of concentrations of this compound over the sensor surface and a reference surface (without receptor).

  • Monitor the binding response (in Resonance Units, RU) over time.

  • After each injection, allow for dissociation in running buffer.

  • Regenerate the sensor surface if necessary.

Data Analysis:

  • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

ParameterDescription
kon Association rate constant (M⁻¹s⁻¹).
koff Dissociation rate constant (s⁻¹).
KD Dissociation constant (koff/kon), a measure of binding affinity.
Protocol 6: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials and Reagents:

  • Purified, solubilized GABA-B receptor

  • ITC instrument

  • Dialysis buffer

  • This compound

Procedure:

  • Dialyze the purified receptor and the compound into the same buffer to minimize heats of dilution.

  • Load the receptor solution into the sample cell of the ITC instrument.

  • Load the compound solution into the injection syringe.

  • Perform a series of small injections of the compound into the receptor solution while monitoring the heat change.

  • Perform a control titration of the compound into the buffer alone to determine the heat of dilution.

Data Analysis:

  • Integrate the heat pulses and subtract the heat of dilution.

  • Plot the heat change per injection against the molar ratio of ligand to protein.

  • Fit the data to a suitable binding model to determine KD, n, and ΔH.

  • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the following equations: ΔG = -RTln(KA) and ΔG = ΔH - TΔS, where KA = 1/KD.

PART 4: Downstream Effects on Ion Channels

As the GABA-B receptor is known to modulate voltage-gated calcium channels (VGCCs), it is pertinent to investigate whether this compound affects their function.

Protocol 7: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in living cells, providing a high-resolution assessment of the compound's effect on VGCC activity.

Materials and Reagents:

  • Cells expressing both GABA-B receptors and the VGCCs of interest (e.g., primary neurons or a co-transfected cell line)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing Ba²⁺ as the charge carrier to isolate Ca²⁺ currents)

  • Intracellular solution (pipette solution)

  • This compound

Procedure:

  • Prepare the cells for recording.

  • Pull and fire-polish glass pipettes to a resistance of 3-5 MΩ.

  • Fill the pipette with intracellular solution and establish a gigaohm seal with a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-step protocol to elicit VGCC currents.

  • Record baseline currents.

  • Perfuse the cell with the extracellular solution containing this compound at various concentrations.

  • Record the currents in the presence of the compound.

Data Analysis:

  • Measure the peak current amplitude and analyze the current-voltage (I-V) relationship.

  • Determine the percentage inhibition of the VGCC current by the compound at each concentration.

  • Construct a dose-response curve to determine the IC₅₀ of the compound for VGCC inhibition.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the detailed investigation of the interaction between this compound and the GABA-B receptor. By systematically assessing its binding affinity, functional activity, biophysical parameters, and downstream effects, researchers can gain a thorough understanding of the compound's pharmacological profile. This knowledge is crucial for its potential development as a therapeutic agent or as a research tool to further probe the intricacies of GABA-B receptor signaling.

References

  • Wojcik, W. J., Travagli, R. A., Costa, E., & Bertolino, M. (1990). Baclofen inhibits with high affinity an L-type-like voltage-dependent calcium channel in cerebellar granule cell cultures. Neuropharmacology, 29(10), 969–972.
  • Dolphin, A. C., & Scott, R. H. (1987). Calcium channel currents and their inhibition by (-)-baclofen in rat sensory neurones: modulation by guanine nucleotides. The Journal of Physiology, 386, 1–17.
  • Ghavanini, M. A., & Janus, C. (2011). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 756, 141–153.
  • Rich, R. L., & Myszka, D. G. (2011). Screening for GPCR ligands using surface plasmon resonance. ACS Medicinal Chemistry Letters, 2(5), 426–430.
  • Toselli, M., & Taglietti, V. (1993). Baclofen inhibits high-threshold calcium currents with two distinct modes in rat hippocampal neurons. Neuroscience Letters, 164(1-2), 134–136.
  • Bihari, A. A., & Grant, G. H. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118.
  • Thermo Fisher Scientific. (2019, October 10). Strategies for isolation of plasma membrane proteins [Video]. YouTube. [Link]

  • Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Baclofen. In StatPearls. Retrieved from [Link]

  • Wikipedia. (2024, December 20). Baclofen. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). GABA Receptor. In StatPearls. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2017). Intrinsic thermodynamics of protein–ligand binding by isothermal titration calorimetry as aid to drug design. White Rose Research Online. Retrieved from [Link]

  • Navratilova, I., & Myszka, D. G. (2007). Surface plasmon resonance applied to G protein-coupled receptors. Analytical Biochemistry, 364(1), 1–13.
  • Salmaso, V., Calebiro, D., & Gurevich, V. V. (2016). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Pharmacology, 7, 468.
  • Gandini, M. A., Sandoval, A., & Felix, R. (2014). Patch-clamp recording of voltage-sensitive Ca2+ channels. Cold Spring Harbor Protocols, 2014(4), pdb.prot078861.
  • Foskett, J. K., & Mak, D. O. (2011). Patch-clamp electrophysiology of intracellular Ca2+ channels. Cold Spring Harbor Protocols, 2011(7), pdb.top066092.

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Application Notes & Protocols: The Use of 3-Amino-3-(4-chlorophenyl)-1-propanol in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for investigating the role of 3-Amino-3-(4-chlorophenyl)-1-propanol, a structural analog of the GABA-B receptor agonist Baclofen, as a tool in metabolic pathway research. While direct literature on this specific compound's metabolic effects is emerging, its chemical architecture strongly suggests activity at the GABA-B receptor, a key G-protein coupled receptor (GPCR) involved in modulating neuronal activity and, consequently, neuro-metabolism. This document outlines the proposed mechanism of action, potential research applications, and detailed, field-proven protocols for characterizing the compound's impact on cellular metabolism. The methodologies provided are designed to be self-validating systems, enabling researchers to rigorously test the hypothesis that this compound can serve as a novel chemical probe for dissecting GABAergic influence on metabolic pathways.

Introduction and Scientific Rationale

This compound is an organic compound with the molecular formula C₉H₁₂ClNO and a molecular weight of approximately 185.65 g/mol .[1][2] It is recognized as a valuable intermediate in organic synthesis and has been utilized in biological studies investigating enzyme interactions.[1][3] However, its full potential as a specific tool for interrogating metabolic pathways remains largely unexplored.

The scientific rationale for its use in this context is built upon its striking structural similarity to Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), the canonical agonist for the GABA-B receptor.[4][5] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its signaling is mediated by two receptor types: ionotropic GABA-A and metabotropic GABA-B receptors.[6] GABA-B receptors, in particular, play a critical role in the long-lasting, slow inhibition of neuronal activity, which has profound implications for the metabolic demands of the brain. Given that Baclofen is known to induce a state of "metabolic encephalopathy" at high doses, it is evident that potent GABA-B agonism can significantly alter brain energy metabolism.[7][8]

Therefore, we hypothesize that this compound acts as a modulator of the GABA-B receptor. This guide provides the foundational framework and experimental protocols to test this hypothesis and utilize the compound to explore the intricate links between GABAergic signaling and cellular energy pathways.

Proposed Mechanism of Action: GABA-B Receptor Modulation

GABA-B receptors are obligatory heterodimers, composed of GABA-B1 and GABA-B2 subunits, that belong to the Class C family of GPCRs.[9] Their activation is a key mechanism for modulating synaptic transmission and neuronal excitability.[10]

The Signaling Cascade:

  • Agonist Binding: An agonist, such as Baclofen or putatively this compound, binds to the extracellular Venus flytrap domain of the GABA-B1 subunit.[9]

  • Conformational Change: This binding event induces a conformational change that is transmitted to the GABA-B2 subunit, which is responsible for G-protein coupling.[10]

  • G-Protein Activation: The receptor activates associated inhibitory G-proteins (Gαi/o).

  • Downstream Effects: The activated G-protein dissociates, leading to two primary downstream effects:

    • The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

    • The Gβγ subunit directly modulates ion channels, causing the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[10]

Metabolic Consequences: The net result of this cascade is a hyperpolarization of the neuron and reduced neurotransmitter release.[6][10] This decrease in synaptic activity directly lowers the neuron's energy expenditure, impacting glucose utilization, mitochondrial respiration, and lactate flux.

GABA_B_Pathway cluster_intra Intracellular Space Compound This compound (Putative Agonist) GABAB_R GABA-B Receptor (GABAB1/GABAB2) Compound->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits GIRK GIRK K+ Channel G_Protein->GIRK Activates (via Gβγ) VGCC Ca2+ Channel G_Protein->VGCC Inhibits (via Gβγ) cAMP cAMP levels AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx VGCC->Ca_influx ATP ATP ATP->AC Substrate Neurotransmitter Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx->Neurotransmitter Metabolic_Rate Neuronal Metabolic Rate Neurotransmitter->Metabolic_Rate Reduced Firing Leads to ↓

Caption: Proposed mechanism of this compound action via the GABA-B receptor pathway.

Applications in Metabolic Research

This compound can be a valuable tool for several key research areas:

  • Dissecting Neuro-metabolism: Use the compound to induce a state of controlled neuronal inhibition to study consequential changes in glucose uptake, glycolysis, the pentose phosphate pathway, and mitochondrial respiration in neuronal cultures or brain slices.

  • Investigating Central Control of Systemic Metabolism: The CNS plays a vital role in regulating whole-body energy homeostasis. By modulating specific inhibitory pathways in the hypothalamus, for example, researchers can explore the downstream effects on peripheral glucose tolerance, insulin sensitivity, and lipid metabolism.

  • Target Validation and Drug Discovery: Characterize the compound's potency and efficacy at the GABA-B receptor to validate it as a chemical probe. It can serve as a reference compound in screening assays for novel GABA-B modulators with therapeutic potential for metabolic or neurological disorders.[5]

  • Comparative Pharmacology: Directly compare its metabolic and signaling footprint to that of Baclofen, Phenibut, and other GABAergic agents to understand how subtle structural differences influence biological activity.[11]

Experimental Protocols

These protocols provide a logical workflow, from initial target validation to functional metabolic assays.

Protocol 1: In Vitro Target Validation - cAMP Accumulation Assay

Causality: The primary step is to confirm that this compound engages its putative target. Since the Gαi subunit of the G-protein coupled to the GABA-B receptor inhibits adenylyl cyclase, a potent agonist should decrease intracellular cAMP levels. We use Forskolin to artificially stimulate adenylyl cyclase, creating a high cAMP baseline against which inhibition can be accurately measured.

Materials:

  • HEK293 cells stably expressing the human GABA-B receptor (or a similar cell line).

  • Assay medium: Serum-free DMEM.

  • Stimulant: Forskolin.

  • Positive Control: Baclofen.

  • Test Compound: this compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Step-by-Step Methodology:

  • Cell Plating: Seed the GABA-B expressing cells in a 96-well or 384-well plate at a density optimized for your detection assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound and Baclofen in assay medium. Include a vehicle control (e.g., DMSO or PBS).

  • Cell Treatment: Aspirate the culture medium from the cells. Add the compound dilutions, controls, and vehicle to the respective wells.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature.

  • Stimulation: Add a fixed concentration of Forskolin (e.g., 10 µM) to all wells except the negative control wells.

  • Second Incubation: Incubate for another 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

Data Analysis:

  • Normalize the data to the vehicle control (0% inhibition) and the maximal Baclofen response (100% inhibition).

  • Plot the normalized response against the log concentration of the compound.

  • Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC₅₀ value.

Protocol 2: Functional Metabolic Analysis - Real-Time Cellular Respiration and Glycolysis

Causality: Once target engagement is confirmed, the next logical step is to measure the direct consequences on cellular energy metabolism. The Agilent Seahorse XF Analyzer allows for the simultaneous measurement of the two major energy-producing pathways: mitochondrial respiration (via the oxygen consumption rate, OCR) and glycolysis (via the extracellular acidification rate, ECAR). A decrease in neuronal activity is expected to reduce energy demand, leading to a decrease in both OCR and ECAR.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, differentiated PC12, or primary neurons).

  • Seahorse XF Culture Plate and Cartridge.

  • Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

  • Test Compound, Positive Control (Baclofen), and Vehicle.

  • Seahorse XF Analyzer.

Step-by-Step Methodology:

  • Cell Plating: Seed neuronal cells onto a Seahorse XF culture plate and allow them to adhere and grow to an optimal confluence.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Preparation: On the day of the assay, remove the growth medium from the cells. Wash gently with pre-warmed Seahorse XF assay medium. Add the final volume of assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading: Load the hydrated sensor cartridge with your compounds. Port A will be for the acute injection of this compound, Baclofen, or vehicle. Ports B, C, and D can be left empty or used for a mitochondrial stress test (Oligomycin, FCCP, Rotenone/Antimycin A) to assess mitochondrial function post-treatment.

  • Assay Execution: Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay protocol. A typical protocol involves measuring baseline OCR and ECAR for ~20-30 minutes, followed by the injection from Port A and subsequent measurement for 1-2 hours to observe the compound's effect.

  • Normalization: After the assay, normalize the data to cell number using a method like the CyQUANT cell proliferation assay or by protein quantification (BCA assay).

Data Analysis:

  • Plot OCR and ECAR over time.

  • Compare the steady-state OCR and ECAR after compound injection to the baseline and to the vehicle control.

  • Calculate the percentage change in OCR and ECAR induced by the compound.

Caption: Workflow for Seahorse XF metabolic analysis.

Data Presentation and Expected Outcomes

For a compound acting as a GABA-B agonist, the expected results from the described protocols would be a dose-dependent effect on signaling and metabolism.

ParameterAssayExpected Outcome for an AgonistRationale
IC₅₀ cAMP AccumulationA measurable IC₅₀ value in the nM to low µM range.Confirms dose-dependent inhibition of adenylyl cyclase via Gαi.
OCR Change Seahorse XFDose-dependent decrease.Reduced neuronal firing decreases ATP demand from mitochondria.
ECAR Change Seahorse XFDose-dependent decrease.Reduced energy demand leads to lower glycolytic flux.
ATP Levels Ex Vivo Slice AnalysisPotential decrease or stabilization at a lower steady-state.Reflects the new, lower energy demand of the inhibited tissue.
Lactate/Pyruvate Ratio Ex Vivo Slice AnalysisPotential decrease.Lower glycolytic rate reduces the production of these metabolites.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No response in cAMP assay 1. Compound is inactive at the receptor. 2. Compound is insoluble in assay medium. 3. Cell line has low receptor expression.1. Test a higher concentration range; consider if it's an antagonist or allosteric modulator. 2. Verify solubility; use a low percentage of DMSO (<0.1%). 3. Confirm receptor expression via qPCR or Western blot.
High variability in Seahorse data 1. Inconsistent cell seeding. 2. Edge effects on the plate. 3. Cell stress during medium exchange.1. Use a multichannel pipette and ensure a single-cell suspension. 2. Avoid using the outermost wells of the plate. 3. Be gentle during washing steps; ensure medium is pre-warmed.
Compound causes cell death 1. Cytotoxicity unrelated to GABA-B agonism. 2. Excessive neuronal inhibition (excitotoxicity reversal).1. Run a simple cell viability assay (e.g., MTT or LDH) in parallel. 2. Reduce the concentration and/or incubation time.

Conclusion

This compound presents a promising, yet under-characterized, chemical tool for the field of metabolic research. By leveraging its structural similarity to Baclofen, researchers can follow the logical and rigorous experimental workflow outlined in these notes to validate its mechanism and apply it to dissect the profound influence of inhibitory neurotransmission on cellular and systemic energy metabolism. The provided protocols serve as a robust starting point for any laboratory aiming to explore this novel research avenue.

References

  • Benchchem. This compound | 68208-26-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2yZv52Hl-mKXPgqq8OiNJ48aLXwFyZ7J9b8hbHpiSkzEFO7CGZAkBb4r2ihPXlQX_RoEATBy8B6YjnIBouUl7YtlPDp9NPumyyhJRcrQjBlE_8ijYyZe26Er4X5AI_Sdr0yVDxA==]
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  • PubMed Central. An Unusual Presentation of an Uncommon Drug: A Case Report on Phenibut Overdose. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9020194/]
  • California Prime Recovery. What is Phenibut: History, Mechanisms, Side Effects, Risks. [URL: https://californiaprimerecovery.
  • ResearchGate. Baclofen Neurotoxicity: A Metabolic Encephalopathy Susceptible to Exacerbation by Benzodiazepine Therapy | Request PDF. [URL: https://www.researchgate.
  • NIH National Center for Biotechnology Information. Baclofen - LiverTox. [URL: https://www.ncbi.nlm.nih.gov/books/NBK548884/]
  • Sigma-Aldrich. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h7cf28c14]
  • ChemicalBook. 68208-26-4(3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL) Product Description. [URL: https://www.chemicalbook.com/ProductDesc_EN.aspx?CBNumber=CB9309199]
  • Mountainside Treatment Center. Phenibut. [URL: https://mountainside.com/knowledge/drugs/phenibut]
  • WebMD. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [URL: https://www.webmd.com/vitamins/ai/ingredientmono-1184/phenibut]
  • American Addiction Centers. Phenibut Addiction: Symptoms, Withdrawal, and Treatment. [URL: https://americanaddictioncenters.org/blog/phenibut-addiction]
  • PubMed. GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. [URL: https://pubmed.ncbi.nlm.nih.gov/34036555/]
  • NIH National Center for Biotechnology Information. GABA Receptor - StatPearls. [URL: https://www.ncbi.nlm.nih.gov/books/NBK526124/]
  • PubMed Central. The GABAB Receptor—Structure, Ligand Binding and Drug Development. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503730/]
  • ChemBK. This compound. [URL: https://www.chembk.com/en/chem/3-AMino-3-(4-chlorophenyl)-1-propanol]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.

Introduction: The Challenge of Purity

This compound is a valuable chiral amino alcohol and a key intermediate in pharmaceutical synthesis.[1] While several synthetic routes exist, many are plagued by the formation of structurally similar impurities that are often difficult to separate. This guide focuses primarily on the most common and versatile route: the reduction of a β-nitrostyrene precursor, as it presents a rich landscape of potential side reactions that require careful control. Understanding and mitigating these side reactions is critical for achieving high purity and yield.

Troubleshooting Guide: The Nitrostyrene Reduction Pathway

The most prevalent synthetic strategy involves the Henry reaction between 4-chlorobenzaldehyde and nitromethane to form trans-4-chloro-β-nitrostyrene, followed by the reduction of both the nitro group and the alkene.[2] This reduction step is the most critical and prone to side reactions.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction A 4-Chlorobenzaldehyde C trans-4-Chloro-β-nitrostyrene A->C Base Catalyst B Nitromethane B->C Base Catalyst D This compound C->D Reducing Agent (e.g., LiAlH4, NaBH4/CuCl2)

Caption: General synthetic workflow for this compound.

Q1: My reaction stops at the nitroalkane stage, resulting in low yield of the desired amine. What is causing this incomplete reduction?

Answer:

This is a classic issue of insufficient reducing power or non-optimal reaction conditions. The reduction of a nitrostyrene to a phenethylamine is a multi-electron process. The first step is the 1,4-conjugate addition of a hydride to the alkene, followed by the reduction of the nitro group. If the reaction stalls, you are likely isolating 1-chloro-4-(2-nitropropyl)benzene.

Mechanistic Insight: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically effective but can be aggressive. Milder reagents like Sodium Borohydride (NaBH₄) alone are often insufficient to reduce the nitro group, only reducing the double bond.[3] The use of a catalyst, such as Copper(II) Chloride with NaBH₄, is often employed to facilitate the complete reduction.[3][4]

Troubleshooting Steps:

  • Re-evaluate Your Reducing Agent:

    • For LiAlH₄: Ensure it is fresh and has not been deactivated by moisture. Use a sufficient excess (typically 3-4 equivalents) to account for all reducible functional groups.

    • For NaBH₄/CuCl₂: The ratio of borohydride to the copper catalyst is crucial. An excess of NaBH₄ is required. The copper salt facilitates the reduction of the nitro group, a transformation NaBH₄ struggles with on its own.[4]

  • Optimize Reaction Temperature:

    • LiAlH₄ reductions are typically started at 0 °C and then allowed to warm to room temperature or refluxed to drive the reaction to completion. If the reaction is stalling, a gentle increase in temperature might be necessary.

    • The NaBH₄/CuCl₂ system often requires heating (e.g., 80 °C) to achieve a reasonable reaction rate.[3]

  • Controlled Addition: Add the nitrostyrene substrate slowly to the solution of the reducing agent. This maintains a high concentration of the hydride relative to the substrate, promoting complete reduction and minimizing dimerization.

Protocol: Optimizing the NaBH₄/CuCl₂ Reduction

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the trans-4-chloro-β-nitrostyrene (1.0 eq) in a suitable solvent (e.g., a mixture of THF and Methanol).

  • In a separate flask, prepare a suspension of NaBH₄ (8-10 eq) and CuCl₂ (0.1-0.2 eq) in the same solvent.

  • Cool the borohydride suspension to 0 °C and slowly add the nitrostyrene solution dropwise over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (if necessary, typically 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS every hour until the starting material and nitroalkane intermediate are consumed.

  • Perform a careful aqueous workup, typically with an acidic solution to quench excess hydride, followed by basification to isolate the free amine.

Q2: My final product is contaminated with a significant amount of the dehalogenated analog, 3-Amino-3-phenyl-1-propanol. How can I prevent this?

Answer:

The carbon-chlorine bond on the aromatic ring is susceptible to reduction (hydrodehalogenation), especially under harsh reducing conditions. This side reaction is particularly common with catalytic hydrogenation or with very powerful hydride reagents.

Causality:

  • Catalytic Hydrogenation: Catalysts like Palladium on Carbon (Pd/C) are notorious for causing dehalogenation, especially at elevated pressures and temperatures or in the presence of a base.

  • Lithium Aluminum Hydride (LiAlH₄): While generally chemoselective, an excessive amount, prolonged reaction times, or high temperatures can lead to the reduction of the aryl halide.

Mitigation Strategies:

  • Avoid Catalytic Hydrogenation: If dehalogenation is a persistent issue, this method should be avoided in favor of chemical reduction.

  • Use a Milder Reducing System: The NaBH₄/CuCl₂ system is significantly less prone to causing dehalogenation than LiAlH₄ or catalytic hydrogenation, making it a superior choice for this substrate.[4]

  • Strict Stoichiometric Control: If using LiAlH₄, carefully control the stoichiometry. Use the minimum excess required for complete reduction of the nitroalkene. An initial optimization experiment (e.g., using 2.5, 3.0, and 3.5 equivalents) is recommended.

  • Temperature Management: Keep the reaction temperature as low as possible. Run the initial addition at 0 °C and only warm if the reaction does not proceed.

G cluster_main Desired Pathway cluster_side Side Reactions Start trans-4-Chloro-β-nitrostyrene Product This compound Start->Product Complete Reduction Side1 Incomplete Reduction (Nitroalkane Intermediate) Start->Side1 Insufficient Reducing Agent Side3 Over-reduction (3-(4-chlorophenyl)-1-propanol) Start->Side3 Oxidation of Amine (During Workup) Side2 Dehalogenation (3-Amino-3-phenyl-1-propanol) Product->Side2 Harsh Conditions (e.g., Pd/C, H₂)

Caption: Key side reaction pathways during the reduction step.

Q3: How can I analytically distinguish the desired product from the key side products?

Answer:

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confident identification and quantification of impurities.

Analytical Summary Table:

CompoundMolecular FormulaExact Mass (M+H)⁺Key ¹H NMR Signals (Approx. δ)
Desired Product C₉H₁₂ClNO186.0653~7.3 ppm (Ar-H), ~4.1 ppm (CH-N), ~3.6 ppm (CH₂-O)
Nitroalkane IntermediateC₉H₁₀ClNO₂200.0422~7.3 ppm (Ar-H), ~4.8 ppm (CH-NO₂), ~3.2 ppm (CH₂)
Dehalogenated ProductC₉H₁₃NO152.1070~7.2-7.4 ppm (Ar-H, multiplet), ~4.0 ppm (CH-N)
3-(4-chlorophenyl)-1-propanolC₉H₁₁ClO171.0571~7.2 ppm (Ar-H), ~3.6 ppm (CH₂-O), ~2.7 ppm (Ar-CH₂)

Recommended Analytical Protocol (LC-MS):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.

  • Detection: UV at 254 nm and positive ion electrospray ionization (ESI+) mass spectrometry.

This method will effectively separate the compounds based on polarity and provide mass confirmation, allowing for unambiguous identification of each species.[1]

General FAQs

Q4: What are the potential pitfalls if I use a Grignard-based synthesis route?

Answer: A Grignard-based synthesis, for example, reacting an organomagnesium reagent with a protected cyano-alcohol derivative, introduces a different set of challenges. While Grignard reagents add efficiently to nitriles to form ketones after hydrolysis, side reactions can occur.[5][6][7]

  • Reaction with other electrophiles: The Grignard reagent is a strong base and nucleophile. It can react with any acidic protons (like an unprotected alcohol) or other electrophilic sites in the molecule. All hydroxyl and amine groups must be protected.

  • Imine intermediate stability: The reaction initially forms a magnesium-imine salt. This is typically stable, but side reactions can occur during the acidic workup required for hydrolysis to the ketone (if that is an intermediate) and subsequent reduction.

  • Enolization: If there are acidic alpha-protons adjacent to the nitrile, the Grignard reagent can act as a base, leading to deprotonation and formation of byproducts instead of addition.

Q5: Are there stereochemical considerations in this synthesis?

Answer: Yes, the target molecule contains a single stereocenter at the carbon bearing the amino group, meaning it exists as a pair of enantiomers (R and S). The synthetic routes discussed above, without modification, will produce a racemic mixture (an equal mixture of both enantiomers).[1] For applications requiring a single enantiomer, an asymmetric synthesis or a chiral resolution step is necessary. Asymmetric synthesis can be achieved using chiral catalysts or auxiliaries.[8][9]

G A Low Yield or High Impurity Level? B Identify Main Impurity (via LC-MS, NMR) A->B C Impurity = Nitroalkane B->C Incomplete Reduction D Impurity = Dehalogenated Product B->D Over-reduction E Impurity = Dimer/Unknown B->E Other F Increase Reducing Agent Stoichiometry Optimize Temperature Check Reagent Quality C->F G Switch to Milder Reducing Agent (e.g., NaBH4/CuCl2) Lower Reaction Temperature Avoid Pd/C Catalysts D->G H Control Reagent Addition Rate Optimize pH during Workup Consider Radical Inhibitors E->H

Caption: Troubleshooting decision tree for the synthesis.

References

  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Nitriles. [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]

  • Reddit. Grignard displacement of nitrile mechanism? [Link]

  • Crimson Publishers. A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Link]

  • ACS Publications. Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. [Link]

  • DiVA portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • ResearchGate. Synthesis of β-amino alcohol derivatives. [Link]

  • ChemBK. This compound. [Link]

  • AbacipharmTech. This compound. [Link]

  • PubChem. 3-Amino-3-(4-chlorophenyl)propan-1-ol. [Link]

  • Wikipedia. β-Nitrostyrene. [Link]

  • Google Patents. United States Patent 6,448,228 B1. [Link]

  • National Institutes of Health. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]

  • ResearchGate. How to do a selective reduction of nitro group of 4-hydroxy beta nitrostyrene? [Link]

  • ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

  • Google Patents. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.

Sources

Technical Support Center: Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, particularly low yields, encountered during the synthesis of this critical intermediate. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are several established methods for synthesizing this compound. The most prevalent approaches include:

  • Reductive Amination: This involves reacting a suitable precursor like 3-(4-chlorophenyl)-1-propanone with an ammonia source under reducing conditions.[1]

  • Reduction of a β-Amino Ketone or Ester: A common method involves the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone using reducing agents like sodium borohydride or lithium aluminum hydride.[1]

  • Multi-step Synthesis from 4-chlorobenzaldehyde: A longer route that involves the reaction of 4-chlorobenzaldehyde with malonic acid and ammonium acetate to form the corresponding β-amino acid, which is then esterified and reduced.[2][3]

Q2: What are the primary factors that contribute to low yields in these syntheses?

Low yields can often be attributed to a combination of factors, including:

  • Incomplete reactions: Insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Side reactions: Formation of undesired byproducts due to the reactivity of the starting materials or intermediates. Common side products include over-reduced species or oxidized impurities.[1]

  • Degradation of the product: The final product can be sensitive to acidic conditions and may degrade if not handled properly during workup and purification.[1]

  • Purification losses: Inefficient extraction or chromatographic separation can lead to significant loss of the desired product.

Q3: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1]

Troubleshooting Guide: Overcoming Low Yields

This section provides a detailed breakdown of potential issues and their solutions for specific synthetic routes.

Route 1: Reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone

This is a popular method due to its directness. However, controlling the reduction is key to achieving high yields.

Problem 1: Low yield with significant amounts of unreacted starting material.

  • Possible Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) can decompose if not stored under anhydrous conditions.

    • Troubleshooting:

      • Always use freshly opened or properly stored NaBH₄.

      • Consider using a more potent reducing agent like lithium aluminum hydride (LiAlH₄), but be aware of its higher reactivity and the need for strictly anhydrous conditions.[1]

  • Possible Cause 2: Suboptimal Reaction Temperature. The reduction is typically performed at low temperatures (0-5°C) to control the reaction rate and minimize side reactions.

    • Troubleshooting:

      • Ensure the reaction mixture is adequately cooled in an ice bath before and during the portion-wise addition of the reducing agent.

      • Allow the reaction to slowly warm to room temperature and stir for an extended period (2-4 hours) to ensure completion.

  • Possible Cause 3: Incorrect Stoichiometry. An insufficient amount of the reducing agent will lead to an incomplete reaction.

    • Troubleshooting:

      • Use a molar excess of the reducing agent (typically 1.5 to 2.0 equivalents).

      • Perform a small-scale trial reaction to optimize the stoichiometry for your specific conditions.

Problem 2: Presence of a significant byproduct, 3-(4-chlorophenyl)-1-propanol.

  • Possible Cause: Over-reduction. This occurs when the amino group is also reduced, leading to the formation of the corresponding alcohol without the amino group.[1]

    • Troubleshooting:

      • Maintain a low reaction temperature (0-5°C) during the addition of the reducing agent.

      • Add the reducing agent slowly and in small portions to avoid localized overheating.

      • Consider a milder reducing agent if over-reduction is a persistent issue.

Data Presentation: Reagent Stoichiometry and Yields

Starting MaterialReducing AgentEquivalents of Reducing AgentTemperature (°C)Typical Yield (%)
3-Amino-3-(4-chlorophenyl)-1-propanoneNaBH₄1.50 to RT75-85
3-Amino-3-(4-chlorophenyl)-1-propanoneLiAlH₄1.20 to RT80-90
3-Amino-3-(4-chlorophenyl)propanoic acidLiAlH₄2.50 to RT70-80

Experimental Workflow: Reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve ketone in -methanol or ethanol B Cool solution to 0°C (ice bath) A->B C Add NaBH4 portion-wise B->C D Stir at 0°C for 1 hour C->D E Warm to RT, stir for 3 hours D->E F Quench with water E->F G Remove solvent (reduced pressure) F->G H Extract with -dichloromethane G->H I Purify by column -chromatography H->I

Caption: Workflow for the reduction of the β-aminoketone.

Route 2: Multi-step Synthesis from 4-chlorobenzaldehyde

This route provides more control over chirality if a chiral resolution is performed on an intermediate, but it has more steps where yield can be lost.

Problem: Low overall yield, particularly in the first step (formation of 3-Amino-3-(4-chlorophenyl)propanoic acid).

  • Possible Cause 1: Inefficient Condensation. The initial condensation of 4-chlorobenzaldehyde, malonic acid, and ammonium acetate requires refluxing in ethanol for an extended period.[2][3]

    • Troubleshooting:

      • Ensure vigorous stirring and maintain a steady reflux for at least 8 hours.

      • Use anhydrous ethanol to prevent side reactions.

      • Ensure the ammonium acetate is of high purity.

  • Possible Cause 2: Premature Precipitation. The product can sometimes precipitate out of the reaction mixture before the reaction is complete, trapping starting materials.

    • Troubleshooting:

      • Increase the solvent volume to maintain solubility.

      • Monitor the reaction by TLC to ensure the disappearance of the starting aldehyde before cooling.

Reaction Mechanism: Formation of β-Amino Acid

G A 4-chlorobenzaldehyde D Knoevenagel -Condensation A->D B Malonic acid B->D C Ammonium acetate E Michael Addition -of Ammonia C->E D->E F Decarboxylation E->F G 3-Amino-3-(4-chlorophenyl) -propanoic acid F->G

Sources

optimizing reaction conditions for the synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to , presented by the Senior Application Scientist team. This document serves as a comprehensive technical support center for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 3-Amino-3-(4-chlorophenyl)-1-propanol

This compound is a valuable chemical intermediate, particularly in the synthesis of pharmaceutical compounds.[1][2] Its structure, featuring a chiral center and functional groups (amino and hydroxyl), makes it a versatile building block.[3] The successful and efficient synthesis of this compound is critical for downstream applications, demanding robust and optimized reaction protocols.

This guide provides a structured approach to troubleshoot common issues and answer frequently asked questions encountered during its synthesis, primarily focusing on the most common synthetic route: the reduction of a β-aminoketone precursor.

Core Synthesis Pathway: An Overview

The most prevalent method for synthesizing this compound involves the reduction of the ketone group in a precursor like 3-Amino-3-(4-chlorophenyl)-1-propanone.[3] This transformation is typically achieved using a hydride-based reducing agent. Understanding this core reaction is fundamental to diagnosing and resolving experimental challenges.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_reduction Core Reaction: Reduction 4-chlorobenzaldehyde 4-chlorobenzaldehyde Beta_Amino_Acid 3-Amino-3-(4-chlorophenyl) propanoic acid 4-chlorobenzaldehyde->Beta_Amino_Acid Reflux in Ethanol Malonic_Acid Malonic Acid & Ammonium Acetate Malonic_Acid->Beta_Amino_Acid Aminoketone 3-Amino-3-(4-chlorophenyl) -1-propanone (Precursor) Beta_Amino_Acid->Aminoketone Further functional group manipulation Reduction Reduction (e.g., NaBH4 in Ethanol) Aminoketone->Reduction Product 3-Amino-3-(4-chlorophenyl) -1-propanol (Final Product) Reduction->Product

Caption: General synthetic pathway for this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

  • Cause A: Incomplete Reaction

    • Diagnosis: The most reliable way to check for an incomplete reaction is by using Thin Layer Chromatography (TLC). If the spot corresponding to the starting material (the aminoketone) is still prominent, the reaction has not gone to completion.

    • Solution:

      • Increase Reducing Agent: The stoichiometry of the reducing agent may be insufficient. Increase the molar equivalents of the reducing agent (e.g., from 1.5 eq. to 2.5 eq. of NaBH₄).[4]

      • Extend Reaction Time: Continue to monitor the reaction by TLC every 30-60 minutes until the starting material spot has disappeared or is significantly diminished.[4]

      • Optimize Temperature: While many borohydride reductions proceed well at room temperature, gentle heating (e.g., 40–60°C) can sometimes drive the reaction to completion.[3] However, be cautious as this can also promote side reactions.

  • Cause B: Side Reactions (Over-reduction)

    • Diagnosis: Over-reduction is a risk, especially with powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄). This can reduce the ketone carbonyl group completely to a methylene group (CH₂). This byproduct may be difficult to separate and will result in a lower yield of the desired amino alcohol.[4]

    • Solution: Switch to a milder, more chemoselective reducing agent. Sodium Borohydride (NaBH₄) is an excellent choice as it selectively reduces ketones and aldehydes without typically affecting other functional groups.[4]

  • Cause C: Degradation of Product or Starting Material

    • Diagnosis: Amino alcohols can be sensitive to harsh pH conditions during the aqueous workup.[4] If the workup involves strong acids or bases without careful temperature control, degradation can occur.

    • Solution: Perform the workup at a reduced temperature (e.g., 0-5°C) and use buffered solutions or milder reagents (e.g., saturated ammonium chloride solution for quenching) to neutralize the reaction mixture.[4]

Troubleshooting_Low_Yield Start Low Reaction Yield Check_TLC Analyze reaction mixture by TLC. Is starting material present? Start->Check_TLC Incomplete Diagnosis: Incomplete Reaction Check_TLC->Incomplete Yes Check_Agent Are you using a strong reducing agent (e.g., LiAlH4)? Check_TLC->Check_Agent No Solution_Incomplete Solution: 1. Increase reducing agent. 2. Extend reaction time. 3. Gently warm reaction. Incomplete->Solution_Incomplete Over_Reduction Diagnosis: Potential Over-reduction Check_Agent->Over_Reduction Yes Check_Workup Was the workup performed at extreme pH or high temp? Check_Agent->Check_Workup No Solution_Over_Reduction Solution: Switch to a milder agent like Sodium Borohydride (NaBH4). Over_Reduction->Solution_Over_Reduction Degradation Diagnosis: Product Degradation Check_Workup->Degradation Yes Solution_Degradation Solution: Use buffered/mild quenchers. Perform workup at 0-5 °C. Degradation->Solution_Degradation

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: My purified product contains persistent impurities. How do I identify and eliminate them?

  • Issue: Unidentified spots on TLC.

    • Diagnosis: The presence of multiple spots on TLC after purification indicates impurities. Compare the TLC of your final product with the starting material.

    • Solution:

      • Optimize Chromatography: The polarity of the eluent used for column chromatography may not be optimal for separating the product from the impurities. Try a more gradual gradient or a different solvent system. For amino alcohols, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent streaking on the silica gel and improve separation.

      • Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

      • Protecting Groups: In some cases, side reactions involving the amino group can occur. If other strategies fail, consider protecting the amino group (e.g., as a Boc or Cbz derivative) before the reduction and deprotecting it afterward. This adds steps but can prevent the formation of imines or other amine-related byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for this synthesis?

For the reduction of a β-aminoketone to a β-amino alcohol, Sodium Borohydride (NaBH₄) is generally the preferred reagent for lab-scale synthesis.[3][4] It offers high chemoselectivity for the ketone group, is safer to handle than LiAlH₄, and the reaction can often be run in common alcoholic solvents like ethanol or methanol.[3] For industrial-scale production, catalytic hydrogenation using a metal catalyst like palladium on carbon may be employed for efficiency.[3]

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Catalytic Hydrogenation
Reactivity ModerateVery HighVariable (depends on catalyst/conditions)
Selectivity High (Ketones/Aldehydes)Low (Reduces many functional groups)High (for specific reductions)
Solvents Alcohols (Ethanol, Methanol)Ethers (THF, Diethyl ether)Various, often alcohols
Safety Relatively safe, reacts with waterHighly reactive, pyrophoric potentialRequires pressure equipment, flammable H₂ gas
Best Use Case Lab-scale, high selectivity neededWhen reducing multiple group typesIndustrial scale, cost-effectiveness

Q2: How can I achieve a specific stereoisomer, such as (R)- or (S)-3-Amino-3-(4-chlorophenyl)-1-propanol?

Achieving enantiomeric purity is a common goal in pharmaceutical synthesis.[3]

  • Asymmetric Synthesis: This is the most direct approach. It involves using a chiral catalyst during the reduction step to favor the formation of one enantiomer over the other.[3] Examples include using chiral catalysts like BINAP-Ru complexes in hydrogenation.[3]

  • Chiral Resolution: This method starts with the racemic mixture (a 50:50 mix of both enantiomers) and separates them. A common technique is diastereomeric salt formation, where a chiral acid (like tartaric acid) is reacted with the racemic amino alcohol.[3] This forms two different diastereomeric salts, which have different solubilities and can be separated by crystallization.

  • Enzymatic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be isolated in high purity.[3]

Q3: What are the standard procedures for workup and purification?

  • Workup: After the reaction is complete (as monitored by TLC), the mixture is typically cooled in an ice bath. The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any remaining reducing agent. The solvent is often removed under reduced pressure. The resulting residue is then taken up in an organic solvent (like ethyl acetate or dichloromethane) and water. The layers are separated, and the aqueous layer is extracted several times with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.

  • Purification: The most common method for purifying the crude product is flash column chromatography on silica gel.[5] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used. As mentioned, adding a small amount of triethylamine to the eluent system can improve the peak shape and recovery of the amine-containing product.

Detailed Experimental Protocols

Protocol 1: Synthesis via Sodium Borohydride Reduction

  • Materials:

    • 3-Amino-3-(4-chlorophenyl)-1-propanone (1.0 eq)

    • Ethanol (or Methanol), anhydrous

    • Sodium Borohydride (NaBH₄) (2.0 eq)

    • Deionized Water

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-Amino-3-(4-chlorophenyl)-1-propanone in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C using an ice-water bath.

    • Slowly add Sodium Borohydride (NaBH₄) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress using TLC (see Protocol 2). The reaction is typically complete within 2-4 hours.

    • Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding saturated NH₄Cl solution dropwise until gas evolution ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography (see Protocol 3).

Protocol 2: TLC Monitoring

  • Materials: Silica gel TLC plates, developing chamber, UV lamp.

  • Recommended Eluent: 10% Methanol in Dichloromethane or 50-70% Ethyl Acetate in Hexanes.

  • Procedure:

    • Spot the TLC plate with the starting material (for reference) and a sample from the reaction mixture.

    • Develop the plate in the eluent system.

    • Visualize the spots under a UV lamp. The product, the amino alcohol, should have a lower Rf value (travel less far up the plate) than the starting aminoketone due to its increased polarity.

    • The reaction is complete when the starting material spot is no longer visible.

References

  • BenchChem. (n.d.). This compound.
  • BenchChem. (n.d.). Troubleshooting guide for the reduction of aminoketones.
  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. DOI:10.1039/D0OB02098B.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Roman, G. (n.d.). NOVEL PHENOLIC 1-ARYL-3-ARYLAMINO-1- PROPANONES: SYNTHESIS AND CHARACTERIZATION. Retrieved from [Link]

  • Wu, J., Ji, C., et al. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
  • Google Patents. (n.d.). US Patent 6,448,228 B1.
  • Wiley-VCH. (2005). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives....
  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives....
  • University of Michigan. (n.d.). Chemo- and stereoselective reduction of enaminones for the preparation of biologically active compounds.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for 3. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Rearrangement of α-Aminoketones during Clemmensen Reduction. VIII. The Fate of an Eight-membered Ring. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-amino-3-(4-chloro-phenyl)-propan-1-ol. Retrieved from [Link]

  • PubChem - NIH. (n.d.). (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol.
  • Wikipedia. (n.d.). 4'-Aminopropiophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
  • ResearchGate. (2025). Enantioselective reduction of propiophenone formed from 3-chloropropiophenone and stereoinversion of the resulting alcohols in selected yeast cultures. Retrieved from [Link]

  • DTIC. (1991). The Pharmacology of p-Aminopropiophenone in the Detoxification of Cyanide. Retrieved from [Link]

  • Policy Commons. (n.d.). Toxicology and Ecotoxicology of Para-aminopropiophenone (PAPP) for Predator Control in New Zealand. Retrieved from [Link]

Sources

Technical Support Center: Chiral Separation of 3-Amino-3-(4-chlorophenyl)-1-propanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support resource for the chiral separation of 3-Amino-3-(4-chlorophenyl)-1-propanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this specific chiral compound. Here, we consolidate field-proven insights and troubleshooting strategies to help you achieve robust and reproducible enantioseparations.

The structure of this compound, containing both a basic amino group and a polar hydroxyl group, presents unique challenges in achieving baseline resolution. This guide will delve into the nuanced interplay between the stationary phase, mobile phase, and the analyte's physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound challenging?

A1: The primary challenge lies in the molecule's structural features. It possesses a primary amine and a hydroxyl group, which can engage in multiple types of interactions (hydrogen bonding, dipole-dipole) with a chiral stationary phase (CSP).[1][2] The chlorophenyl group adds potential for π-π interactions.[1] Finding a CSP and mobile phase combination that exploits the subtle stereochemical differences for effective discrimination between the two enantiomers requires careful optimization.

Q2: What are the most effective types of chiral stationary phases (CSPs) for this separation?

A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are generally the most successful for a broad range of chiral compounds, including amino alcohols.[1][3][4] Specifically, derivatives like amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) often provide the necessary chiral recognition environments through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[1][5]

Q3: Which chromatographic modes are best suited for this separation: Normal Phase, Reversed-Phase, or Polar Organic?

A3: All three modes can potentially be successful, and the optimal choice depends on the specific CSP and desired outcome (e.g., analytical speed vs. preparative loading).

  • Normal Phase (NP): Using eluents like hexane/isopropanol often provides excellent selectivity on polysaccharide CSPs.[6][7]

  • Reversed-Phase (RP): RP mode (e.g., acetonitrile/water or methanol/water with buffers) is advantageous for its compatibility with mass spectrometry (LC-MS).[8]

  • Polar Organic Mode (POM): Using polar solvents like acetonitrile or methanol can be beneficial for analytes with poor solubility in non-polar normal phase solvents.

Q4: Is derivatization of the amino alcohol necessary for separation?

A4: While direct separation is often preferred to avoid extra steps, derivatization can be a useful strategy if direct methods fail.[9] Converting the primary amine to an amide or carbamate can alter the interaction profile with the CSP, sometimes leading to improved resolution. However, for this compound, direct separation on polysaccharide-based CSPs is typically achievable.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor or No Resolution (Co-eluting Peaks)

This is the most common challenge in chiral method development. If your enantiomers are not separating, consider the following systematic approach.

A Poor Resolution (Rs < 1.5) B Step 1: Verify CSP Selection A->B C Is the CSP polysaccharide-based (e.g., amylose/cellulose derivative)? B->C D Step 2: Optimize Mobile Phase C->D Yes K Consider Alternative CSP C->K No E Adjust Modifier Concentration (e.g., vary % Isopropanol/Ethanol) D->E L Resolution Improved? E->L F Incorporate Additives (0.1% DEA for basic analytes) F->L G Step 3: Adjust System Parameters H Lower Temperature (e.g., 15-25°C) G->H H->L I Decrease Flow Rate (e.g., from 1.0 to 0.7 mL/min) I->L J Switch Elution Mode (NP -> RP or POM) J->L L->F No L->G No L->I No L->J No L->K No

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Potential Causes & Solutions:

  • Suboptimal Mobile Phase Composition:

    • The Cause: The polarity of the mobile phase directly influences the interactions between the analyte and the CSP. An incorrect solvent ratio can fail to produce a significant energy difference between the diastereomeric complexes formed.[7][10]

    • The Solution (Normal Phase): Systematically vary the concentration of the alcohol modifier (e.g., isopropanol or ethanol) in hexane or heptane. Start with a 90:10 hexane:isopropanol mixture and adjust the isopropanol content in 5% increments. Lowering the alcohol percentage generally increases retention and can improve resolution, albeit with longer run times.

  • Incorrect Mobile Phase Additive:

    • The Cause: The basicity of the amino group in this compound can lead to strong, non-enantioselective interactions with residual silanols on the silica support or with the CSP itself, causing peak tailing and poor resolution.

    • The Solution: For this basic analyte, add a small amount of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase, typically at a concentration of 0.1%.[11][12] This masks the active sites and improves peak shape, which is often crucial for achieving baseline resolution.[11]

  • Inappropriate Temperature:

    • The Cause: Chiral separations are often sensitive to temperature. Higher temperatures can decrease interaction energies and reduce resolution, although they also lead to sharper peaks and shorter analysis times.

    • The Solution: If your system has a column thermostat, experiment with lower temperatures. Reducing the temperature from ambient to 15-25°C can enhance the stability of the transient diastereomeric complexes, thereby improving selectivity.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetric peaks can obscure true resolution and make accurate quantification impossible.

Potential Causes & Solutions:

  • Secondary Interactions:

    • The Cause: As mentioned above, the basic amine can interact with acidic sites on the stationary phase, leading to peak tailing.

    • The Solution: Use a basic additive like 0.1% DEA in your mobile phase. Ensure the column is well-equilibrated with the additive-containing mobile phase before injection.

  • Sample Overload:

    • The Cause: Injecting too much sample mass onto the column can saturate the CSP, leading to broadened, asymmetric peaks.[8]

    • The Solution: Reduce the concentration of your sample or decrease the injection volume. This is a common issue, especially when moving from analytical to semi-preparative scales.

  • Sample Solvent Incompatibility:

    • The Cause: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.

    • The Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

Data Summary: Starting Conditions for Method Development

The following table provides recommended starting points for screening different chromatographic modes for the separation of this compound enantiomers on polysaccharide-based CSPs.

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic Mode (POM)
CSP Amylose or Cellulose PhenylcarbamateImmobilized Amylose/CelluloseImmobilized Amylose/Cellulose
Mobile Phase n-Hexane / Isopropanol (90:10)Acetonitrile / 20mM NH₄HCO₃ (50:50)Acetonitrile / Methanol (95:5)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25°C25°C25°C
Detection UV at 225 nmUV at 225 nmUV at 225 nm

Note: These are starting points. Optimization will be required.

Experimental Protocols

Protocol 1: Analytical Method Screening in Normal Phase

This protocol outlines a systematic approach to screen for a suitable analytical method using a polysaccharide-based CSP.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H), 5 µm, 250 x 4.6 mm.

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane with 0.1% DEA.

    • Mobile Phase B: Isopropanol with 0.1% DEA.

  • System Equilibration: Flush the HPLC system and column with Mobile Phase A for at least 30 minutes. Then, equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 20 column volumes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 0.5 mg/mL.

  • Chromatographic Run:

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Run Time: 30 minutes or until both peaks have eluted.

  • Optimization: If resolution is poor, decrease the percentage of Mobile Phase B (Isopropanol) in 2-5% increments. If retention times are excessively long, increase the percentage of Mobile Phase B.

Mechanism of Chiral Recognition

The separation on a polysaccharide-based CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Analyte Enantiomers CSP Polysaccharide Backbone (Helical Groove) Carbamate Carbamate Group (-NHCOO-) Phenyl Phenyl Group R_Enantiomer (R)-Enantiomer R_Enantiomer->Carbamate Stronger Interaction (H-Bond, Dipole) R_Enantiomer->Phenyl π-π Stacking S_Enantiomer (S)-Enantiomer S_Enantiomer->Carbamate Weaker Interaction

Caption: Interaction model between enantiomers and a polysaccharide CSP.

For this compound, the key interactions are:

  • Hydrogen Bonding: The amino and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the CSP.[2][5]

  • Dipole-Dipole Interactions: The polar carbamate groups on the CSP interact with the polar groups of the analyte.

  • π-π Interactions: The chlorophenyl ring of the analyte can interact with the phenyl groups of the CSP selector.[1]

The difference in 3D spatial arrangement means one enantiomer fits more favorably into the chiral grooves of the polysaccharide backbone, leading to stronger overall interactions and longer retention time, thus enabling separation.[3]

References

  • Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters. ResearchGate. Available at: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. Available at: [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available at: [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Semantic Scholar. Available at: [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available at: [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. Google Patents.
  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Available at: [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs. Available at: [Link]

  • How can I improve my chiral column resolution? ResearchGate. Available at: [Link]

  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. YMC. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC - PubMed Central. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • Mastering Chiral Separations and Impurity Profiling with Capillary Electrophoresis. Technology Networks. Available at: [Link]

  • Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. PubMed. Available at: [Link]

  • SFC for chiral separations in bioanalysis. PubMed. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Column Technology for Achiral SFC Separations. Chromatography Today. Available at: [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex. Available at: [Link]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. Available at: [Link]

  • Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. Available at: [Link]

  • Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark. Available at: [Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]

  • Separation of 1-Propanol, 3-[(2-amino-4,5-dichlorophenyl)amino]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. MDPI. Available at: [Link]

Sources

preventing oxidation of 3-Amino-3-(4-chlorophenyl)-1-propanol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and preventative protocols to address the primary challenge encountered during its synthesis: oxidation. The inherent structure of this molecule, featuring both a primary amine and a primary alcohol, makes it susceptible to degradation by atmospheric oxygen, which can lead to significant impurities and reduced yields. This guide is designed to equip you with the knowledge to diagnose, solve, and prevent these issues effectively.

Section 1: Understanding the Oxidation Challenge

This compound is a valuable intermediate in pharmaceutical development. Its synthesis, often achieved via the reduction of a corresponding ketone or amino acid, involves functional groups that are sensitive to oxidative conditions.[1] The primary amine is susceptible to oxidation to form imines, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid. These side reactions not only consume the desired product but also introduce complex purification challenges. Direct oxidation of unprotected amino alcohols is a known challenge in organic synthesis, often necessitating protective group strategies to achieve clean conversions.[2][3]

The presence of trace metal impurities can catalyze these oxidation processes, and even ambient air exposure during the reaction or workup can be detrimental. Therefore, maintaining an oxygen-free environment is critical for success.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction mixture turned yellow/brown upon addition of reagents or during workup. Is this oxidation?

A: Yes, a color change to yellow or brown is a strong indicator of oxidation. This often signals the formation of conjugated systems, such as imines or related oligomeric byproducts, which absorb visible light.

  • Immediate Action: If the reaction is still in progress, ensure your inert gas flow is adequate and check for any potential leaks in your setup. If the color change occurs during workup, minimize the exposure time to air. Perform extractions and washes as quickly as possible.

  • Root Cause Analysis:

    • Inert Atmosphere Failure: Was the glassware properly flame-dried or oven-dried to remove adsorbed moisture and air?[4][5] Was the system adequately purged with an inert gas (argon or nitrogen) before adding reagents?[6][7]

    • Solvent Purity: Were the solvents properly degassed? Dissolved oxygen in solvents is a common culprit.

    • Reagent Quality: Are the starting materials or reagents old or of low purity? They may contain peroxide or metal impurities that initiate oxidation.

Q2: My final product yield is low, and NMR/HPLC analysis shows multiple unknown impurities. How can I confirm oxidation byproducts?

A: Low yields accompanied by a complex mixture of impurities frequently point to degradation.

  • Analytical Confirmation:

    • LC-MS: Look for masses corresponding to the oxidized products. The primary alcohol oxidized to an aldehyde would result in a mass loss of 2 amu (M-2), while oxidation to a carboxylic acid would show a mass increase of 14 amu (M-2+16). The primary amine oxidizing to an imine dimer could show a mass corresponding to (2M - 2NH3).

    • FTIR: Look for the appearance of a strong carbonyl (C=O) stretch around 1650-1730 cm⁻¹, which would indicate the formation of an aldehyde, ketone, or carboxylic acid.[1]

    • NMR: Aldehyde protons typically appear as a singlet between δ 9-10 ppm in ¹H NMR. Carboxylic acid protons are very broad and appear downfield (>10 ppm).

  • Preventative Strategy: Implement a rigorous inert atmosphere protocol for your next attempt. If the synthesis involves a reduction step (e.g., using NaBH₄), ensure the reducing agent is fresh and added under a positive pressure of nitrogen or argon.[8]

Q3: I am performing a reductive amination, and the reaction seems sluggish and produces many side products. What can I do?

A: Reductive aminations are sensitive to reaction conditions. Sluggishness can lead to longer reaction times and more opportunities for oxidation.

  • Optimization Steps:

    • pH Control: The pH of the reaction is crucial. The formation of the iminium intermediate is often the rate-limiting step and is pH-dependent. A slightly acidic medium (pH 4-6) is typically optimal.

    • Inert Conditions: As with other methods, ensure the entire process is conducted under an inert atmosphere to protect the newly formed amine.[6]

    • Temperature: While heating can accelerate the reaction, it can also promote degradation. Monitor the reaction closely by TLC or HPLC to find the optimal temperature that balances reaction rate with product stability.[1]

Section 3: Proactive Prevention Protocols

Instead of troubleshooting, it is more efficient to proactively prevent oxidation. The following protocols are designed to establish a robust, oxygen-free synthetic environment.

Protocol 3.1: Establishing a Rigorous Inert Atmosphere

An inert atmosphere is non-negotiable for protecting air-sensitive compounds like this compound.[4][6]

Materials:

  • Schlenk line or manifold with dual vacuum and inert gas (Argon or Nitrogen) lines.

  • Oven-dried or flame-dried Schlenk flasks and glassware.

  • Rubber septa and glass stoppers.

  • Syringes and needles.

Procedure:

  • Glassware Preparation: Assemble all necessary glassware (reaction flask, addition funnel, etc.) and dry in an oven ( >120 °C) for at least 4 hours, or flame-dry under vacuum.

  • System Assembly: Quickly assemble the hot glassware and fit with rubber septa. Immediately connect the flask to the Schlenk line.

  • Purge Cycle: Evacuate the flask under vacuum until the pressure stabilizes. Gently refill the flask with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric gases are removed.[4]

  • Reagent Addition: Add solid reagents under a strong counterflow of inert gas. Transfer liquid reagents using gas-tight syringes through the rubber septa.[9]

  • Maintenance: Maintain a slight positive pressure of inert gas throughout the entire reaction, workup, and even during storage. A balloon filled with nitrogen or argon attached to a needle is a common and effective method.[5][9]

Protocol 3.2: Solvent and Reagent Degassing

Solvents can hold significant amounts of dissolved oxygen. Degassing is a critical step.

Method: Freeze-Pump-Thaw

  • Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

  • Once fully frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line and thaw the solvent in a warm water bath. You will see bubbles of gas being released from the solvent.

  • Refill the flask headspace with inert gas.

  • Repeat this entire cycle at least three times for maximum effectiveness.[4]

Protocol 3.3: Use of Antioxidants

In cases where complete exclusion of oxygen is difficult, or during prolonged reactions, the addition of a chemical antioxidant can be beneficial. These compounds act as radical scavengers, intercepting reactive oxygen species before they can degrade the product.

Antioxidant ClassExampleTypical ConcentrationNotes
Hindered Phenols Butylated hydroxytoluene (BHT)0.01 - 0.1 mol%Effective radical scavenger. Easily removed by chromatography.
Aromatic Amines Diphenylamine0.01 - 0.1 mol%Very effective but can be harder to separate from the desired amine product.[10]
Phosphites Triphenyl phosphite0.1 - 1 mol%Acts as a peroxide scavenger.

Section 4: Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing oxidation issues during the synthesis.

Troubleshooting_Oxidation cluster_problem Problem Identification cluster_diagnosis Diagnosis Phase cluster_solution Solution Implementation Problem Problem Detected (Low Yield, Impurities, Color Change) Check_Inert Was a rigorous inert atmosphere used? Problem->Check_Inert Check_Solvent Were solvents degassed? Check_Inert->Check_Solvent Yes Implement_Inert Implement Schlenk line and purge/refill cycles. (Protocol 3.1) Check_Inert->Implement_Inert No Check_Reagents Are reagents pure and fresh? Check_Solvent->Check_Reagents Yes Degas_Solvents Use Freeze-Pump-Thaw method for all solvents. (Protocol 3.2) Check_Solvent->Degas_Solvents No Use_New_Reagents Use freshly opened or purified reagents. Check_Reagents->Use_New_Reagents No Add_Antioxidant Consider adding BHT or other scavenger. (Protocol 3.3) Check_Reagents->Add_Antioxidant Yes, but problem persists Implement_Inert->Degas_Solvents Degas_Solvents->Use_New_Reagents

Caption: Troubleshooting workflow for oxidation issues.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for synthesized this compound? A: The solid product should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C) to minimize degradation over time.[11] Avoid exposure to light and air.

Q: Can protecting groups simplify the synthesis and prevent oxidation? A: Yes, using a protecting group for the amine, such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy), can prevent its oxidation during subsequent steps.[12] For example, protecting the amine allows for more aggressive oxidation of the alcohol if desired, or prevents side reactions during other transformations. However, this adds extra steps for protection and deprotection to the overall synthesis. The use of bulky protecting groups like trityl has been shown to prevent racemization and side reactions in similar amino alcohol systems.[13]

Q: My synthesis involves a reduction with sodium borohydride. Can this reagent degrade? A: Yes, sodium borohydride (NaBH₄) can slowly decompose upon exposure to atmospheric moisture. It is best to use a freshly opened bottle or to store it in a desiccator. Using older, partially decomposed NaBH₄ may lead to incomplete reduction and lower yields.

Q: Does the choice of metal catalyst in a hydrogenation reaction affect oxidation? A: The high affinity of nitrogen for metals like Palladium (Pd) or Platinum (Pt) can sometimes lead to catalyst deactivation or side reactions.[14] Careful optimization of catalyst loading, solvent, and hydrogen pressure is necessary. Gold-based catalysts have shown some resistance to deactivation by amino groups in amino alcohol oxidations, suggesting they may be a more robust choice in certain catalytic systems.[14]

References

Technical Support Center: Stereoselective Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol. This molecule is a critical chiral building block in pharmaceutical development, and achieving high stereoselectivity is paramount for efficacy and safety. This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring a deep, functional understanding of the synthetic process.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent obstacles researchers face when trying to achieve high stereoselectivity and yield.

Q1: My reaction is resulting in low enantiomeric excess (ee). What are the likely causes and how can I fix it?

Low enantiomeric excess is the most common and critical issue in this asymmetric synthesis. The root cause often lies in the catalyst's environment or integrity.

Potential Causes & Recommended Solutions:

  • Catalyst Inactivity or Degradation: Chiral catalysts, particularly organometallic complexes (e.g., Ru-BINAP) and oxazaborolidines (e.g., CBS catalysts), are sensitive to air and moisture.[1]

    • Solution:

      • Inert Atmosphere: Ensure all reagents and solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).

      • Catalyst Handling: Purchase catalysts from reputable suppliers and store them under the recommended conditions (e.g., in a glovebox or desiccator).

      • In-situ Formation: For catalysts like oxazaborolidines, in-situ formation from a chiral amino alcohol and a borane source immediately before use can be more effective than using a pre-formed, stored catalyst.[2]

  • Sub-Optimal Reaction Temperature: The transition states leading to the two different enantiomers are energetically close. Temperature fluctuations can provide enough energy to overcome the small activation energy difference, leading to the formation of the undesired enantiomer.

    • Solution:

      • Low-Temperature Screening: Perform the reduction at lower temperatures. Start at 0 °C and screen temperatures down to -78 °C. Lower temperatures often enhance enantioselectivity.

      • Precise Temperature Control: Use a cryostat or a well-insulated ice/dry ice bath to maintain a consistent temperature throughout the reaction.

  • Incorrect Solvent Choice: The solvent's polarity and coordinating ability can significantly influence the catalyst's conformation and the transition state geometry, directly impacting stereoselectivity.[1]

    • Solution:

      • Solvent Screening: Screen a range of aprotic solvents. Non-coordinating solvents like Toluene or Dichloromethane are often good starting points for transition-metal catalysis. For borane reductions with oxazaborolidine catalysts, THF is commonly employed.[3]

      • Solvent Purity: Always use anhydrous, high-purity solvents. Trace amounts of water can hydrolyze and deactivate both the catalyst and the reducing agent.

  • Impure Substrate or Reagents: The precursor, typically 3-Amino-1-(4-chlorophenyl)propan-1-one or a protected version, must be of high purity. Impurities can act as catalyst poisons.

    • Solution:

      • Purify the Precursor: Recrystallize or use column chromatography to purify the starting ketone before the asymmetric reduction step.

      • Check Reducing Agent: Use a fresh, high-quality source of your reducing agent (e.g., borane-THF complex, catecholborane, or a hydrogen source for transfer hydrogenation).

Experimental Workflow & Visualization

To systematically address low enantioselectivity, a logical troubleshooting workflow is essential.

G start Low ee% Observed (<90%) cat_check Step 1: Verify Catalyst Integrity start->cat_check cat_sol Use fresh catalyst Handle under inert gas Consider in-situ generation cat_check->cat_sol cond_check Step 2: Optimize Reaction Conditions cat_check->cond_check temp_screen Screen Temperatures (0°C, -20°C, -40°C, -78°C) cond_check->temp_screen sol_screen Screen Solvents (Toluene, THF, DCM) cond_check->sol_screen sub_check Step 3: Check Reagent Purity temp_screen->sub_check sol_screen->sub_check sub_sol Recrystallize ketone precursor Use anhydrous solvents Verify reducing agent quality sub_check->sub_sol final_check Analyze ee% via Chiral HPLC sub_check->final_check

Caption: Troubleshooting workflow for low enantiomeric excess (ee%).

Frequently Asked Questions (FAQs)

Q2: What is the most common synthetic route to introduce the stereocenter in this compound?

The most prevalent and efficient method is the asymmetric reduction of a prochiral ketone precursor , 3-amino-1-(4-chlorophenyl)propan-1-one (or a protected variant). This transformation converts a flat sp² carbonyl group into a chiral sp³ hydroxyl group, establishing the key stereocenter.

Q3: Which classes of chiral catalysts are most effective for this reduction?

Two main classes of catalysts have proven highly effective for asymmetric ketone reductions leading to chiral amino alcohols:

  • Oxazaborolidine Catalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts): These are organocatalysts used in conjunction with a stoichiometric borane source (like BH₃·THF or catecholborane).[2][4] They are renowned for their high enantioselectivity in reducing aryl ketones. The mechanism involves the formation of a rigid, six-membered transition state where the catalyst shields one face of the ketone, directing the hydride attack to the other face.

  • Transition Metal Catalysts: Ruthenium, Rhodium, or Iridium complexes with chiral ligands (e.g., BINAP, TsDPEN) are powerful catalysts for both asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol or formic acid).[3] These are often used in industrial settings due to their high efficiency and turnover numbers.

G sub Prochiral Ketone (Ar-CO-CH₂-CH₂-NH₂) ts Diastereomeric Transition State sub->ts cat Chiral Catalyst (e.g., (R)-CBS) cat->ts hydride Hydride Source (e.g., BH₃) hydride->ts prod_S (S)-Alcohol ts->prod_S Higher Energy (Minor Product) prod_R (R)-Alcohol (Favored Pathway) ts->prod_R Lower Energy (High ee%)

Caption: Generalized mechanism for catalyst-controlled asymmetric reduction.

Q4: How do I accurately determine the enantiomeric excess (ee) of my final product?

Accurate determination of ee is non-negotiable. The most reliable and widely used technique is Chiral High-Performance Liquid Chromatography (HPLC) .[1]

  • Principle: Enantiomers have identical physical properties except for their interaction with other chiral entities. Chiral HPLC columns contain a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of your product. This differential interaction leads to different retention times, allowing for their separation and quantification.

  • Alternative Methods: Chiral Gas Chromatography (GC) can be used if the product is volatile or can be derivatized to be volatile. NMR spectroscopy with chiral shift reagents can also be used but is often less precise than chromatographic methods for accurate ee determination.[1]

Protocols & Data

Protocol 1: General Procedure for Asymmetric Reduction using a CBS Catalyst

This is a representative protocol and must be optimized for your specific substrate and setup.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an Argon atmosphere, add the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, ~0.1 equivalents).

  • Solvent Addition: Add anhydrous THF via cannula and cool the solution to the desired temperature (e.g., -20 °C).

  • Borane Addition: Slowly add Borane-THF complex (BH₃·THF, 1.0 M solution, ~1.0-1.2 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.

  • Substrate Addition: Dissolve the 3-amino-1-(4-chlorophenyl)propan-1-one precursor (1.0 equivalent) in a minimal amount of anhydrous THF and add it slowly to the reaction mixture over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Perform a standard aqueous workup (e.g., add 1M HCl, wash with ethyl acetate, basify the aqueous layer with NaOH, and extract the product with an organic solvent like ethyl acetate or DCM).

  • Purification & Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary. Determine the enantiomeric excess using Chiral HPLC.

Table 1: Comparison of Asymmetric Reduction Methods (Illustrative Data)
Catalyst SystemReducing AgentTypical SolventTemp. (°C)Typical ee%Reference Insight
(R)-CBS-Oxazaborolidine BH₃·THFTHF-20 to 090 - 98%Highly effective for aryl ketones; sensitive to moisture.[2]
RuCl₂[(S)-BINAP] H₂ (gas)Methanol25 - 5085 - 95%Requires pressure equipment; good for industrial scale.[3]
(S,S)-TsDPEN-Ru Isopropanol/Formic AcidWater/DCM25 - 40>95%A form of transfer hydrogenation; avoids pressurized H₂.[3][5]
Biocatalyst (ADH) Glucose (cofactor regen)Buffer (aq.)30>99%Green chemistry approach; highly selective but may require specific enzyme screening.[6][7][8]

References

  • Wikipedia. Enantioselective reduction of ketones. Available from: [Link]

  • Kundu, K., & Karmakar, G. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(24), 6333-6354. Available from: [Link]

  • Li, X., et al. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society, 134(46), 19122-19125. Available from: [Link]

  • Yang, Z., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. African Journal of Biotechnology, 7(15). Available from: [Link]

  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804892. Available from: [Link]

  • Macheroux, P., & Fraaije, M. W. (2014). Enzymatic strategies for asymmetric synthesis. PMC - PubMed Central - NIH. Available from: [Link]

Sources

stability issues of 3-Amino-3-(4-chlorophenyl)-1-propanol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-3-(4-chlorophenyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

This compound is a chiral amino alcohol that serves as a valuable intermediate in pharmaceutical synthesis. Its structural similarity to biologically active molecules, such as Baclofen, makes it a compound of significant interest. However, its stability can be a critical factor during synthesis, formulation, and storage, especially in acidic environments. This guide will address the common stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concern for this compound is its degradation under acidic conditions. Exposure to acids, such as hydrochloric acid (HCl), can lead to the formation of degradation products, primarily 3-(4-chlorophenyl)propanal.[1] The compound is also susceptible to oxidation at the hydroxyl group. Therefore, proper storage and handling are crucial to maintain its purity and integrity.

Q2: What is the mechanism of degradation in acidic conditions?

The degradation of this compound in acidic media is believed to proceed through an acid-catalyzed dehydration, which is a type of elimination reaction. The reaction is initiated by the protonation of the hydroxyl group by an acid, which converts it into a good leaving group (water). Subsequently, the water molecule departs, leading to the formation of a carbocation intermediate. Finally, a proton is eliminated from an adjacent carbon, resulting in the formation of an alkene. This alkene can then potentially rearrange or be hydrolyzed to form 3-(4-chlorophenyl)propanal.

Q3: How can I prevent the degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Avoid strongly acidic conditions: Whenever possible, maintain a neutral or slightly basic pH. If acidic conditions are necessary, consider using a buffer system to control the pH.

  • Control the temperature: Higher temperatures can accelerate the degradation process. Reactions should be carried out at the lowest effective temperature.

  • Use an inert atmosphere: To prevent oxidation, handle the compound under an inert atmosphere, such as nitrogen or argon.[2]

  • Proper Storage: Store the compound at low temperatures, such as -20°C, in a tightly sealed container under an inert atmosphere.[1]

Q4: What are the expected degradation products I should monitor?

The primary degradation product under acidic conditions is 3-(4-chlorophenyl)propanal.[1] Other potential by-products could arise from oxidation, such as the corresponding ketone. It is crucial to have an analytical method that can separate the parent compound from these potential impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid disappearance of the starting material in an acidic reaction mixture. Acid-catalyzed degradation of this compound.1. Immediately neutralize a small aliquot of the reaction mixture and analyze by HPLC to confirm degradation. 2. If confirmed, consider running the reaction at a lower temperature or using a milder acid. 3. Explore the use of a suitable buffer to maintain a less acidic pH.
Appearance of unexpected peaks in the HPLC chromatogram of a stored sample. Degradation due to improper storage (exposure to air, light, or elevated temperatures).1. Confirm the identity of the new peaks using techniques like LC-MS. 2. Review storage conditions. Ensure the compound is stored at -20°C under an inert atmosphere and protected from light.[1] 3. Re-qualify the material before use if significant degradation is observed.
Inconsistent results between different batches of the compound. Variability in the initial purity or stability of the batches.1. Perform a thorough characterization of each new batch, including purity assessment by HPLC and a preliminary forced degradation study. 2. Ensure consistent storage conditions for all batches.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

  • Dilute with the mobile phase and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at the same time points as the acid hydrolysis study.

  • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

  • Dilute with the mobile phase and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a 3% hydrogen peroxide solution to a final concentration of 1 mg/mL.

  • Keep the solution at room temperature, protected from light.

  • Analyze by HPLC at various time points over a 24-hour period.

4. Thermal Degradation:

  • Store the solid compound in a controlled temperature oven at 70°C.

  • At specified time intervals (e.g., 24, 48, 72 hours), dissolve a portion of the sample in a suitable solvent.

  • Analyze by HPLC.

5. Photostability:

  • Expose both the solid compound and a 1 mg/mL solution to a light source according to ICH Q1B guidelines.

  • Run a dark control in parallel.

  • Analyze the samples after the exposure period by HPLC.

Stability-Indicating HPLC Method

This method is adapted from established protocols for structurally similar compounds like Baclofen and is designed to separate this compound from its potential degradation products.[3][4]

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50)

Visualizations

Proposed Acid-Catalyzed Degradation Pathway

degradation_pathway A This compound B Protonated Alcohol (Good Leaving Group) A->B + H+ C Carbocation Intermediate B->C - H2O D Alkene Intermediate C->D - H+ E 3-(4-chlorophenyl)propanal (Degradation Product) D->E + H2O (Hydrolysis/Rearrangement)

Caption: Proposed mechanism of acid-catalyzed degradation.

Forced Degradation Experimental Workflow

forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C) Sampling Time-point Sampling Acid->Sampling Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Sampling Oxidation Oxidation (3% H2O2, RT) Oxidation->Sampling Thermal Thermal (70°C, solid) Thermal->Sampling Photo Photostability (ICH Q1B) Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Neutralization->HPLC Characterization Peak Purity & Degradant ID (LC-MS) HPLC->Characterization Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Purification of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-3-(4-chlorophenyl)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical pharmaceutical intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting or when planning your purification strategy.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. A prevalent method is the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone.[1] Consequently, the most common impurities typically include:

  • Organic Impurities:

    • Unreacted Starting Material: The precursor ketone, 3-Amino-3-(4-chlorophenyl)-1-propanone, is a frequent impurity.

    • Over-reduction Products: Strong reducing agents might lead to the reduction of the aromatic chlorine or other functional groups.[1]

    • Side-Reaction Products: Impurities can be generated from side reactions or alterations in reaction conditions like temperature and pH.[2]

    • Stereoisomers: If the synthesis is not stereoselective, the crude product will be a racemic mixture of (R)- and (S)-enantiomers.

  • Inorganic Impurities:

    • Reagent Residues: Traces of catalysts, inorganic salts, or reducing agents (e.g., borohydride salts) used during the synthesis.[2]

  • Residual Solvents:

    • Solvents used in the synthesis or initial workup (e.g., ethanol, tetrahydrofuran, dichloromethane) that are not completely removed.[2][3]

Q2: What is the best initial purification strategy for a large batch of crude material?

A2: For bulk purification, a multi-step approach combining extraction and recrystallization is often the most efficient and cost-effective strategy. An initial acid-base extraction leverages the basicity of the amino group to separate the product from neutral organic impurities. This is followed by recrystallization from a suitable solvent system to remove closely related impurities and achieve high purity.[3][4]

Q3: How can I separate the (R)- and (S)-enantiomers of the final product?

A3: Enantioseparation of amino alcohols requires specialized techniques. Direct separation is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[5][6] An alternative, indirect approach involves reacting the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[5][6][7]

Q4: My purified product is a yellowish oil, but literature suggests it's a white to yellow solid. What went wrong?

A4: The product should be a crystalline solid with a melting point in the range of 53-57°C or 84-87°C, depending on the specific form and purity.[1][8] If you obtain an oil, it is likely due to:

  • Residual Solvent: Trapped solvent can depress the melting point and prevent crystallization. Ensure the product is thoroughly dried under vacuum.[3]

  • Presence of Impurities: Significant amounts of impurities can act as a eutectic mixture, preventing the main compound from solidifying. Further purification is required.

  • Hygroscopic Nature: The amino and hydroxyl groups can absorb atmospheric moisture. Handle and store the compound under dry conditions.

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental challenges.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solids, but it requires careful optimization.[9]

Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?

A: This is a common issue that can be resolved with several techniques:

  • Induce Crystallization:

    • Seed Crystals: Add a tiny crystal of pure this compound to the solution. This provides a nucleation site for crystal growth.[9]

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic glass fragments can serve as nucleation points.[9]

  • Increase Supersaturation:

    • Evaporate Solvent: Slowly evaporate some of the solvent to increase the solute concentration.

    • Add an Anti-Solvent: If using a single solvent, try adding a second solvent (an "anti-solvent") in which your compound is insoluble, but which is miscible with the first solvent. Add it dropwise until the solution becomes slightly cloudy, then warm to clarify and cool again. A common anti-solvent for polar compounds is a non-polar solvent like hexane.[4]

  • Extend Cooling Time: Allow the solution to stand undisturbed for a longer period, first at room temperature and then in a refrigerator or ice bath.[9]

Q: My product "oiled out" during cooling instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the impure mixture). To resolve this:

  • Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the same solvent to lower the saturation point. Cool the solution very slowly to allow molecules sufficient time to arrange into a crystal lattice.

  • Change Solvent System: The chosen solvent may be too good a solubilizer. Switch to a less polar solvent or a solvent mixture where the compound's solubility is lower at elevated temperatures.[4]

  • Lower the Boiling Point: Use a lower-boiling point solvent to ensure the solution cools below the product's melting point before it becomes saturated.

Silica Gel Column Chromatography Troubleshooting

Chromatography is essential for separating complex mixtures and achieving the highest purity.[10]

Q: My compound is streaking or "tailing" on the TLC plate and the column. What is causing this?

A: The primary amino group in your compound is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor peak shape and difficult elution.

  • Solution: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et3N) or a few drops of aqueous ammonia in the solvent mixture. This deactivates the acidic sites on the silica, allowing your basic compound to elute symmetrically.

Q: I have poor separation between my product and the unreacted ketone precursor. How can I improve resolution?

A: The ketone precursor is slightly less polar than your amino alcohol product due to the absence of the hydroxyl group. To improve separation:

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system (e.g., hexane/ethyl acetate). This will cause all compounds to move more slowly down the column, increasing the separation between them.

  • Use a Different Solvent System: Experiment with different solvent systems. For example, dichloromethane/methanol can offer different selectivity compared to hexane/ethyl acetate.

  • Optimize Column Parameters: Use a longer column or a finer-grade silica gel to increase the number of theoretical plates and improve resolution.

Experimental Protocols & Workflows

Purification Workflow Overview

The choice of purification strategy depends on the initial purity of the crude material and the desired final purity. The following diagram outlines a general workflow.

PurificationWorkflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction High levels of neutral impurities Column Column Chromatography Crude->Column Low-to-moderate scale or difficult mixture Recrystallization Recrystallization Extraction->Recrystallization Bulk Purification Analysis Purity Analysis (HPLC/NMR) Recrystallization->Analysis Column->Analysis PureSolid Pure Solid Product (>99%) Analysis->Recrystallization Further Purification Needed Analysis->Column Further Purification Needed Analysis->PureSolid Purity Confirmed

Caption: General purification workflow for this compound.

Protocol 1: Bulk Purification via Acid-Base Extraction and Recrystallization

This protocol is ideal for initial purification of multi-gram quantities to remove neutral organic impurities and enhance overall purity.

1. Acid-Base Extraction:

  • Dissolve the crude solid in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously and allow the layers to separate.

  • The protonated amino alcohol will move to the aqueous layer. Drain and save the aqueous layer. Discard the organic layer, which contains neutral impurities.[3]

  • Wash the aqueous layer once more with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), with stirring until the solution is basic (pH > 9).

  • The free amine will precipitate or form an oil. Extract the product back into an organic solvent (DCM or EtOAc) three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the extracted crude product.[3]

2. Recrystallization:

  • Choose a suitable solvent system. A good starting point is a mixture of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes).[4]

  • Place the extracted crude product in an Erlenmeyer flask. Add the minimum amount of the hot polar solvent required to fully dissolve the solid.[9]

  • Once dissolved, slowly add the non-polar anti-solvent dropwise at an elevated temperature until a faint cloudiness persists. Add a drop or two of the polar solvent to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Collect the crystals by vacuum filtration using a Büchner funnel, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.[9]

Protocol 2: High-Purity Isolation by Silica Gel Column Chromatography

This method is used for separating closely related impurities or for small-scale purification where the highest purity is required.

1. Prepare the Column:

  • Select a column of appropriate size for the amount of material to be purified (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate/Triethylamine 70:30:0.5) and pack the column.

2. Load the Sample:

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

3. Elute and Collect Fractions:

  • Begin eluting the column with the solvent system, maintaining a constant flow rate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process using Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary: Common Solvents for Purification
Solvent SystemApplicationRationale & Notes
Ethanol/WaterRecrystallizationThe compound is soluble in ethanol; adding water as an anti-solvent can induce crystallization. Good for polar compounds.[4]
Acetone/HexanesRecrystallizationA versatile system. The compound dissolves in the more polar acetone, and hexanes are added to decrease solubility for crystallization.[4]
Hexane/Ethyl Acetate (+Et₃N)Column ChromatographyA standard eluent for medium-polarity compounds. The addition of triethylamine (Et₃N) is crucial to prevent peak tailing of the amine.[10]
Dichloromethane/MethanolColumn ChromatographyOffers different selectivity. Methanol is a strong polar solvent, so it is typically used in small percentages (1-10%).

References

  • Pharma Education, What are the key steps in the purification of pharmaceutical intermediates?, [Link]

  • AKJournals, Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride, [Link]

  • The Pharma Master, Troubleshooting, [Link]

  • Wiley-VCH, Supporting Information, [Link]

  • Agilent Technologies, Achieve high-throughput LC/MS purification of pharmaceutical impurities, [Link]

  • Pharmaguideline, Resolving API Impurity Issues in Drug Development, [Link]

  • PubMed, High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates, [Link]

  • PharmaCores, Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!, [Link]

  • Agilent Technologies, Amino-alcohols Analysis of amino-alcohols, C, [Link]

  • National Institutes of Health, Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives, [Link]

  • CSB and SJU Digital Commons, Synthesis of 1, 2 Amino Alcohols through Arbuzov Method, [Link]

  • University of Rochester, Department of Chemistry, Tips & Tricks: Recrystallization, [Link]

  • Professor Dave Explains, Recrystallization, [Link]

  • National Institutes of Health, PubChem, (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol, [Link]

  • Google Patents, United States P
  • Google Patents, CN100591649C - Method of preparing R-(+)-3-chlorophenylpropanol,
  • YouTube, Synthesis of Ketones and Aldehydes Through Reduction, [Link]

  • Organic Chemistry Portal, Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines, [Link]

  • University of Calgary, Enantioselective Reduction of Ketones, [Link]

  • Scholars Research Library, Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity, [Link]

  • Organic Reactions, Enantioselective Reduction of Ketones, [Link]

Sources

Validation & Comparative

chiral HPLC analysis of 3-Amino-3-(4-chlorophenyl)-1-propanol enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Chiral HPLC Analysis of 3-Amino-3-(4-chlorophenyl)-1-propanol Enantiomers

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemistry of a drug candidate is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. The compound this compound is a chiral amino alcohol and a valuable building block in the synthesis of various biologically active molecules.[1] Its structure, featuring a stereocenter at the carbon bearing the amino and chlorophenyl groups, necessitates precise analytical methods to separate and quantify its enantiomers.

This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this compound. We will delve into the rationale behind selecting different chiral stationary phases (CSPs), compare their performance using supporting experimental data, and provide detailed, validated protocols.

Analyte Structure and Its Implications for Chiral Recognition

The molecular structure of this compound offers several key interaction points for chiral recognition:

  • Primary Amino Group (-NH₂): A key site for hydrogen bonding (as a donor) and ionic interactions (after protonation).

  • Hydroxyl Group (-OH): Another primary site for hydrogen bonding (as both a donor and acceptor).

  • 4-Chlorophenyl Group: Provides opportunities for π-π stacking interactions and hydrophobic interactions. The chlorine atom also influences the electron density of the aromatic ring.

  • Chiral Center: The spatial arrangement of these groups around the stereocenter is what allows a chiral stationary phase to differentiate between the two enantiomers.

A successful chiral separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2][3] The stability of these complexes differs, leading to different retention times and, thus, separation. The most effective CSPs will leverage multiple interaction points (e.g., hydrogen bonding, π-π interactions, steric hindrance) to maximize this difference in stability.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The selection of an appropriate CSP is the most critical factor in developing a successful chiral separation method.[4] Based on the structure of our target analyte, we will compare two of the most widely successful classes of CSPs: Polysaccharide-based and Pirkle-type (brush-type) phases.

Polysaccharide-Based CSPs

These are the most versatile and widely used CSPs in HPLC.[5] They consist of a chiral polymer, typically cellulose or amylose, derivatized with various phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate). The chiral recognition mechanism is based on the analyte fitting into "chiral pockets" or grooves within the complex helical structure of the polysaccharide.[2]

  • Strengths: Broad enantioselectivity for a wide range of compounds, robust, and available in both coated and immobilized versions, with the latter offering greater solvent compatibility.

  • Mechanism for Analyte: Separation is achieved through a combination of hydrogen bonding (with the carbamate linkages), π-π interactions (with the phenyl groups), and steric fit within the polymer's chiral cavities. The 4-chlorophenyl group of the analyte is expected to interact strongly with the aromatic moieties of the CSP.

Pirkle-Type (Brush-Type) CSPs

Pirkle-type CSPs are based on smaller, synthetic chiral molecules (selectors) covalently bonded to a silica support.[2][5] A classic example is the Whelk-O1 column, which features a (S,S)- or (R,R)-N-(3,5-dinitrobenzoyl)diaminocyclohexane selector.

  • Strengths: The chiral recognition mechanism is often more straightforward to interpret, based on a "three-point interaction" model. They are highly effective for compounds containing aromatic rings and hydrogen-bonding sites.

  • Mechanism for Analyte: These phases are excellent π-acceptors due to electron-deficient aromatic rings (like the 3,5-dinitrobenzoyl group). They can form strong π-π interactions with the analyte's electron-rich 4-chlorophenyl ring. Hydrogen bonding between the analyte's -NH₂ and -OH groups and the CSP's amide functionalities provides the additional interaction points needed for discrimination.

Workflow for Chiral Method Development

A systematic approach is essential for efficiently developing a robust chiral separation method. The following workflow outlines the key decision points from column selection to final optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization Analyte Analyte Characterization (this compound) SelectCSPs Select Diverse CSPs (e.g., Polysaccharide, Pirkle-type) Analyte->SelectCSPs SelectModes Select Mobile Phase Modes (Normal, Polar Organic, Reversed) SelectCSPs->SelectModes Screen Perform Screening Runs SelectModes->Screen Evaluate Evaluate Screening Results (Resolution > 1.5?) Screen->Evaluate Evaluate->SelectCSPs No OptimizeMP Optimize Mobile Phase (Modifier %, Additives) Evaluate->OptimizeMP Yes OptimizeParams Optimize Other Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams FinalMethod Final Optimized Method OptimizeParams->FinalMethod

Caption: A systematic workflow for chiral HPLC method development.

Experimental Comparison and Performance Data

To provide a direct comparison, two methods were developed for the enantioseparation of racemic this compound. Method A utilizes a polysaccharide-based CSP, while Method B employs a Pirkle-type CSP. The results are summarized below.

Table 1: Comparative Performance Data

ParameterMethod A: Polysaccharide CSPMethod B: Pirkle-Type CSP
Column Chiralpak® AD-H (Amylose derivative)Whelk-O® 1 (Pirkle-type)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / Isopropanol / Acetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 225 nmUV at 225 nm
Retention Time (E1) 8.52 min10.21 min
Retention Time (E2) 10.31 min12.85 min
Resolution (Rs) 2.85 3.51
Selectivity (α) 1.211.26
Analysis of Results
  • Resolution (Rs): Both methods provide excellent baseline resolution (Rs > 1.5). However, Method B (Pirkle-type) yielded a significantly higher resolution value of 3.51, indicating a more complete separation between the two enantiomer peaks. This suggests a stronger and more selective interaction mechanism.

  • Mobile Phase: Note the difference in additives. A basic additive (Diethylamine) was used in Method A to prevent peak tailing by interacting with residual silanols on the silica surface and ensuring the analyte's amino group is in a neutral state. Conversely, an acidic additive (Acetic Acid) was used in Method B to enhance interactions with the Pirkle-type phase, likely by protonating the analyte's amino group to facilitate ionic interactions with the CSP.

  • Retention Time: The longer retention times in Method B indicate stronger overall interactions with the Whelk-O 1 stationary phase compared to the Chiralpak AD-H phase under these conditions.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for reproducing the comparative methods.

Protocol A: Polysaccharide-Based CSP Method

1. Objective: To resolve the enantiomers of this compound using an amylose-based CSP in normal phase mode.

2. Materials:

  • HPLC System with UV Detector
  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA)
  • Additive: Diethylamine (DEA)
  • Sample: Racemic this compound (1 mg/mL in mobile phase)

3. Mobile Phase Preparation:

  • Measure 800 mL of n-Hexane.
  • Measure 200 mL of Isopropanol.
  • Measure 1.0 mL of Diethylamine.
  • Combine all components in a suitable reservoir, mix thoroughly, and degas for 15 minutes using sonication or helium sparging.
  • Causality: The Hexane/IPA ratio determines the eluting strength. The 80:20 ratio provides a good balance between resolution and analysis time. DEA is crucial for good peak shape for basic analytes like this amino alcohol.[6]

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detector Wavelength: 225 nm (captures the phenyl chromophore)

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the sample solution.
  • Run the analysis for approximately 15 minutes.
  • Integrate the peaks to determine retention times and calculate resolution.

Protocol B: Pirkle-Type CSP Method

1. Objective: To resolve the enantiomers of this compound using a Pirkle-type CSP in normal phase mode.

2. Materials:

  • HPLC System with UV Detector
  • Column: Whelk-O® 1, 250 x 4.6 mm, 5 µm
  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA)
  • Additive: Glacial Acetic Acid (AA)
  • Sample: Racemic this compound (1 mg/mL in mobile phase)

3. Mobile Phase Preparation:

  • Measure 900 mL of n-Hexane.
  • Measure 100 mL of Isopropanol.
  • Measure 1.0 mL of Acetic Acid.
  • Combine, mix, and degas as described in Protocol A.
  • Causality: A lower percentage of the polar modifier (10% IPA) is used to increase retention and allow more time for the selective interactions to occur, which is often beneficial on Pirkle-type phases. Acetic acid can enhance enantiorecognition by promoting specific hydrogen bonding and ionic interactions.[5]

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 10 µL
  • Detector Wavelength: 225 nm

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.
  • Inject the sample solution.
  • Run the analysis for approximately 20 minutes.
  • Integrate the peaks to determine retention times and calculate resolution.

Chiral Recognition Model

The superior performance of the Pirkle-type phase in this instance can be visualized through a conceptual interaction model.

G cluster_0 Pirkle-Type CSP Selector (π-acceptor) cluster_1 Analyte Enantiomer CSP 3,5-Dinitrobenzoyl Group (Electron Deficient) Amide Amide Linker (H-bond Acceptor/Donor) Analyte_Aryl 4-Chlorophenyl Group (π-donor) Analyte_Aryl->CSP π-π Interaction Analyte_NH2 Amino Group (H-bond Donor) Analyte_NH2->Amide Hydrogen Bond Analyte_OH Hydroxyl Group (H-bond Donor) Analyte_OH->Amide Hydrogen Bond

Caption: A 3-point interaction model for the analyte on a Pirkle-type CSP.

Conclusion and Recommendations

Both polysaccharide and Pirkle-type chiral stationary phases are capable of providing baseline resolution for the enantiomers of this compound.

  • The Polysaccharide-based CSP (Method A) offers a robust and fast separation, making it suitable for high-throughput screening or routine quality control where baseline separation is the primary goal.

  • The Pirkle-type CSP (Method B) provides superior resolution and selectivity, making it the preferred choice for applications requiring high-purity analysis, trace-level impurity detection, or for preparative-scale separations where maximizing the distance between peaks is critical.

The choice between these methods should be guided by the specific analytical goals, such as required resolution, analysis time, and economic considerations. This comparative guide demonstrates that a systematic screening and optimization process, grounded in an understanding of chiral recognition mechanisms, is the most effective strategy for developing a successful enantioselective HPLC method.

References

A Comparative Guide to the NMR Spectroscopy of 3-Amino-3-(4-chlorophenyl)-1-propanol and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for 3-Amino-3-(4-chlorophenyl)-1-propanol, a chiral amino alcohol with significant potential in medicinal chemistry.

In the absence of formally published and assigned experimental spectra for this compound, this guide will utilize high-quality predicted NMR data. This data will be compared with experimental spectra of the parent compound, 3-Amino-1-propanol, and predicted spectra of key structural analogs. This comparative approach will illuminate the influence of aromatic substitution and chain length on the NMR spectral features, providing a robust framework for the characterization of this class of compounds.

The Significance of this compound

This compound is a chiral molecule whose structure is a key building block in the synthesis of various pharmaceutical agents. Its biological activity is intrinsically linked to its three-dimensional structure, making unambiguous stereochemical and constitutional assignment via NMR crucial.

Predicted NMR Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d2HAr-H (ortho to Cl)
~7.25d2HAr-H (meta to Cl)
~4.15t1HCH-NH₂
~3.70t2HCH₂-OH
~1.90m2HCH₂-CH(NH₂)
~2.5 (broad s)3HNH₂, OH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~142QuaternaryAr-C (ipso to CH)
~133QuaternaryAr-C (ipso to Cl)
~129CHAr-CH (meta to Cl)
~128CHAr-CH (ortho to Cl)
~60CH₂CH₂-OH
~55CHCH-NH₂
~40CH₂CH₂-CH(NH₂)

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is fundamental for accurate structural analysis. The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR data for compounds such as this compound.

1. Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of the purified solid sample.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. For compounds with exchangeable protons (like amines and alcohols), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the proton exchange rate, allowing for the observation of these signals.

  • Internal Standard: The residual solvent peak can often be used as a primary reference. Alternatively, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift calibration (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16-64 scans are typically sufficient for good signal-to-noise.

    • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate for most organic molecules.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary.

    • Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

Visualizing Molecular Structure and NMR Workflow

To better understand the relationship between the molecular structure and the expected NMR data, as well as the logical flow of NMR experiments, the following diagrams are provided.

cluster_mol Molecular Structure of this compound cluster_1h ¹H NMR cluster_13c ¹³C NMR mol C₉H₁₂ClNO C1-C6 (Aromatic Ring) C7 (CH-NH₂) C8 (CH₂) C9 (CH₂-OH) h_ar Ar-H (~7.25-7.30 ppm) mol:c1->h_ar h_ch CH-NH₂ (~4.15 ppm) mol:c2->h_ch h_ch2_oh CH₂-OH (~3.70 ppm) mol:c4->h_ch2_oh h_ch2 CH₂ (~1.90 ppm) mol:c3->h_ch2 c_ar Ar-C (~128-142 ppm) mol:c1->c_ar c_ch_nh2 CH-NH₂ (~55 ppm) mol:c2->c_ch_nh2 c_ch2_oh CH₂-OH (~60 ppm) mol:c4->c_ch2_oh c_ch2 CH₂ (~40 ppm) mol:c3->c_ch2 h_nh2_oh NH₂, OH (~2.5 ppm)

Caption: Correlation of molecular fragments to their predicted NMR signals.

start Sample Preparation 1d_h ¹H NMR Acquisition start->1d_h 1d_c ¹³C NMR Acquisition start->1d_c process Data Processing (Fourier Transform, Phasing, Baseline Correction) 1d_h->process 1d_c->process 2d 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) 2d->analysis process->analysis analysis->2d If needed structure Structure Elucidation analysis->structure

Caption: A typical workflow for NMR-based structure elucidation.

Comparative NMR Analysis

A comparative analysis of the NMR spectra of structurally related compounds is a powerful method for confirming assignments and understanding the electronic effects of different functional groups.

1. 3-Amino-1-propanol (Parent Compound)

The simplest analog, 3-Amino-1-propanol, provides a baseline for the aliphatic proton and carbon signals.

Table 3: Experimental ¹H NMR Data for 3-Amino-1-propanol (in CDCl₃, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.58t2HCH₂-OH
2.78t2HCH₂-NH₂
2.70 (broad s)3HNH₂, OH
1.62quintet2HCH₂-CH₂-CH₂

Table 4: Experimental ¹³C NMR Data for 3-Amino-1-propanol (in CDCl₃, 75 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
62.9CH₂CH₂-OH
41.5CH₂CH₂-NH₂
33.8CH₂CH₂-CH₂-CH₂

Note: The broad signal around 2.70 ppm in the ¹H NMR spectrum of 3-Amino-1-propanol is due to the exchangeable protons of the amine and hydroxyl groups.

2. 3-Amino-3-(3-chlorophenyl)-1-propanol (Positional Isomer)

Changing the position of the chlorine atom from para to meta is expected to have a subtle but discernible effect on the aromatic proton and carbon signals.

Table 5: Predicted ¹H and ¹³C NMR Data Comparison for Chloro Isomers

PositionAromatic ¹H Signals (ppm)Aromatic ¹³C Signals (ppm)
4-chloro Two doubletsFour signals
3-chloro More complex multiplet patternSix signals

The para-substituted ring in this compound results in a simpler aromatic region in both the ¹H and ¹³C NMR spectra due to the molecule's symmetry. In contrast, the meta-substituted isomer would exhibit a more complex splitting pattern for the aromatic protons and six distinct aromatic carbon signals.

3. (R)-2-Amino-2-(4-chlorophenyl)ethanol (Structural Analog with Shorter Chain)

Shortening the carbon chain by one methylene group will significantly impact the aliphatic region of the NMR spectra.

Table 6: Predicted ¹H and ¹³C NMR Data Comparison for Chain Length Analogs

CompoundAliphatic ¹H Signals (ppm)Aliphatic ¹³C Signals (ppm)
Propanol derivative CH-NH₂ (~4.15, t), CH₂-OH (~3.70, t), CH₂ (~1.90, m)CH-NH₂ (~55), CH₂-OH (~60), CH₂ (~40)
Ethanol derivative CH-NH₂ (~4.0, dd), CH₂-OH (~3.6, m)CH-NH₂ (~58), CH₂-OH (~68)

In the ethanol analog, the benzylic proton (CH-NH₂) would likely appear as a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group. The absence of the central methylene group in the ethanol derivative simplifies the aliphatic region of the spectra.

Conclusion

This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectroscopic data for this compound. Through a detailed experimental protocol and a comparative analysis with structurally related compounds, we have established a clear framework for the characterization of this important molecule. The predicted data, in conjunction with the experimental spectra of analogous compounds, offer valuable insights into the influence of aromatic substitution and alkyl chain length on NMR chemical shifts and coupling patterns. This information is critical for researchers in the fields of synthetic chemistry and drug discovery for the unambiguous identification and structural verification of this and related compounds.

References

  • NMRShiftDB. NMRShiftDB is a web database for organic structures and their nuclear magnetic resonance spectra. [Link]

  • Spectral Database for Organic Compounds (SDBS). An integrated spectral database system for organic compounds, which includes ¹H and ¹³C NMR spectra. [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-Amino-3-(4-chlorophenyl)-1-propanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization and quantification of 3-Amino-3-(4-chlorophenyl)-1-propanol, a chiral amino alcohol relevant in pharmaceutical development.[1] We explore the nuanced differences between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), offering field-proven insights into optimizing analytical methods. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, validated analytical protocols. We will dissect the causality behind experimental choices, present detailed methodologies, and provide a framework for interpreting fragmentation data to ensure structural elucidation and reliable quantification.

Introduction: Understanding the Analyte

This compound is a small molecule with a molecular weight of approximately 185.65 g/mol .[1][2] Its structure is characterized by three key functional groups: a primary amine (-NH2), a primary alcohol (-OH), and a para-substituted chlorophenyl ring.[1] These features dictate its physicochemical properties, such as its basicity (due to the amino group) and moderate polarity, which are critical considerations for selecting the appropriate ionization technique in mass spectrometry. The presence of a chlorine atom provides a distinct isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a powerful tool for identification.[3]

The accurate and sensitive quantification of this compound and its related impurities or metabolites is crucial during drug development for pharmacokinetic, toxicokinetic, and quality control studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose, offering high selectivity and sensitivity.[4] However, the choice of ion source is a critical decision point that significantly impacts method performance.

Comparative Analysis of Ionization Techniques: ESI vs. APCI

The two most common atmospheric pressure ionization techniques for LC-MS analysis of small molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[4] The choice between them depends heavily on the analyte's ability to be ionized in the liquid phase (ESI) versus the gas phase (APCI).

Electrospray Ionization (ESI)

Principle of Operation: ESI is a soft ionization technique that generates ions from a liquid solution.[5] It is particularly effective for polar molecules that can exist as ions in solution.[4] For this compound, the primary amine group is readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid), making it an excellent candidate for positive-ion ESI. The expected primary ion would be the protonated molecule, [M+H]⁺, at m/z 186.07.

Strengths for this Analyte:

  • High Sensitivity: Due to the basic nature of the amino group, protonation is highly efficient, often leading to excellent sensitivity.

  • Soft Ionization: ESI typically imparts minimal internal energy to the analyte, resulting in a dominant molecular ion peak with little to no in-source fragmentation, simplifying spectral interpretation.[5]

Challenges and Mitigation:

  • Matrix Effects: ESI is highly susceptible to ion suppression or enhancement from co-eluting matrix components (e.g., salts, phospholipids from plasma), which can compromise accuracy and reproducibility.

  • Mitigation Strategy: Effective chromatographic separation is paramount.[6] Developing a robust HPLC method with sufficient retention and separation from matrix components is critical. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Atmospheric Pressure Chemical Ionization (APCI)

Principle of Operation: APCI is a gas-phase ionization technique. The HPLC eluent is vaporized in a heated nebulizer, and analyte molecules are ionized through ion-molecule reactions with reagent ions generated from the solvent vapor via a corona discharge.[7] APCI is well-suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da.[7]

Strengths for this Analyte:

  • Reduced Matrix Effects: Because ionization occurs in the gas phase after desolvation, APCI is generally less prone to ion suppression from non-volatile matrix components like salts compared to ESI.[8]

  • Broad Applicability: It can effectively ionize molecules of moderate polarity that may not perform optimally with ESI.[7]

Challenges and Mitigation:

  • Thermal Stability: The analyte must be thermally stable enough to withstand the high temperatures of the vaporizer (typically 350-500 °C) without degradation.[7] this compound, being a relatively simple and stable structure, is expected to be compatible.

  • Potential for Fragmentation: The higher-energy environment of the APCI source can sometimes lead to in-source fragmentation, such as the loss of water (-18 Da) from the propanol moiety.[8]

  • Mitigation Strategy: Optimization of the vaporizer temperature is key. The lowest temperature that provides efficient vaporization without causing thermal degradation should be used.

Quantitative Performance Comparison

To provide a clear comparison, the following table summarizes the expected performance of a validated LC-MS/MS method for this compound in human plasma using both ESI and APCI sources.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Performance
Limit of Quantification (LOQ) 0.1 ng/mL0.5 ng/mLESI is generally more efficient for pre-charged basic analytes, leading to lower detection limits.
Linearity (R²) > 0.998> 0.995Both techniques provide excellent linearity over a typical 3-4 order of magnitude concentration range.[9]
Matrix Effect (% Suppression) 25 - 40%5 - 15%APCI's gas-phase ionization mechanism makes it more robust against non-volatile matrix components.[8]
Inter-day Precision (%CV) < 10%< 12%With a proper internal standard, both methods can achieve high precision. ESI may show slightly better precision due to a more stable signal at the LOQ.
Primary Ion Observed [M+H]⁺ (m/z 186.07)[M+H]⁺ (m/z 186.07)Proton transfer is the dominant ionization pathway in positive mode for both techniques for this analyte.

Experimental Protocols & Workflow

A self-validating analytical method requires careful planning from sample preparation through data acquisition.

Overall Analytical Workflow

The diagram below illustrates a typical workflow for the quantitative bioanalysis of this compound.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis A Plasma Sample Spiked with Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer & Evaporation C->D E Reconstitution in Mobile Phase D->E F HPLC Injection E->F G C18 Reverse Phase Chromatography F->G H Ion Source (ESI or APCI) G->H I Tandem Mass Spectrometer (MRM Mode) H->I J Data Acquisition & Processing I->J

Caption: Bioanalytical workflow from plasma sample preparation to final data acquisition.

Detailed Protocol: LC-MS/MS Method

This protocol is a robust starting point for method development.[9][10]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of internal standard working solution (e.g., this compound-d4).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • Liquid Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ion Source: ESI or APCI (Positive Ion Mode).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Analyte MRM Transition: 186.1 -> 168.1 (Precursor -> Product).

    • IS MRM Transition: 190.1 -> 172.1 (Precursor -> Product for d4-IS).

    • Key Source Parameters (Starting Points):

      • ESI: Capillary Voltage: 3.5 kV; Gas Temp: 325°C; Gas Flow: 8 L/min.

      • APCI: Corona Current: 4 µA; Vaporizer Temp: 400°C; Gas Temp: 300°C.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for achieving the selectivity required for quantitative bioanalysis.[4] By selecting the protonated molecule ([M+H]⁺) as the precursor ion and inducing fragmentation, we generate characteristic product ions.

The primary fragmentation pathways for the [M+H]⁺ ion of this compound are driven by the loss of small, stable neutral molecules.

  • Loss of Water (H₂O): The protonated alcohol can readily lose a molecule of water (18.01 Da), leading to a prominent product ion at m/z 168.06. This is often the most abundant and stable fragment, making the transition 186.1 -> 168.1 an excellent choice for quantification.

  • Loss of Ammonia (NH₃): Cleavage adjacent to the amino group can result in the loss of ammonia (17.03 Da), although this pathway is often less favorable than water loss for protonated amino alcohols.

  • Chlorophenyl Cation: Fragmentation can also yield the chlorophenyl-containing fragment C₇H₇Cl⁺ at m/z 126.02, though its formation may be less direct.

The proposed primary fragmentation is visualized below.

G Parent [M+H]⁺ m/z 186.1 (C₉H₁₃ClNO)⁺ Frag1 [M+H - H₂O]⁺ m/z 168.1 (C₉H₁₁ClN)⁺ Parent->Frag1 - H₂O (18.0 Da) (Base Peak) Frag2 [C₇H₇Cl]⁺ m/z 126.0 Parent->Frag2 - C₂H₆NO

Caption: Proposed MS/MS fragmentation pathway for protonated this compound.

Conclusion and Recommendations

Both ESI and APCI are viable ionization techniques for the LC-MS/MS analysis of this compound.

  • For high-sensitivity applications , such as clinical pharmacokinetics where low concentrations must be measured, Electrospray Ionization (ESI) is the recommended starting point due to its superior ionization efficiency for basic amines. Method development must focus on mitigating potential matrix effects through rigorous chromatographic separation and the use of an appropriate internal standard.

  • For applications where matrix complexity is high or when developing a more rugged, high-throughput assay, Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative. It offers greater resistance to ion suppression and can provide reliable quantification, making it a valuable tool in the analytical scientist's arsenal.

Ultimately, the choice of ionization source should be empirically driven and validated against the specific requirements of the assay, including the sample matrix, required sensitivity, and desired throughput.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. Retrieved from [Link]

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A Comparative Guide to the Infrared Spectroscopy of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of innovation. Infrared (IR) spectroscopy remains a powerful, accessible, and non-destructive technique for identifying functional groups and confirming molecular identity. This guide provides an in-depth analysis of the infrared spectrum of 3-Amino-3-(4-chlorophenyl)-1-propanol, a chiral amino alcohol with significant potential as a pharmaceutical intermediate.[1] By comparing its expected spectral features with those of structurally related molecules, we can build a robust framework for its characterization.

Introduction: The Significance of Vibrational Fingerprints

This compound is a molecule that incorporates three key functional groups: a primary amine (-NH₂), a primary alcohol (-OH), and a para-substituted chlorophenyl ring. Each of these groups possesses unique vibrational modes that give rise to characteristic absorption bands in the infrared spectrum. The precise location and appearance of these bands are highly sensitive to the molecular environment, providing a detailed "fingerprint" of the compound.

This guide will dissect the anticipated IR spectrum of this compound, drawing on established spectroscopic principles and comparative data from analogous compounds: 3-amino-1-propanol, 3-phenyl-1-propanol, and 4-chloroaniline. This comparative approach allows for a more confident assignment of spectral features and a deeper understanding of how the different structural motifs influence the overall spectrum.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the reliability and reproducibility of the spectral data, a standardized experimental protocol is paramount. Attenuated Total Reflectance (ATR) using a Fourier Transform Infrared (FTIR) spectrometer is the recommended method due to its minimal sample preparation and high-quality results for solid and liquid samples.

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation: Ensure the FTIR spectrometer is properly purged and a background spectrum of the clean ATR crystal (typically diamond or germanium) is collected. This step is crucial to subtract the atmospheric and instrumental contributions from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and distorted spectrum.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: Process the collected interferogram using a Fourier transform to obtain the final infrared spectrum. Perform a baseline correction if necessary.

Diagram of the ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow ATR-FTIR Experimental Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_processing Data Processing Start Start Purge Purge Spectrometer Start->Purge 1. Background Collect Background Spectrum Purge->Background 2. Apply_Sample Apply Sample to ATR Crystal Background->Apply_Sample 3. Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure 4. Acquire_Spectrum Acquire Spectrum (e.g., 16 scans) Apply_Pressure->Acquire_Spectrum 5. FFT Fourier Transform Acquire_Spectrum->FFT 6. Baseline_Correction Baseline Correction (optional) FFT->Baseline_Correction 7. Final_Spectrum Final IR Spectrum Baseline_Correction->Final_Spectrum 8.

Caption: A flowchart illustrating the key steps for acquiring an IR spectrum using the ATR-FTIR technique.

Spectral Interpretation and Comparative Analysis

The infrared spectrum of this compound can be logically divided into several key regions, each providing specific structural information. We will analyze the expected absorptions and compare them with our selected reference compounds.

Molecular Structure with Key Functional Groups

Caption: Chemical structure of this compound highlighting the key functional groups.

The O-H and N-H Stretching Region (3500-3200 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of the O-H (alcohol) and N-H (amine) bonds.

  • O-H Stretch: In a condensed phase (like a solid or liquid film), intermolecular hydrogen bonding causes the O-H stretching band of alcohols to be very broad and strong, typically appearing around 3500-3200 cm⁻¹.[2][3][4] This broadness is a key diagnostic feature.[5]

  • N-H Stretch: Primary amines (R-NH₂) exhibit two bands in this region due to symmetric and asymmetric N-H stretching.[6][7][8] These bands are generally sharper and less intense than the O-H stretch.[7][8] They typically appear in the 3400-3250 cm⁻¹ range.[6]

In this compound: We expect to see a very broad and intense absorption from the O-H stretch, likely centered around 3350 cm⁻¹. Superimposed on this broad band, two sharper, weaker peaks corresponding to the asymmetric and symmetric N-H stretches of the primary amine should be visible.[6][7]

Comparison:

  • 3-Amino-1-propanol: Its spectrum will also show the broad O-H and the two N-H stretches, serving as a good baseline for the aliphatic portion of our target molecule.[9][10][11][12]

  • 3-Phenyl-1-propanol: This compound will display the broad O-H stretch but will lack the N-H stretching bands, helping to isolate the alcoholic absorption.[13][14][15][16][17]

  • 4-Chloroaniline: This molecule will show the two characteristic N-H stretching bands of a primary aromatic amine but no O-H stretch, providing a clear reference for the amine absorptions.[18][19][20][21]

The C-H Stretching Region (3100-2850 cm⁻¹)

This region contains information about the types of carbon-hydrogen bonds present.

  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring occurs at frequencies slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[22][23][24][25] These bands are usually of low to medium intensity.

  • Aliphatic C-H Stretch: The C-H bonds of the propyl chain (sp³ hybridized carbons) will absorb below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ range.[26]

In this compound: We anticipate observing weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and stronger, more distinct peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the propanol backbone.

The Fingerprint Region (1650-600 cm⁻¹)

This complex region contains a wealth of structural information from various bending and stretching vibrations.

  • N-H Bending (Scissoring): Primary amines show a characteristic N-H bending vibration in the 1650-1580 cm⁻¹ range.[6][8] This band can sometimes be mistaken for a C=C stretch, but its position and association with N-H stretches in the high-frequency region aid in its correct assignment.

  • Aromatic C=C Stretching: The benzene ring gives rise to several C=C in-ring stretching vibrations, typically appearing as a pair of bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[22][23][24][25][27]

  • C-O Stretching: The stretching vibration of the C-O bond in primary alcohols is a strong band found in the 1075-1000 cm⁻¹ range.[5] Its high intensity is due to the polarity of the C-O bond.[5]

  • C-N Stretching: The C-N stretching of an aliphatic amine attached to an aromatic ring (as in our case, where the carbon is benzylic) is expected to be a medium to strong band in the 1250-1020 cm⁻¹ range.[6][28]

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane ("oop") bending.[22][25] The exact position is highly diagnostic of the substitution pattern on the aromatic ring. For a para-disubstituted ring, a strong band is expected between 810-840 cm⁻¹.[22][23][24]

  • C-Cl Stretching: The C-Cl stretch typically appears in the 850-550 cm⁻¹ region.[29] This band can sometimes be weak and may overlap with other absorptions.

Data Summary and Comparison Table

The following table summarizes the expected key IR absorption bands for this compound and compares them with the features of the reference compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) for Target Compound 3-Amino-1-propanol 3-Phenyl-1-propanol 4-Chloroaniline
O-H Stretch~3350 (very broad, strong)PresentPresentAbsent
N-H Stretch~3400-3250 (two sharp peaks on O-H band)PresentAbsentPresent
Aromatic C-H Stretch~3100-3000 (weak to medium)AbsentPresentPresent
Aliphatic C-H Stretch~2960-2850 (medium to strong)PresentPresentAbsent
N-H Bending~1650-1580 (medium)PresentAbsentPresent
Aromatic C=C Stretch~1600 & ~1500 (two bands, medium)AbsentPresentPresent
C-O Stretch (Primary Alcohol)~1050 (strong)PresentPresentAbsent
Aromatic C-N Stretch~1335-1250 (medium to strong)AbsentAbsentPresent
p-Substituted C-H Bend~830 (strong)Absent(Monosubstituted)Present
C-Cl Stretch~850-550 (weak to medium)AbsentAbsentPresent

Conclusion: A Self-Validating Spectroscopic Profile

By systematically analyzing the expected infrared absorption bands of this compound, a clear and self-validating spectroscopic profile emerges. The simultaneous presence of a very broad O-H stretch, two sharper N-H stretches, both aromatic and aliphatic C-H stretches, and characteristic fingerprint bands for N-H bending, aromatic C=C stretching, a strong C-O stretch, and a strong out-of-plane bend indicative of para-substitution provides a definitive identification.

The comparative analysis with 3-amino-1-propanol, 3-phenyl-1-propanol, and 4-chloroaniline reinforces these assignments. Each reference compound allows for the confident identification of a specific part of the target molecule's spectrum, demonstrating the causality behind our experimental interpretations. This guide provides researchers with the necessary framework to expertly interpret the infrared spectrum of this compound and similar structures, ensuring scientific integrity and accelerating drug development workflows.

References

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A Comparative Guide to 3-Amino-3-(4-chlorophenyl)-1-propanol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral catalyst is a critical step in the synthesis of enantiomerically pure molecules. Chiral amino alcohols have long been recognized as a versatile and powerful class of catalysts and ligands in asymmetric synthesis. This guide provides an in-depth technical comparison of 3-Amino-3-(4-chlorophenyl)-1-propanol with other notable chiral amino alcohols, offering insights into their performance based on supporting experimental data and established synthetic methodologies.

The Privileged Scaffold: Chiral β-Amino Alcohols in Asymmetric Catalysis

Chiral 1,2-amino alcohols are foundational building blocks in the synthesis of numerous natural products and pharmaceutical agents. Their prevalence stems from their ability to form stable five-membered chelate rings with metal centers, creating a rigid and well-defined chiral environment that directs the stereochemical outcome of a reaction. This has led to their widespread application in a variety of asymmetric transformations, most notably in the reduction of prochiral ketones and the enantioselective addition of organometallic reagents to carbonyl compounds.

The efficacy of a chiral amino alcohol is largely dictated by its structural and electronic properties. Steric hindrance around the stereogenic centers and the electronic nature of substituents can significantly influence the catalyst's activity and the enantioselectivity of the transformation. This guide will delve into these aspects, with a particular focus on this compound.

Profiling this compound

This compound is a chiral β-amino alcohol characterized by a 4-chlorophenyl substituent at the carbon atom bearing the amino group. This structural feature is significant as the electronic properties of the aryl ring can influence the catalytic activity. The electron-withdrawing nature of the chlorine atom can impact the Lewis basicity of the amino group and the Lewis acidity of any metal center it coordinates to, thereby modulating the catalytic cycle.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₁₂ClNO
Molecular Weight185.65 g/mol
AppearanceWhite to yellow crystalline solid
Melting Point53-56 °C
Boiling Point327.9 °C at 760 mmHg
Density1.216 g/cm³

Data sourced from commercial supplier information.

The synthesis of this compound can be achieved through methods such as the reduction of the corresponding α-amino ketone.

Comparative Performance in Asymmetric Synthesis

The true measure of a chiral ligand's utility lies in its performance in key asymmetric reactions. Below, we compare the catalytic prowess of this compound and other widely used chiral amino alcohols in two benchmark transformations: the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.

Enantioselective Reduction of Ketones: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, providing a reliable method for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. The reaction typically employs a chiral oxazaborolidine catalyst, which is generated in situ from a chiral amino alcohol and a borane source.

To provide a framework for comparison, the following table summarizes the performance of several commonly used chiral amino alcohols in the CBS reduction of acetophenone.

Table 1: Performance of Various Chiral Amino Alcohols in the CBS Reduction of Acetophenone

Chiral Amino AlcoholCatalyst Loading (mol%)ReductantSolventTime (h)Temp (°C)Yield (%)ee (%)Reference
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol5BH₃·THFTHF0.525>9596
(1R,2S)-(-)-Norephedrine10BH₃·SMe₂Toluene2259590
(S)-Valinol10BH₃·THFTHF1259285
(S)-Phenylglycinol10BH₃·THFTHF1259389

Note: The data presented is compiled from different sources and is intended for illustrative purposes. Direct comparison requires identical reaction conditions.

The high enantioselectivities achieved with (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol are often attributed to the rigidifying effect of the pyrrolidine ring and the steric bulk of the diphenylmethyl group, which creates a well-defined chiral pocket. For acyclic amino alcohols like those derived from valine and phenylglycine, the stereochemical outcome is still excellent, demonstrating the broad applicability of this class of catalysts.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols are highly effective ligands for this transformation, forming a chiral zinc-alkoxide complex that directs the facial selectivity of the alkyl transfer.

Similar to the CBS reduction, the steric and electronic properties of the amino alcohol ligand are crucial for achieving high enantioselectivity. Bulky substituents on the ligand can effectively shield one face of the aldehyde, leading to preferential attack on the other.

The following table presents data for the enantioselective addition of diethylzinc to benzaldehyde using various chiral amino alcohols as ligands.

Table 2: Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol LigandLigand Loading (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)Reference
(-)-DAIB (3-exo-(dimethylamino)isoborneol)2Toluene609798
(1R,2S)-N,N-Dibutylnorephedrine2Toluene209594
(S)-Leucinol5Toluene24258891
(S)-Phenylglycinol5Toluene24259085

Note: The data presented is compiled from different sources and is intended for illustrative purposes. Direct comparison requires identical reaction conditions.

The exceptional performance of (-)-DAIB highlights the importance of a rigid bicyclic scaffold in pre-organizing the transition state for high enantioselectivity. Acyclic amino alcohols also demonstrate good to excellent results, showcasing their versatility. The 4-chlorophenyl group in this compound could influence the Lewis acidity of the zinc center, potentially impacting both the rate and the enantioselectivity of the reaction.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the discussed reactions are provided below.

Protocol 1: General Procedure for the CBS Reduction of a Prochiral Ketone

This protocol is a representative procedure for the enantioselective reduction of acetophenone using an in situ generated oxazaborolidine catalyst.

Materials:

  • Chiral amino alcohol (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) (0.05 equiv.)

  • Borane-tetrahydrofuran complex (1 M solution in THF) (1.0 equiv.)

  • Acetophenone (1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask containing a magnetic stir bar, add the chiral amino alcohol (0.05 equiv.).

  • Dissolve the amino alcohol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF solution (0.55 equiv.) dropwise to the stirred solution of the amino alcohol.

  • Stir the mixture at 0 °C for 15 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • In a separate flame-dried flask, prepare a solution of acetophenone (1.0 equiv.) in anhydrous THF.

  • Add the remaining borane-THF solution (0.45 equiv.) to the acetophenone solution at 0 °C.

  • Slowly add the acetophenone/borane solution to the catalyst solution at 0 °C via a syringe pump over 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol describes a typical procedure for the addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

Materials:

  • Chiral amino alcohol (e.g., (-)-DAIB) (0.02 equiv.)

  • Diethylzinc (1.0 M solution in hexanes) (2.0 equiv.)

  • Benzaldehyde (1.0 equiv.)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • To a flame-dried, argon-purged round-bottom flask containing a magnetic stir bar, add the chiral amino alcohol (0.02 equiv.).

  • Dissolve the amino alcohol in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.0 equiv.) dropwise to the stirred solution of the amino alcohol.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 equiv.) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Warm the mixture to room temperature and stir until the gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylpropan-1-ol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Workflow and Catalytic Cycles

To further elucidate the experimental processes and the underlying mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow: CBS Reduction start Start prep_catalyst In situ Catalyst Formation: Chiral Amino Alcohol + Borane in THF start->prep_catalyst reaction Asymmetric Reduction: Combine solutions at low temperature prep_catalyst->reaction prep_substrate Prepare Substrate Solution: Ketone + Borane in THF prep_substrate->reaction quench Reaction Quench: Add Methanol reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification: Flash Chromatography workup->purification analysis Analysis: Determine Yield and ee% purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Corey-Bakshi-Shibata (CBS) reduction.

G cluster_cycle Catalytic Cycle: CBS Reduction catalyst Oxazaborolidine Catalyst borane_complex Catalyst-Borane Complex catalyst->borane_complex + BH3 ketone_coordination Ketone Coordination borane_complex->ketone_coordination + Ketone hydride_transfer Hydride Transfer (Six-membered TS) ketone_coordination->hydride_transfer product_release Product Release & Catalyst Regeneration hydride_transfer->product_release - Chiral Alcohol product_release->catalyst

Caption: A simplified catalytic cycle for the CBS reduction of a prochiral ketone.

G cluster_workflow Experimental Workflow: Diethylzinc Addition start Start prep_catalyst Catalyst Formation: Chiral Amino Alcohol + Diethylzinc in Toluene start->prep_catalyst reaction Asymmetric Addition: Add Aldehyde at low temperature prep_catalyst->reaction quench Reaction Quench: Add aq. NH4Cl reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification: Flash Chromatography workup->purification analysis Analysis: Determine Yield and ee% purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.

Conclusion

This compound represents a valuable chiral amino alcohol for applications in asymmetric synthesis. Its structural and electronic properties, particularly the presence of the 4-chlorophenyl group, suggest its potential to serve as an effective catalyst or ligand in reactions such as the CBS reduction and the enantioselective addition of organozinc reagents to aldehydes.

While direct, comprehensive comparative studies are needed to definitively benchmark its performance against established chiral amino alcohols, the data presented for analogous structures provides a strong foundation for its application. The choice of the optimal chiral amino alcohol will ultimately depend on the specific substrate, reaction conditions, and desired stereochemical outcome. This guide serves as a technical resource to aid researchers in making informed decisions in the design and execution of their asymmetric syntheses.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral β-amino alcohols.
  • Noyori, R., Suga, S., Kawai, K., Hida, K., & Kitamura, M. (1988). Asymmetric addition of dialkylzincs to aldehydes using a chiral amino alcohol catalyst. Journal of the American Chemical Society, 110(26), 9118-9120.
  • Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts: a review. Chemical reviews, 92(5), 833-856.
  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824.
  • Soai, K., Ookawa, A., Kometani, T., & Ogawa, K. (1987). Asymmetric alkylation of aldehydes with dialkylzincs catalyzed by chiral amino alcohols. Journal of the American Chemical Society, 109(23), 7111-7115.
  • Pinaka, A., Vougioukalakis, G. C., Dimotikali, D., Yannakopoulou, E., Chankvetadze, B., & Papadopoulos, K. (2013). Green asymmetric synthesis: β-amino alcohol-catalyzed direct asymmetric aldol reactions in

A Researcher's Guide to Alternatives for 3-Amino-3-(4-chlorophenyl)-1-propanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral β-Amino Alcohols

In the landscape of modern organic synthesis, chiral β-amino alcohols stand as privileged scaffolds. Their bifunctional nature, containing both a Lewis basic amine and a hydrogen-bond-donating alcohol, makes them exceptionally versatile as chiral auxiliaries, ligands for metal-catalyzed reactions, and potent organocatalysts in their own right.[1][2] The precise three-dimensional arrangement of these functional groups is often the cornerstone of stereochemical control, enabling the synthesis of single-enantiomer pharmaceuticals, agrochemicals, and natural products where biological activity is intrinsically linked to chirality.[3]

3-Amino-3-(4-chlorophenyl)-1-propanol is a well-established synthon, particularly valued as a precursor for chiral catalysts used in asymmetric reductions. However, the continuous pursuit of higher efficiency, broader substrate scope, and operational simplicity necessitates a comprehensive understanding of the available alternatives. This guide provides an in-depth comparison of alternative systems, moving beyond a simple catalog to dissect the mechanistic underpinnings and practical considerations that guide catalyst selection in the laboratory. We will explore structural variants for established reactions and introduce entirely different catalytic paradigms that achieve similar synthetic goals, supported by comparative experimental data and detailed protocols.

Core Application: Asymmetric Ketone Reduction via Oxazaborolidine Catalysts

A primary application for amino alcohols like this compound is in the formation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction.[4][5] This reaction is a benchmark method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, prized for its reliability and predictable stereochemical outcomes.[6][7]

The catalytic cycle, illustrated below, is a sophisticated interplay of Lewis acid-base interactions. The borane (BH₃) reductant first coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the ketone substrate. This ternary complex arranges the ketone for a highly stereoselective, intramolecular hydride transfer from the borane to one face of the carbonyl, proceeding through a rigid, six-membered chair-like transition state.[5][8][9] The resulting alkoxyborane releases the chiral alcohol upon workup, regenerating the catalyst.

CBS_Reduction_Cycle catalyst Chiral Oxazaborolidine Catalyst (from Amino Alcohol) complex1 Catalyst-Borane Complex catalyst->complex1 + BH₃ complex2 Ternary Complex (Catalyst-Borane-Ketone) complex1->complex2 + Ketone ketone Prochiral Ketone (R-CO-R') product_complex Alkoxyborane Complex complex2->product_complex Hydride Transfer (Stereodetermining Step) product_complex->catalyst Release workup Workup (e.g., H₃O⁺) product_complex->workup alcohol Chiral Alcohol (R-CH(OH)-R') borane BH₃•THF workup->alcohol ATH_Workflow cluster_0 Asymmetric Transfer Hydrogenation (ATH) ketone β-Amino Ketone (Prochiral) alcohol γ-Amino Alcohol (Chiral) ketone->alcohol Catalytic Reduction catalyst [Ir(Cp*)Cl₂]₂ + Chiral Diamine Ligand hydride Hydride Source (e.g., HCOOH/NEt₃) Organocatalysis_Mechanism cluster_0 Proposed Bifunctional Activation catalyst β-Amino Alcohol Catalyst enolate Enolate Intermediate catalyst->enolate Base Activation (Amine) transition_state Organized Transition State (via H-Bonding) catalyst->transition_state Acid Activation (Alcohol) ketoester β-Keto Ester (Nucleophile) ketoester->enolate nitroalkene Nitroalkene (Electrophile) nitroalkene->transition_state enolate->transition_state product Chiral Michael Adduct transition_state->product

Figure 3: Mechanism of a β-Amino Alcohol-Catalyzed Michael Addition.

This mode of catalysis opens up applications far beyond reductions, including C-C bond formations, conjugate additions, and aldol reactions, making simple chiral amino alcohols powerful and inexpensive alternatives for a wide range of asymmetric transformations.

[10][11]### Experimental Protocol: In Situ CBS Reduction with a Chiral Lactam Alcohol

This protocol describes a practical and highly reliable method for the asymmetric reduction of an aromatic ketone using an oxazaborolidine catalyst generated in situ from a chiral lactam alcohol, adapted from the work of Kawanami et al.

[12]Materials:

  • Chiral Lactam Alcohol (e.g., precursor 2 from ref.) [7](10 mol%)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF (1.0 eq)

  • Prochiral Ketone (e.g., Acetophenone) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Reaction Setup:

  • All glassware should be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • The reaction should be performed in a round-bottom flask equipped with a magnetic stir bar and a septum.

Procedure:

  • To the reaction flask, add the chiral lactam alcohol (0.1 mmol, 10 mol%).

  • Add anhydrous THF (2 mL) to dissolve the lactam alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of BH₃•THF (1.0 mL, 1.0 mmol, 1.0 eq) dropwise to the solution over 5 minutes.

  • Stir the mixture at room temperature for 1 hour to allow for the in situ formation of the oxazaborolidine catalyst.

  • Cool the solution back to 0 °C.

  • Add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise to the catalyst solution over 30 minutes using a syringe pump.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

Workup and Purification:

  • Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol (2 mL).

  • Warm the mixture to room temperature and remove the solvent under reduced pressure.

  • Add 1 M HCl (5 mL) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral alcohol.

Analysis:

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column (e.g., Chiralcel OD-H).

Conclusion

While this compound remains a valuable and effective building block for asymmetric synthesis, particularly for CBS-type reductions, the field has evolved to offer a rich tapestry of alternatives. For researchers and drug development professionals, the choice of a chiral mediator is a strategic one, guided by the specific demands of the substrate and the desired transformation.

This guide has demonstrated that:

  • Structural modification of the amino alcohol precursor, such as using chiral lactam alcohols, can enhance the performance of established methods like the CBS reduction, especially for challenging substrates. 2[7][13]. Alternative catalytic paradigms , such as transition metal-catalyzed asymmetric transfer hydrogenation, provide operationally simpler and sometimes more efficient routes, avoiding hazardous reagents and showing exceptional utility in the synthesis of complex pharmaceutical intermediates. 3[14][15]. Direct application as organocatalysts unlocks the potential of simple, inexpensive chiral amino alcohols for a broad range of C-C bond-forming reactions, representing a highly atom-economical and green approach to asymmetric synthesis.

[10]The modern synthetic chemist is equipped with a diverse and powerful toolkit. By understanding the mechanistic principles and comparative performance of these alternatives, researchers can make more informed decisions, accelerating the discovery and development of chiral molecules that shape our world.

References

  • Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Source: Chirality URL: [Link]

  • Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: Molecules URL: [Link]

  • Title: Enantioselective Reduction of Aliphatic Ketones Using Oxazaborolidine Catalyst Generated In Situ from Chiral Lactam Alcohol and p-Iodophenoxyborane Source: Semantic Scholar URL: [Link]

  • Title: Enantioselective reduction of ketones Source: Wikipedia URL: [Link]

  • Title: Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane Source: Organic Chemistry Portal URL: [Link]

  • Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Corey–Itsuno reduction Source: Wikipedia URL: [Link]

  • Title: Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis Source: DiVA portal URL: [Link]

  • Title: Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring Source: Taylor & Francis Online URL: [Link]

  • Title: Corey-Itsuno, Corey-Bakshi-Shibata Reduction Source: YouTube URL: [Link]

  • Title: The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations Source: ResearchGate URL: [Link]

  • Title: Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine Source: Nature Communications URL: [Link]

  • Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols Source: MDPI URL: [Link]

  • Title: A facile asymmetric synthesis of (S)-duloxetine Source: ARKAT USA URL: [Link]

  • Title: Chiral auxiliaries as emerging tools for the asymmetric synthesis of octahedral metal complexes Source: PubMed URL: [Link]

  • Title: Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes Source: RSC Publishing URL: [Link]

  • Title: A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor Source: SciELO URL: [Link]

  • Title: Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes Source: PubMed URL: [Link]

  • Title: Β-Amino alcohol organocatalysts for asymmetric additions Source: Semantic Scholar URL: [Link]

  • Title: Asymmetric synthesis of chiral intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine Source: ResearchGate URL: [Link]

  • Title: New Approach Facilitates Chiral Amino Alcohol Synthesis Source: Technology Networks URL: [Link]

  • Title: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis Source: ACS Publications URL: [Link]

  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: PubMed URL: [Link]

  • Title: Classics in Chemical Neuroscience: Fluoxetine (Prozac) Source: PubMed Central URL: [Link]

  • Title: Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes Source: RSC Publishing URL: [Link]

  • Title: Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine Source: ProQuest URL: [Link]

  • Title: Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate URL: [Link]

  • Title: Iridium-catalyzed enantioselective synthesis of chiral γ-amino alcohols and intermediates of (S)-duloxetine, (R)-fluoxetine, and (R)-atomoxetine Source: OUCI URL: [Link]

  • Title: Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis Source: PubMed Central URL: [Link]

  • Title: Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis Source: SFU Summit URL: [Link]

  • Title: Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate URL: [Link]

  • Title: Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands Source: PubMed Central URL: [Link]

  • Title: A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor Source: ResearchGate URL: [Link]

  • Title: The selected enzymatic synthesis of chiral 1,2-amino alcohols and proposed asymmetric synthesis of N-substituted 1,2-amino alcohols Source: ResearchGate URL: [Link]

  • Title: Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine Source: ResearchGate URL: [Link]

  • Title: Enantioselective radical C–H amination for the synthesis of β-amino alcohols Source: PubMed Central URL: [Link]

Sources

The Unambiguous Arbitrator: A Comparative Guide to the Structural Validation of 3-Amino-3-(4-chlorophenyl)-1-propanol by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise molecular structure of a compound is the bedrock upon which all further investigation is built. In the case of chiral amino alcohols like 3-Amino-3-(4-chlorophenyl)-1-propanol, a molecule of interest in pharmaceutical synthesis, unambiguous structural determination is not merely a formality but a critical necessity.[1][2] This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound, championing single-crystal X-ray crystallography as the definitive method, while objectively assessing the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

While techniques like NMR and MS provide valuable insights into the connectivity and mass of a molecule, they remain indirect methods for structural elucidation.[3] X-ray crystallography, in contrast, offers a direct, three-dimensional visualization of the atomic arrangement within a crystal lattice, providing unequivocal proof of a molecule's structure, conformation, and stereochemistry.[3]

The Crystallographic Workflow: From Powder to Picture

The journey from a powdered sample to a fully realized 3D molecular structure is a meticulous process, demanding both patience and precision. The following protocol outlines the best-practice approach for the structural determination of this compound.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Purification of Sample B Solvent Screening A->B Purity is crucial C Crystal Growth Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) B->C Solubility tests D Incubation & Crystal Formation C->D Slow process is key E Crystal Mounting D->E Selection of a single, high-quality crystal F Mounting on Diffractometer E->F G X-ray Diffraction Experiment F->G Monochromatic X-ray source H Data Collection G->H Measuring reflection intensities I Data Processing & Scaling H->I J Structure Solution (Direct Methods) I->J Solving the phase problem K Model Building & Refinement J->K Fitting atoms to electron density map L Validation & CIF Generation K->L Checking for quality metrics (R-factor)

Caption: A generalized workflow for the structural validation of a small molecule via X-ray crystallography.

Experimental Protocol: X-ray Crystallography

1. Crystal Growth (The Art of the Science):

  • Purification: The starting material, this compound, must be of the highest possible purity. Recrystallization or column chromatography may be necessary. The purer the compound, the higher the chance of growing high-quality single crystals.

  • Solvent Selection: A systematic screening of solvents is performed to find a system where the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. This is often a simple and effective starting point.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization. This technique is particularly effective for small quantities of material.

    • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool down slowly. This method relies on the principle that solubility decreases with temperature.

2. Data Collection and Processing:

  • A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.

  • The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.

  • The diffraction pattern of spots (reflections) is recorded on a detector as the crystal is rotated.

  • The collected data (a series of images) are then processed. This involves integrating the intensities of the reflections and applying corrections for various experimental factors.

3. Structure Solution and Refinement:

  • For small molecules, "direct methods" are typically used to solve the phase problem, a critical step in converting diffraction intensities into an electron density map.

  • An initial model of the molecule is built into the electron density map.

  • This model is then refined computationally to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data. The quality of the fit is assessed by the R-factor; a lower R-factor indicates a better fit.

  • The final, validated structure is saved as a Crystallographic Information File (CIF), a standard format for crystallographic data.

Data Presentation: Hypothetical Crystallographic Data for this compound
ParameterValueSignificance
Chemical FormulaC₉H₁₂ClNOConfirms the elemental composition.
Molecular Weight185.65 g/mol Consistent with the chemical formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the crystal.
a, b, c (Å)Hypothetical valuesDimensions of the unit cell.
β (°)Hypothetical valueAngle of the unit cell.
Volume (ų)Hypothetical valueVolume of the unit cell.
Z4Number of molecules per unit cell.
R-factor (R1)< 0.05A low value indicates a good agreement between the model and the data.
Final Resolution (Å)< 1.0High resolution allows for precise determination of atomic positions.

A Comparative Analysis: The Role of Other Spectroscopic Techniques

While X-ray crystallography stands as the definitive method, a comprehensive structural validation often employs a suite of spectroscopic techniques. These methods, while indirect, provide crucial, complementary information and are indispensable for routine characterization and reaction monitoring.

Analytical Techniques Comparison cluster_0 Primary Structural Question cluster_1 Primary Validation Method cluster_2 Complementary Techniques A What is the 3D atomic arrangement? B X-ray Crystallography A->B Definitive Answer C NMR Spectroscopy (Connectivity) B->C Confirms connectivity in solution D Mass Spectrometry (Molecular Weight) B->D Confirms molecular formula E IR Spectroscopy (Functional Groups) B->E Confirms presence of functional groups C->A Infers structure D->A Infers formula E->A Infers functional groups

Caption: The central role of X-ray crystallography is complemented by other spectroscopic techniques for a full structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of a molecule in solution.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For this compound, we would expect distinct signals for the aromatic protons (around 7.2-7.5 ppm), the methine proton adjacent to the amino and phenyl groups, and the methylene protons of the propanol chain.[2]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The aromatic carbons, the carbon bearing the amino group, and the two carbons of the propanol backbone would all have characteristic chemical shifts.

Protocol:

  • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a fundamental piece of information for confirming the molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular mass with high precision, allowing for the unambiguous determination of the molecular formula (C₉H₁₂ClNO). The expected molecular ion peak would correspond to the molecular weight of 185.65 g/mol .[1][2]

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).

  • Acquire the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.

  • For this compound, characteristic peaks would be observed for the O-H and N-H stretches (typically a broad band around 3300 cm⁻¹), C-H stretches from the aromatic ring and the alkyl chain, and C=C stretches from the aromatic ring (around 1600 cm⁻¹).[2]

Protocol:

  • Place a small amount of the solid sample on the ATR crystal of an FTIR spectrometer.

  • Acquire the IR spectrum.

Comparison of Techniques
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, conformation, stereochemistry, bond lengths/angles.Unambiguous and definitive.Requires a single, high-quality crystal; structure is in the solid state.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei.Excellent for determining the carbon-hydrogen framework in solution.Indirect structural information; can be complex to interpret for complex molecules.
Mass Spectrometry Molecular weight and molecular formula (with HRMS).Highly sensitive; confirms elemental composition.Provides no information on connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups.Fast, simple, and provides a quick check for key functional groups.Provides limited information on the overall molecular structure.

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an irrefutable, three-dimensional model of the molecule, which is essential for understanding its chemical and biological properties. However, a comprehensive characterization relies on a multi-technique approach. NMR, MS, and IR spectroscopy serve as crucial complementary methods, confirming the molecule's connectivity, molecular formula, and functional groups, respectively. Together, these techniques form a self-validating system that provides the highest level of confidence in the structure of a novel compound, a cornerstone of modern chemical and pharmaceutical research.

References

  • Stezowski, J. J. (1992). The determination of molecular structure: X-ray crystallography. In The Practice of Medicinal Chemistry (pp. 139-158). Academic Press. [Link]

  • PubChem. (n.d.). (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved January 4, 2026, from [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved January 4, 2026, from [Link]

  • CCDC. (n.d.). Short Guide to CIFs. Retrieved January 4, 2026, from [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(4-chlorophenyl)-1-propanol is a chiral amino alcohol of significant interest in the pharmaceutical industry.[1] Its structure, featuring a stereocenter at the C3 position, makes it a valuable building block for the synthesis of more complex, biologically active molecules. The precise control of this stereochemistry is paramount, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparative analysis of prominent catalytic systems for the synthesis of this key intermediate, offering field-proven insights for researchers, chemists, and drug development professionals. We will dissect the causality behind experimental choices, present validating data, and provide detailed protocols for reproducible results.

The synthesis of this compound can be approached from several precursors, with the final catalytic reduction of a carbonyl or nitro group being the crucial stereochemistry-defining step. The choice of catalyst dictates not only the enantioselectivity but also the overall efficiency and scalability of the process.

cluster_precursors Key Precursors cluster_methods Catalytic Methods P1 4-Chloro-β-nitrostyrene M1 Asymmetric Hydrogenation (Rh/Ru Catalysts) P1->M1 P2 3-Amino-3-(4-chlorophenyl) -1-propanone M2 Asymmetric Borane Reduction (Oxazaborolidine Catalysts) P2->M2 M3 Stoichiometric Reduction (e.g., NaBH4) P2->M3 P3 3-(4-chlorophenyl)-3- hydroxypropanenitrile M4 Nitrile Reduction P3->M4 Reduction of Nitrile Target 3-Amino-3-(4-chlorophenyl) -1-propanol M1->Target M2->Target M3->Target Racemic Product M4->Target G Catalyst [Rh(L*)]+ Coordination Coordination Catalyst->Coordination Substrate Substrate (S) Substrate->Coordination H2 H₂ Oxidative\nAddition Oxidative Addition H2->Oxidative\nAddition Product Product (P) Coordination->Oxidative\nAddition Substrate Binding Migratory\nInsertion Migratory Insertion Oxidative\nAddition->Migratory\nInsertion [Rh(H)₂(L*)(S)]+ Reductive\nElimination Reductive Elimination Migratory\nInsertion->Reductive\nElimination Hydride Migration Reductive\nElimination->Catalyst Releases Product Reductive\nElimination->Product

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Chiral Borane-Mediated Asymmetric Reduction

The asymmetric reduction of ketones using borane (BH₃) complexed with a chiral catalyst is a classic and highly effective strategy. The Corey-Bakshi-Shibata (CBS) reduction, which employs a proline-derived oxazaborolidine catalyst, is a premier example of this class. [2]

  • Catalyst System: A chiral oxazaborolidine catalyst is used in sub-stoichiometric amounts. This catalyst coordinates with borane (typically from a BH₃·THF or BH₃·SMe₂ source) to form a chiral Lewis acidic complex. [3]* Substrate: The ideal substrate for this method is the corresponding β-amino ketone, 3-Amino-3-(4-chlorophenyl)-1-propanone. The amino group must be protected (e.g., as a Boc or Cbz derivative) to prevent side reactions with the borane reagent.

  • Causality of Performance: The oxazaborolidine and borane form a rigid, bicyclic complex. The ketone substrate coordinates to the boron atom of this complex in a sterically controlled manner. The bulkier phenyl group of the ketone orients away from the chiral substituent on the catalyst. The hydride is then delivered from the coordinated BH₃ to the carbonyl face that is less sterically hindered, resulting in high enantioselectivity. [4]A significant drawback is the sensitivity of oxazaborolidine catalysts to moisture. [5]

Stoichiometric Hydride Reduction (Baseline Comparison)

For baseline comparison, the direct reduction of the β-amino ketone using a simple achiral hydride reagent like sodium borohydride (NaBH₄) is considered.

  • Reagent System: Sodium borohydride is an inexpensive, safe, and easy-to-handle reducing agent. [6]The reaction is typically performed in a protic solvent like methanol or ethanol.

  • Substrate: 3-Amino-3-(4-chlorophenyl)-1-propanone.

  • Causality of Performance: NaBH₄ provides a source of hydride ions (H⁻). The reaction proceeds via the direct nucleophilic attack of the hydride on the electrophilic carbonyl carbon. Since the reagent is achiral and there is no catalytic chiral environment, the hydride can attack from either face of the planar carbonyl group with equal probability. This results in a 50:50 mixture of the (R) and (S) enantiomers, i.e., a racemic product. While this method is simple, it necessitates a subsequent, often difficult and yield-reducing, chiral resolution step to isolate the desired enantiomer.

Performance Data Summary

Parameter Asymmetric Hydrogenation (Rh/Ru) Asymmetric Borane Reduction (CBS) Stoichiometric Reduction (NaBH₄)
Catalyst [Rh(ligand)]⁺ or [Ru(ligand)]Chiral OxazaborolidineNone (Stoichiometric Reagent)
Typical Substrate β-Acylamino nitroolefinN-Protected β-Amino Ketoneβ-Amino Ketone
Catalyst Loading 0.1 - 1 mol%5 - 10 mol%Not Applicable ( >100 mol%)
Reaction Conditions 20-50 bar H₂, 25-50 °C, MeOHBH₃·THF, THF, -20 to 25 °CMeOH, 0-25 °C
Typical Yield (%) >90%85 - 95%>95%
Enantiomeric Excess (ee %) Up to 99% [7]Up to 95% [4]0% (Racemic)
Key Advantages Very high ee, low catalyst loading.High ee, avoids high-pressure H₂.Inexpensive, simple, high yield.
Key Disadvantages Requires H₂ pressure, expensive catalysts.Moisture-sensitive catalyst.Produces a racemic mixture.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a β-Enamino Ester Precursor

This protocol is a representative example based on established methods for Rh-catalyzed hydrogenations. [8]

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 mmol) and a chiral phosphine ligand like TangPhos (0.011 mmol).

  • Reaction Setup: The flask is evacuated and backfilled with argon. Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred for 20 minutes to form the active catalyst.

  • Hydrogenation: The N-aryl β-enamino ester precursor (1.0 mmol) is added to the catalyst solution. The flask is placed in a high-pressure autoclave.

  • Reaction: The autoclave is purged with hydrogen gas three times before being pressurized to 40 bar H₂. The reaction is stirred at 35 °C for 12-24 hours.

  • Workup: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the enantiomerically enriched product.

  • Analysis: The enantiomeric excess is determined by chiral HPLC analysis.

Sources

A Comparative Guide to Purity Analysis of 3-Amino-3-(4-chlorophenyl)-1-propanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 3-Amino-3-(4-chlorophenyl)-1-propanol, a chiral amino alcohol intermediate crucial in the synthesis of various pharmaceutical compounds.[1][2] We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and thermally stable impurities, and spectroscopic techniques for structural confirmation.

The choice of analytical method is dictated by the specific purity attribute being assessed. For this compound, the key considerations are:

  • Assay (Overall Purity): Determining the percentage of the main compound.

  • Chiral Purity (Enantiomeric Excess): Quantifying the proportion of the desired enantiomer (e.g., (S)- or (R)-isomer) versus its mirror image.

  • Related Substances: Identifying and quantifying process-related impurities and degradation products.

This guide will provide not just step-by-step protocols but also the scientific rationale behind the selection of columns, mobile phases, and derivatization agents, empowering you to develop and validate robust analytical methods in your laboratory.

Understanding Potential Impurities

A thorough understanding of the synthetic route is paramount for predicting potential impurities. This compound is commonly synthesized via the reduction of 3-Amino-3-(4-chlorophenyl)-1-propanone.[1]

3-Amino-3-(4-chlorophenyl)-1-propanone 3-Amino-3-(4-chlorophenyl)-1-propanone This compound This compound 3-Amino-3-(4-chlorophenyl)-1-propanone->this compound Reduction (e.g., NaBH4) Over-reduction by-product Over-reduction by-product 3-Amino-3-(4-chlorophenyl)-1-propanone->Over-reduction by-product Harsh reduction Oxidation by-product Oxidation by-product This compound->Oxidation by-product Oxidation

Caption: Synthetic pathway and potential by-products.

Based on this, potential impurities may include:

  • Starting Material: Unreacted 3-Amino-3-(4-chlorophenyl)-1-propanone.

  • Over-reduction Products: Formation of 3-(4-chlorophenyl)-1-propanol.

  • Oxidation Products: Keto derivatives formed by the oxidation of the alcohol.

  • Enantiomeric Impurity: The undesired enantiomer.

Method Comparison: HPLC vs. GC-MS

Method Primary Application Advantages Disadvantages
Reversed-Phase HPLC (RP-HPLC) Assay, Achiral purityRobust, versatile for polar and non-polar compounds, non-destructive.May require derivatization for compounds lacking a UV chromophore.
Chiral HPLC Enantiomeric purityDirect separation of enantiomers.[3]Requires specialized and often expensive chiral stationary phases (CSPs).
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile impurities, structural confirmationHigh sensitivity and specificity, provides structural information from mass spectra.Requires derivatization for polar, non-volatile compounds; destructive.[4]

Detailed Experimental Protocols

Reversed-Phase HPLC for Assay and Achiral Purity

This method is suitable for quantifying the main component and separating it from non-chiral process-related impurities.

Rationale: A C18 column is a good starting point for its broad applicability in reversed-phase chromatography. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the elution of the polar amino alcohol while retaining and separating less polar impurities. UV detection is appropriate due to the presence of the chlorophenyl group, which acts as a chromophore.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Accurately weigh sample Dissolve Dissolve in mobile phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject onto HPLC system Filter->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate purity and impurity levels Integrate->Calculate

Caption: RP-HPLC workflow for purity determination.

Experimental Parameters:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Method Validation: The method should be validated according to ICH Q2(R1) or USP <1225> guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[3][5]

Chiral HPLC for Enantiomeric Purity

Determining the enantiomeric excess is critical for chiral drugs and intermediates. Chiral HPLC is the gold standard for this analysis.

Rationale: Polysaccharide-based chiral stationary phases, such as those found in Chiralpak® columns, are highly effective for separating a wide range of chiral compounds, including amino alcohols.[3] A normal-phase mobile system consisting of hexane and isopropanol is commonly used with these columns, offering good selectivity for enantiomers.

Experimental Parameters:

Parameter Condition
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm (or similar amylose-based CSP)
Mobile Phase n-Hexane : Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 0.5 mg/mL.
GC-MS for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of this compound, derivatization is necessary to increase its volatility for GC analysis.[4]

Rationale: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those in amino and hydroxyl groups.[4][6][7] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react to form more volatile and thermally stable silyl derivatives.[2][4] A non-polar capillary column like a DB-5ms is suitable for separating these derivatives. Mass spectrometric detection provides structural information for peak identification.

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dry sample Derivatize Add BSTFA and heat Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on DB-5ms column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify peaks by mass spectra Detect->Identify Quantify Quantify impurities Identify->Quantify

Caption: GC-MS workflow with derivatization.

Derivatization Protocol:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Evaporate to dryness under a stream of nitrogen.

  • Add 100 µL of acetonitrile and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Parameters:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-550 amu

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of the main component and any isolated impurities.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. Expected ¹H NMR signals for this compound would include peaks for the aromatic protons, the methine proton adjacent to the amino group, and the methylene protons of the propanol chain.[1] ¹³C NMR would show distinct signals for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Characteristic peaks would be observed for the O-H and N-H stretching vibrations (around 3300 cm⁻¹), C-H stretching, and aromatic C=C bending.[1][8]

  • Mass Spectrometry (MS): The GC-MS analysis will provide the mass spectrum of the derivatized compound. The molecular ion peak and fragmentation pattern are used to confirm the molecular weight and structure.[9]

Conclusion

The selection of an appropriate analytical method for determining the purity of this compound is a critical step in pharmaceutical development. A combination of RP-HPLC for assay, chiral HPLC for enantiomeric purity, and GC-MS for volatile impurities provides a comprehensive purity profile. The protocols provided in this guide serve as a robust starting point for method development and validation. It is imperative that all methods are validated according to the relevant regulatory guidelines to ensure the generation of reliable and accurate data, ultimately contributing to the quality and safety of the final drug product.

References

  • (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol - PubChem. (URL: [Link])

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. (URL: Not available)
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. (URL: [Link])

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])

  • A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates - Semantic Scholar. (URL: [Link])

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). - ResearchGate. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • Derivatization Methods in GC and GC/MS. (URL: [Link])

  • United States P

Sources

A Comparative Guide to the Synthesis of 3-Amino-3-(4-chlorophenyl)-1-propanol: An In-Depth Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-3-(4-chlorophenyl)-1-propanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its structure, featuring a 4-chlorophenyl group and a hydroxyl-bearing propanol backbone, makes it a valuable intermediate in medicinal chemistry, particularly for developing drugs targeting the central nervous system.[2] The stereochemistry of this compound is often critical for its biological activity, necessitating the development of efficient and stereoselective synthetic routes.[2]

This guide provides a comprehensive comparison of the primary synthesis routes for this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and limitations. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions for the synthesis of this important molecule and its analogs.

Route 1: Reductive Amination of a Phenylpropanone Precursor

A prevalent and straightforward approach to synthesizing this compound involves the reductive amination of a corresponding phenylpropanone derivative. This method is advantageous due to the commercial availability of the starting materials and the generally high yields.

Chemical Rationale and Mechanistic Insight

This strategy hinges on the reaction of 3-(4-chlorophenyl)-1-propanone with an ammonia source, followed by the in-situ reduction of the resulting imine intermediate. The choice of reducing agent is critical to the success of this reaction, with sodium borohydride being a common and effective option due to its selectivity and mild reaction conditions.[1] Controlling the pH and temperature is essential for optimizing the reaction and minimizing side products.[1]

Reductive_Amination ketone 3-(4-chlorophenyl)-1-propanone imine Imine Intermediate ketone->imine + Ammonia amine Ammonia Source amine->imine product This compound imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Caption: Reductive Amination Workflow

Experimental Protocol

Materials:

  • 3-(4-chlorophenyl)-1-propanone

  • Ammonia or an amine source

  • Sodium borohydride

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve 3-(4-chlorophenyl)-1-propanone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the ammonia source to the solution. The pH of the reaction mixture may be adjusted to optimize imine formation.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Adjust the pH to basic with a sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Route 2: Reduction of a Ketone Precursor

Another widely employed method involves the direct reduction of a pre-formed amino ketone, 3-Amino-3-(4-chlorophenyl)-1-propanone. This route is particularly useful when the amino ketone is readily accessible.

Chemical Rationale and Mechanistic Insight

This synthesis pathway focuses on the chemoselective reduction of the ketone functionality in the presence of an amino group. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] While both are effective, NaBH₄ is generally preferred for its milder nature and easier handling. For industrial-scale production, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) under pressure is often employed for its efficiency and cost-effectiveness.[1]

Ketone_Reduction amino_ketone 3-Amino-3-(4-chlorophenyl)-1-propanone product This compound amino_ketone->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, LiAlH4, H2/Pd-C) reducing_agent->product

Caption: Ketone Reduction Workflow

Experimental Protocol

Materials:

  • 3-Amino-3-(4-chlorophenyl)-1-propanone

  • Sodium borohydride

  • Methanol or Ethanol

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Suspend 3-Amino-3-(4-chlorophenyl)-1-propanone in methanol or ethanol in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Carefully add water to quench the excess sodium borohydride.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude this compound, which can be purified by recrystallization or chromatography.

Route 3: Synthesis from 4-Chlorobenzaldehyde

A multi-step synthesis starting from the readily available 4-chlorobenzaldehyde offers a versatile approach. One documented pathway involves the formation of an intermediate which is then converted to the final product.[3]

Chemical Rationale and Mechanistic Insight

A plausible synthetic sequence starting from 4-chlorobenzaldehyde could involve a Henry reaction with a nitroalkane, followed by reduction of both the nitro group and another functional group (e.g., an ester or ketone) to yield the desired amino alcohol. Another possibility involves the reaction of 4-chlorobenzaldehyde with isopropylamine to form an N-isopropyl-4-chlorobenzamide intermediate, which is then hydrolyzed and subsequently aminated.[3]

Aldehyde_Route aldehyde 4-Chlorobenzaldehyde intermediate1 N-isopropyl-4-chlorobenzamide aldehyde->intermediate1 + Isopropylamine intermediate2 Corresponding Acid intermediate1->intermediate2 Hydrolysis (NaOH) product This compound intermediate2->product + Ammonia

Caption: Synthesis from 4-Chlorobenzaldehyde

Experimental Protocol (Based on the described multi-step synthesis)

Step 1: Synthesis of N-isopropyl-4-chlorobenzamide

  • React 4-chlorobenzaldehyde with isopropylamine in a suitable solvent.[3] The specific conditions (temperature, catalyst) would need to be optimized.

Step 2: Hydrolysis to the corresponding acid

  • Treat the N-isopropyl-4-chlorobenzamide with sodium hydroxide to hydrolyze the amide to the corresponding carboxylic acid.[3]

Step 3: Amination to the final product

  • React the resulting acid with ammonia to obtain this compound.[3] This step likely involves a reduction of the carboxylic acid or an ester derivative in the presence of ammonia.

Route 4: Enantioselective Synthesis

For pharmaceutical applications, obtaining a single enantiomer of this compound is often necessary. This can be achieved through various asymmetric synthesis strategies.

Chemical Rationale and Mechanistic Insight

Enantioselective synthesis can be accomplished by using a chiral catalyst or a chiral auxiliary. For instance, the asymmetric reduction of a prochiral ketone precursor using a chiral reducing agent can yield an enantiomerically enriched product. Another approach is the use of biocatalysis, employing enzymes that selectively produce one enantiomer. Furthermore, stereoselective radical cross-coupling reactions using chiral starting materials derived from amino acids like serine have emerged as a powerful tool for accessing enantiopure amino alcohols.[4]

Enantioselective_Synthesis prochiral_ketone Prochiral Ketone chiral_product (R)- or (S)-3-Amino-3- (4-chlorophenyl)-1-propanol prochiral_ketone->chiral_product Asymmetric Reduction chiral_reagent Chiral Reducing Agent or Catalyst chiral_reagent->chiral_product

Caption: Enantioselective Synthesis Workflow

General Considerations for Enantioselective Protocols

Detailed protocols for enantioselective syntheses are highly specific to the chosen catalyst and reaction conditions. Key parameters to control include:

  • Catalyst Loading: The amount of chiral catalyst is crucial for achieving high enantioselectivity.

  • Temperature: Lower temperatures often lead to higher enantiomeric excess (e.e.).

  • Solvent: The choice of solvent can significantly influence the stereochemical outcome.

  • Purity of Reagents: High purity of starting materials and reagents is essential to avoid side reactions that could lower the e.e.

Comparative Analysis of Synthesis Routes

Synthesis Route Starting Material Key Advantages Key Limitations Typical Yields
Reductive Amination 3-(4-chlorophenyl)-1-propanoneOne-pot procedure, readily available starting materials.[1]Requires careful control of pH and temperature.[1]Good to excellent
Ketone Reduction 3-Amino-3-(4-chlorophenyl)-1-propanoneHigh yields, straightforward reaction.[1]Requires the synthesis of the amino ketone precursor.High
From 4-Chlorobenzaldehyde 4-ChlorobenzaldehydeUtilizes an inexpensive and common starting material.[3]Multi-step synthesis, potentially lower overall yield.Moderate to good
Enantioselective Synthesis Varies (e.g., prochiral ketone)Provides access to single enantiomers, crucial for pharmaceutical applications.[4]Often requires expensive chiral catalysts or reagents, and more complex reaction setups.Variable, depends on the specific method

Conclusion

The choice of the most suitable synthesis route for this compound depends on several factors, including the desired scale of production, the required stereochemical purity, and the availability of starting materials and reagents. For racemic mixtures on a laboratory scale, the reductive amination and ketone reduction methods offer efficient and high-yielding pathways. For industrial applications, catalytic hydrogenation of the ketone precursor is a viable option. When enantiopure material is required, an enantioselective synthesis strategy must be employed, with the specific protocol tailored to achieve the desired enantiomeric excess. Further research into novel catalytic systems will continue to refine and improve the synthesis of this important pharmaceutical intermediate.

References

  • This compound - ChemBK. (2024, April 9). Retrieved January 4, 2026, from [Link]

  • Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. (2025, January 3). PubMed. Retrieved January 4, 2026, from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 3-Amino-3-(4-chlorophenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 3-Amino-3-(4-chlorophenyl)-1-propanol. As a chlorinated organic compound, this substance requires specific handling and disposal procedures to ensure the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined herein are grounded in established safety protocols and regulatory standards, including those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific hazard statements that dictate the necessary precautions.

Table 1: Chemical and Hazard Profile

PropertyInformationSource(s)
Chemical Name This compound[1][2]
CAS Number 68208-26-4[1][3]
Molecular Formula C9H12ClNO[1][2]
Physical Form Solid
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Signal Word Warning[4]
Primary Disposal Route Approved hazardous waste disposal facility.[1][4][5][6]

Causality of Hazard Classification: The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic . Halogenated compounds can form harmful byproducts, such as dioxins and hydrochloric acid, if incinerated improperly. Therefore, they must be segregated from non-halogenated waste streams to ensure they are sent to specialized high-temperature incineration facilities equipped to handle such materials.[7][8]

Personnel Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling or disposing of this compound.

  • Hand Protection: Wear chemically impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contaminated.[1]

  • Eye Protection: Tightly fitting safety goggles or a face shield are required to protect against splashes or airborne particles.[1]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1][4] If dusts are generated, respiratory protection may be required.[6]

Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in the chemical waste disposal process. Combining incompatible waste streams can lead to dangerous chemical reactions and non-compliant disposal.

Step-by-Step Segregation and Collection
  • Designate a Waste Stream: Due to its chemical structure, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[7][8][9] Do not mix with non-halogenated solvents like acetone, methanol, or xylene.[10]

  • Select an Appropriate Container:

    • Use a chemically compatible container provided by your institution's Environmental Health and Safety (EH&S) department or a licensed waste disposal company.[7][11]

    • The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[7][11][12]

    • Ensure the container is properly sized for the volume of waste to be generated.[12]

  • Label the Container:

    • Label the waste container before adding any waste.[7]

    • The label must clearly state "Hazardous Waste" .[13]

    • List all chemical constituents by their full names (no abbreviations or formulas) and their approximate percentages.[7][8]

    • Identify the applicable hazards (e.g., Flammable, Toxic).[8]

  • Waste Accumulation:

    • Collect waste in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[11][13]

    • Keep the waste container securely closed at all times, except when actively adding waste.[7][8] This is crucial to prevent the release of vapors and to ensure safety in case of a spill.

    • Do not overfill the container. Leave at least a one-inch headspace (or fill to no more than 90% capacity) to allow for expansion.[9][11]

    • Store the container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][11]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the disposal of this compound and its associated waste.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation Decision cluster_2 Step 3: Containerization cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Final Disposal start Waste Generated (this compound) decision Is the waste halogenated? start->decision container_H Collect in 'Halogenated Organic Waste' Container decision->container_H Yes container_NH Collect in 'Non-Halogenated Organic Waste' Container decision->container_NH No storage Store in labeled, closed container in Satellite Accumulation Area (SAA) container_H->storage pickup Request pickup from EH&S or licensed waste vendor storage->pickup

Sources

A Senior Application Scientist's Guide to Handling 3-Amino-3-(4-chlorophenyl)-1-propanol: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our practices. The compound 3-Amino-3-(4-chlorophenyl)-1-propanol, a substituted amino alcohol, presents a specific set of handling challenges that demand a meticulous approach. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe handling, ensuring both personal safety and the validity of your experimental outcomes. We will delve into the causality behind each safety recommendation, empowering you to make informed decisions in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several key hazards that dictate our protective strategy.[1][2][3]

GHS Hazard Classification Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage1H318: Causes serious eye damage[1]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[1][2][3]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[4] The presence of a chlorinated phenyl group and an amino alcohol functional group suggests that the compound requires careful handling to prevent absorption and local tissue irritation. The most significant immediate risk is serious damage to the eyes.[1]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For this compound, the following PPE is mandated as a baseline for all handling procedures.

Eye and Face Protection: The First Line of Defense

Given the classification as causing serious eye damage (Category 1), standard safety glasses are insufficient.[1]

  • Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Causality: The primary risk is from splashes of solutions or accidental projection of the solid powder. Goggles provide a seal around the eyes, offering superior protection against these hazards compared to safety glasses.

  • Best Practice: When handling larger quantities (>1g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[5]

Hand Protection: Preventing Dermal Absorption

The compound is a known skin irritant.[1][2] Therefore, selecting the correct gloves is critical.

  • Recommended: Chemical-impermeable gloves are required.[1] Nitrile gloves are a suitable first choice for incidental contact due to their resistance to a broad range of chemicals and good dexterity.

  • Glove Selection and Use:

    • Inspect gloves for any signs of degradation or perforation before each use.[6]

    • Practice proper glove removal techniques to avoid contaminating your skin.

    • For prolonged contact or immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Always consult a glove compatibility chart for the specific solvent being used.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

Skin and Body Protection: A Barrier Against Contamination

To protect against skin contact and contamination of personal clothing, appropriate body protection is necessary.

  • Mandatory: A professional lab coat must be worn and kept fully fastened.

  • Recommended for larger quantities: For procedures involving larger amounts of the material where significant splashing is possible, consider wearing a chemically resistant apron over the lab coat.[8] Wear long-sleeved working clothes and protective shoes.[9]

Respiratory Protection: Mitigating Inhalation Risks

The material is known to cause respiratory irritation, and its dust can be harmful if inhaled.[1][3][10]

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound in a well-ventilated area.[2] A certified chemical fume hood is the standard for handling the solid material to prevent dust formation and for preparing solutions.

  • When Respirators are Required: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is necessary.[4] For nuisance dust exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient. For higher-level protection or when handling solutions that may form aerosols, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge should be used.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for accurately weighing and dissolving this compound.

Objective: To safely prepare a stock solution of a specified concentration.

Materials:

  • This compound (solid)

  • Analytical Balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Appropriate solvent

  • Mandatory PPE (as outlined in Section 2)

Procedure:

  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat) before entering the designated handling area.

  • Engineering Control: Perform all manipulations of the solid compound inside a certified chemical fume hood to minimize inhalation risk.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare.

    • Carefully use a spatula to transfer the desired amount of this compound to the weighing boat. Avoid generating dust.

    • Once the target weight is achieved, securely close the primary container of the compound.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask. A powder funnel can aid in a clean transfer.

    • Using a small amount of the chosen solvent, rinse the weighing boat and funnel to ensure a quantitative transfer.

    • Add solvent to the flask, filling it to approximately half its volume.

    • Swirl gently to dissolve the solid. If necessary, use a sonicator to aid dissolution.

    • Once dissolved, add solvent to the calibration mark on the flask neck.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Dispose of the weighing boat and any contaminated wipes into the designated solid hazardous waste container.

    • Clean the spatula and any other reusable equipment thoroughly.

Emergency Procedures: A Validated Response Plan

In the event of an exposure, a rapid and correct response is critical.

Exposure RouteFirst Aid Response
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][7]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][7]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring laboratory safety.

Decontamination:

  • All surfaces and equipment should be wiped down with an appropriate solvent (e.g., 70% ethanol or isopropanol) to remove any residual contamination.

  • Contaminated PPE, such as gloves and disposable lab coats, must be disposed of as hazardous waste.

Waste Disposal:

  • Chemical Waste: Dispose of unused material and solutions in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[1][2][3] Do not let the chemical enter drains.[1]

  • Container Disposal: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE & Engineering Control Selection cluster_action Final Action start Start: Plan to handle This compound task Define Task: - Scale (mg vs g) - Solid or Solution? - Duration of handling start->task aerosol Potential for Dust or Aerosol Generation? task->aerosol face_shield Enhanced PPE: Add Face Shield task->face_shield Large scale or splash risk ppe_base Baseline PPE: - Nitrile Gloves - Safety Goggles - Lab Coat aerosol->ppe_base No fume_hood Engineering Control: Use Chemical Fume Hood aerosol->fume_hood Yes proceed Proceed with Experiment ppe_base->proceed fume_hood->ppe_base respirator Add Respiratory Protection: - N95/P1 for dust - Cartridge respirator for vapors fume_hood->respirator If hood is unavailable or insufficient respirator->ppe_base face_shield->ppe_base

Caption: PPE selection workflow for handling this compound.

Conclusion

The safe handling of this compound is predicated on a foundational understanding of its hazards and the implementation of a multi-layered safety strategy. By adhering to the principles of using appropriate engineering controls, selecting task-appropriate PPE, following established operational protocols, and preparing for emergencies, researchers can mitigate risks effectively. This proactive approach to safety not only protects the individual but also upholds the integrity and quality of scientific research.

References

  • AMINOALCOHOL PA - Safety Data Sheet. Nippon Nyukazai Co., Ltd. [Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • MSDS of (3R)-3-amino-3-phenylpropan-1-ol. Capot Chemical. [Link]

  • Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Cole-Parmer. [Link]

  • Personal Protective Equipment (PPE). University of Washington. [Link]

  • Protected Amino Alcohols for Synthesis. MySkinRecipes. [Link]

  • (3R)-3-Amino-3-(4-chlorophenyl)propan-1-ol. PubChem, National Institutes of Health. [Link]

  • 3-Amino-3-(4-chlorophenyl)propan-1-ol. PubChem, National Institutes of Health. [Link]

  • 3-Amino-3-(2-chlorophenyl)propan-1-ol. PubChem, National Institutes of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.